Methyl 2-bromo-6-fluoro-4-methylbenzoate
Description
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDWSSDZMVCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS No. 1807232-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-6-fluoro-4-methylbenzoate, a halogenated aromatic ester with the CAS number 1807232-33-2, is a key building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on a benzoate core, offers multiple reactive sites for functionalization. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, potential applications in medicinal chemistry, and essential safety and handling information. The strategic positioning of its functional groups makes it a valuable intermediate for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 1807232-33-2 | |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical Form | Liquid | |
| Appearance | Off-white to slight yellow solid | N/A |
| Storage | Sealed in dry, room temperature | [1] |
| InChI Key | HDXDWSSDZMVCKV-UHFFFAOYSA-N | |
| SMILES | O=C(OC)C1=C(F)C=C(C)C=C1Br | N/A |
Synthesis and Mechanism
Plausible Synthesis Pathway
The synthesis can be logically broken down into two primary stages:
Caption: Plausible two-stage synthesis of this compound.
Experimental Protocol (Predicted)
Stage 1: Synthesis of 2-bromo-6-fluoro-4-methylbenzoic acid
The synthesis of the carboxylic acid precursor is a critical first step. Based on available literature for similar structures, a multi-step synthesis from a commercially available substituted toluene is a likely approach. This would involve a series of reactions such as bromination, nitration, reduction, and Sandmeyer reaction to introduce the bromo and fluoro groups at the desired positions, followed by oxidation of the methyl group to a carboxylic acid. Given the complexity and lack of a specific published route, this guide will focus on the subsequent esterification step.
Stage 2: Esterification of 2-bromo-6-fluoro-4-methylbenzoic acid
This protocol is based on the well-established Fischer esterification method, which is widely used for the synthesis of esters from carboxylic acids and alcohols.
Materials:
-
2-bromo-6-fluoro-4-methylbenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-6-fluoro-4-methylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).
-
Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. The presence of bromine and fluorine atoms in this compound makes it a versatile building block for the synthesis of more complex, biologically active compounds.
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular scaffolds.
Caption: Potential cross-coupling reactions utilizing this compound.
While specific examples of drug candidates synthesized from this exact isomer are not prominently featured in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The fluoro- and methyl- substituted phenyl ring is a common feature in many kinase inhibitors and other targeted therapies. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds for screening in various disease areas, including oncology, inflammation, and infectious diseases.
Spectroscopic Data (Predicted)
Although experimental spectroscopic data is not publicly available, a predicted ¹H NMR spectrum can provide valuable insights for characterization.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~7.0-7.2 ppm (m, 2H): Aromatic protons. The multiplicity and coupling constants will be influenced by the fluorine and bromine substituents.
-
δ ~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
δ ~2.4 ppm (s, 3H): Methyl group protons (-CH₃).
Note: This is a predicted spectrum and actual chemical shifts and coupling constants may vary.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P330: Rinse mouth.
For more detailed information, it is highly recommended to consult the full Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctionalized aromatic ring provides a platform for the construction of complex and novel molecular architectures. While detailed synthetic and application data for this specific isomer remains somewhat limited in the public domain, its structural features suggest significant potential for the development of new therapeutic agents. Researchers and scientists are encouraged to explore its utility in their synthetic endeavors, while adhering to strict safety protocols.
References
-
Capot Chemical Co., Ltd. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Synthonix, Inc. (n.d.). Safety Data Sheet. Retrieved January 20, 2026, from [Link]
Sources
Navigating a Data-Scarce Landscape: A Technical Guide to the Physicochemical Properties of Methyl 2-bromo-6-fluoro-4-methylbenzoate and Its Isomers
Preamble: Embracing the Unknown in Chemical Research
In the realm of drug discovery and materials science, the exploration of novel chemical entities is a journey into uncharted territory. While extensive databases provide a wealth of information for many compounds, there are instances where a specific molecule of interest remains largely uncharacterized. This guide confronts such a scenario, focusing on Methyl 2-bromo-6-fluoro-4-methylbenzoate , a compound for which publicly available experimental data is notably scarce.
For researchers and scientists, the absence of established physical and chemical properties for a target molecule presents both a challenge and an opportunity. It necessitates a reliance on predictive models, comparative analysis with structurally similar compounds, and robust in-house experimental validation. This document serves as a comprehensive technical resource, acknowledging the data gap for our primary compound of interest and, in response, providing a detailed examination of its closely related and more thoroughly documented isomers. By understanding the properties of these analogous structures, we can infer a reasonable starting point for the investigation and safe handling of this compound.
This guide is structured to provide a logical workflow for a researcher encountering a data-poor compound. We will begin by formally identifying the compound and its isomers, proceed to a comparative analysis of their known properties, discuss potential synthetic approaches, and outline the critical safety considerations.
Structural Identification and the Isomer Landscape
The precise arrangement of substituents on the benzene ring is critical to the chemical and physical properties of a molecule. The compound of interest, this compound, is one of several isomers with the same molecular formula (C₉H₈BrFO₂) and molecular weight (247.06 g/mol ). The subtle yet significant differences in the positions of the bromo, fluoro, and methyl groups can dramatically influence reactivity, solubility, and biological activity.
To provide a clear framework for our comparative analysis, let us define the structures of our target compound and its key isomers for which data is available:
-
Target Compound: this compound
-
Isomer A: Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2)[1]
-
Isomer B: Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2)[2][3]
A visual representation of these structural differences is essential for clarity.
Figure 1: Logical relationship between the target compound and its documented isomers.
Comparative Physicochemical Properties of Isomers
The following table summarizes the available and predicted physical properties for the documented isomers of this compound. This data provides a valuable baseline for estimating the properties of the target compound. It is crucial to note that many of these values are predicted and should be confirmed experimentally.
| Property | Isomer A: Methyl 2-bromo-4-fluoro-6-methylbenzoate | Isomer B: Methyl 4-bromo-2-fluoro-6-methylbenzoate |
| CAS Number | 1262396-04-2[1] | 1427409-40-2[2][3] |
| Molecular Formula | C₉H₈BrFO₂[1] | C₉H₈BrFO₂[3] |
| Molecular Weight | 247.06 g/mol [1] | 247.06 g/mol [3] |
| Appearance | Not specified | White to light yellow solid[2] |
| Boiling Point | 255.6±35.0 °C (Predicted)[4] | 284.3±40.0 °C (Predicted)[2] |
| Density | 1.506±0.06 g/cm³ (Predicted)[4] | 1.506±0.06 g/cm³ (Predicted)[2] |
| Storage Temperature | Sealed in dry, Room Temperature[4] | Sealed in dry, Room Temperature[2] |
| XLogP3-AA | Not specified | 2.9[3] |
Expert Insight: The predicted boiling points suggest that these are relatively high-boiling liquids or low-melting solids. The predicted densities indicate they are significantly denser than water. For the target compound, this compound, it is reasonable to hypothesize that its physical properties will fall within a similar range. However, the precise melting and boiling points will be influenced by the specific substitution pattern, which affects crystal lattice packing and intermolecular forces.
Synthesis and Reactivity: An Overview
The most common route to this class of compounds is the esterification of the corresponding carboxylic acid. Therefore, the synthesis of this compound would likely proceed from 2-bromo-6-fluoro-4-methylbenzoic acid.
Figure 2: Proposed synthesis of this compound.
A general procedure for the synthesis of a related isomer, Methyl 2-bromo-4-fluoro-6-methylbenzoate, involves the reaction of 2-bromo-4-fluoro-6-methylbenzoic acid with iodomethane[5]. This suggests that the esterification of the corresponding carboxylic acid is a viable route.
General Experimental Protocol for Esterification (Hypothetical for the Target Compound):
-
Reaction Setup: To a solution of 2-bromo-6-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., methanol or an inert solvent like dichloromethane), add an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Reactivity: The bromine atom on the aromatic ring is a key functional group for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of more complex molecules. The presence of the fluorine and methyl groups will influence the electronic properties of the aromatic ring and, consequently, the reactivity of the bromine atom in these reactions. For instance, Isomer B, Methyl 4-bromo-2-fluoro-6-methylbenzoate, is used in the synthesis of isoquinolones and dihydroazaindenone inhibitors of Mnk1 and Mnk2[2].
Spectral Data: A Comparative Look
While no specific spectral data was found for this compound, an analysis of the expected spectra based on its structure and comparison with related compounds is instructive.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would likely display complex splitting patterns due to coupling between the protons and the fluorine atom. The methyl ester protons would appear as a singlet around 3.9 ppm, and the aromatic methyl protons as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the aromatic methyl carbon.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks of roughly equal intensity).
Researchers synthesizing this compound should perform thorough spectral analysis to confirm its identity and purity.
Safety and Handling
Given the lack of a specific safety data sheet (SDS) for this compound, it is imperative to handle this compound with the utmost caution, treating it as potentially hazardous. The safety information for its isomers provides a strong basis for a conservative risk assessment.
GHS Hazard Statements for Isomer B (Methyl 4-bromo-2-fluoro-6-methylbenzoate): [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If the substance is volatile or if aerosols may be generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Figure 3: Key safety and handling recommendations.
Conclusion and Future Directions
This compound represents a molecule of interest for which the scientific community has yet to provide a comprehensive public dataset of its physical and chemical properties. This guide has addressed this data scarcity by providing a framework for researchers to proceed with its investigation in a safe and informed manner. By leveraging the available data for its isomers, particularly Methyl 2-bromo-4-fluoro-6-methylbenzoate and Methyl 4-bromo-2-fluoro-6-methylbenzoate, we can establish reasonable predictions for its properties and handling requirements.
The path forward for researchers working with this compound is clear: any synthesis should be followed by rigorous purification and characterization to unequivocally establish its identity and properties. This includes, but is not limited to, melting/boiling point determination, full spectral analysis (NMR, IR, MS), and solubility studies. The publication of this data will be a valuable contribution to the chemical sciences, filling a knowledge gap and enabling further research into the potential applications of this and related compounds.
References
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
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A Technical Guide to Substituted Bromofluorobenzoates: A Case Study on Methyl 4-bromo-2-fluoro-6-methylbenzoate
Senior Application Scientist Note: The field of specialty chemicals often involves navigating a landscape of numerous isomers, where public-domain data can be concentrated on specific variants of high commercial or research interest. The requested compound, Methyl 2-bromo-6-fluoro-4-methylbenzoate, is one such specific isomer for which detailed, publicly available technical data is limited.
To provide a scientifically rigorous and practical guide, this document will focus on the closely related and well-documented isomer, Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2) . The principles of synthesis, reactivity, and analysis discussed herein are representative of this class of substituted aromatic esters and provide a strong, instructive foundation for researchers working with related structures.
Core Compound Identification and Physicochemical Properties
Methyl 4-bromo-2-fluoro-6-methylbenzoate is a highly functionalized aromatic compound. The strategic placement of bromo, fluoro, methyl, and methyl ester groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The interplay between the electron-withdrawing nature of the halogens and the electron-donating methyl group defines its unique reactivity.
| Property | Data |
| IUPAC Name | methyl 4-bromo-2-fluoro-6-methylbenzoate |
| CAS Number | 1427409-40-2[1][2][3] |
| Molecular Formula | C₉H₈BrFO₂[1][2] |
| Molecular Weight | 247.06 g/mol [1][2] |
| Appearance | Solid (Form may vary by supplier) |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)F)Br[1] |
| InChI Key | CGSQFHPDASRYOX-UHFFFAOYSA-N[1] |
| Storage | Sealed in dry, room temperature conditions[3] |
Synthesis Pathway and Protocol
The primary and most direct route to Methyl 4-bromo-2-fluoro-6-methylbenzoate is the esterification of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-6-methylbenzoic acid. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and reliability.
Conceptual Workflow: From Carboxylic Acid to Ester
The synthesis follows a logical two-stage process: first, the creation of the substituted benzoic acid, followed by its esterification. The choice of esterification method depends on scale, available reagents, and desired purity. Acid-catalyzed esterification is common for its cost-effectiveness, while base-mediated alkylation offers mild conditions.
Caption: General synthesis workflow for Methyl 4-bromo-2-fluoro-6-methylbenzoate.
Field-Proven Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory procedure for the synthesis of the target compound from its carboxylic acid precursor. The causality behind this choice is its simplicity and use of common, inexpensive reagents.
Pillar of Trustworthiness: This self-validating protocol includes in-process checks (TLC) and a robust purification step to ensure the final product's identity and purity.
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoro-6-methylbenzoic acid (10.0 g, 42.9 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask, ensuring the acid is fully dissolved. Cautiously, add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise while stirring. The catalytic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic ester product will preferentially partition into the ethyl acetate layer.
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary, yielding the pure Methyl 4-bromo-2-fluoro-6-methylbenzoate.
Reactivity Profile and Key Synthetic Applications
The utility of Methyl 4-bromo-2-fluoro-6-methylbenzoate stems from the distinct reactivity of its functional groups. The C-Br bond is the primary site for forming new carbon-carbon and carbon-heteroatom bonds, a critical step in building molecular complexity.
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This is a foundational technology in modern drug discovery and materials science.[4] The choice of reaction partner dictates the type of bond formed.
Caption: Potential cross-coupling reactions for the target compound.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
This specific building block is utilized in the synthesis of isoquinolones and dihydroazaindenones, which have been identified as potent inhibitors of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[5] These kinases are implicated in cancer progression, making their inhibitors promising therapeutic candidates. The synthesis leverages the C-Br bond for a coupling reaction to construct the core scaffold of the final active pharmaceutical ingredient (API).
Predicted Spectroscopic Signatures
While a specific experimental spectrum is not provided, the structure of Methyl 4-bromo-2-fluoro-6-methylbenzoate allows for a confident prediction of its key spectroscopic features.
-
¹H NMR:
-
Aromatic Protons: Two signals are expected in the aromatic region (~7.0-7.5 ppm). Due to coupling with the adjacent fluorine atom, these signals will appear as doublets or doublet of doublets.
-
Methoxy Protons (-OCH₃): A sharp singlet at ~3.9 ppm.
-
Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Multiple signals between 110-140 ppm. The carbons bonded to bromine and fluorine will show characteristic shifts and splitting (C-F coupling).
-
Methoxy Carbon (-OCH₃): A signal around 52 ppm.
-
Methyl Carbon (-CH₃): A signal around 20 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) will appear as a doublet with a characteristic 1:1 intensity ratio due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 246 and 248.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
C-F and C-Br stretching vibrations in the fingerprint region (below 1200 cm⁻¹).
-
Safety and Handling
Based on GHS classifications for this compound and its close isomers, Methyl 4-bromo-2-fluoro-6-methylbenzoate should be handled with appropriate care.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
Methyl 4-bromo-2-fluoro-6-methylbenzoate stands as a quintessential example of a modern synthetic building block. Its carefully arranged functional groups provide a robust platform for constructing complex molecular architectures through well-established and reliable chemical transformations, most notably palladium-catalyzed cross-coupling. Its documented role in the development of kinase inhibitors underscores its value to the drug discovery pipeline. The synthetic and reactivity principles detailed in this guide for this specific isomer serve as an authoritative framework for researchers engaged in the synthesis and application of related substituted aromatic compounds.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71744219, Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
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Amorechem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67135924, 4-Bromo-2-fluoro-6-methylbenzoic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
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Sylvester, E. D., & Benedict, J. B. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. IUCrData. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45073547, 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of Methyl 2-bromo-6-fluoro-4-methylbenzoate, a key building block in modern medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of two primary synthetic strategies: Electrophilic Aromatic Bromination and a Sandmeyer Reaction-based approach. The guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of the two routes to inform strategic synthetic planning. All methodologies are substantiated with citations to authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Retrosynthetic Analysis
This compound is a highly functionalized aromatic compound whose structural motifs—a sterically hindered ortho-bromo-fluoro substitution pattern and a methyl ester—make it a valuable intermediate for introducing complex molecular architecture. Its utility is particularly pronounced in the synthesis of novel pharmaceutical agents and advanced organic materials where precise control of substituent placement is critical for modulating biological activity or material properties.
A retrosynthetic analysis of the target molecule reveals two logical bond disconnections that form the basis of our strategic approach.
Scheme 1: Retrosynthetic Analysis
A retrosynthetic analysis of the target compound reveals two primary pathways.
-
Route A (Electrophilic Bromination): This approach involves the late-stage introduction of the bromine atom onto a pre-existing aromatic core. The synthesis begins with the commercially available 2-Fluoro-4-methylbenzoic acid, which undergoes regioselective bromination at the C6 position (ortho to the fluorine and meta to the carboxylic acid and methyl groups). The resulting 2-bromo-6-fluoro-4-methylbenzoic acid is then subjected to esterification to yield the final product.
-
Route B (Sandmeyer Reaction): This strategy introduces the bromo and fluoro functionalities from an aniline precursor. Starting from 2-Amino-6-fluoro-4-methylbenzoic acid, a diazotization reaction followed by a copper(I) bromide-mediated Sandmeyer reaction installs the bromine atom. The synthesis is completed by the subsequent esterification of the carboxylic acid.
This guide will now detail the theoretical and practical considerations for both synthetic routes.
Synthetic Route A: Electrophilic Aromatic Bromination
This pathway is predicated on the direct and regioselective bromination of 2-fluoro-4-methylbenzoic acid. The directing effects of the existing substituents are paramount to the success of this route. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The methyl group is also an ortho-, para-director. The target C6 position is ortho to the strongly activating fluorine atom, making it susceptible to electrophilic attack.
Mechanism: Ortho-Bromination
The key step is the electrophilic substitution at the position ortho to the fluorine atom. This regioselectivity is driven by the ability of the fluorine to stabilize the adjacent carbocationic intermediate (the sigma complex) through resonance, despite its inductive electron-withdrawing nature. A strong brominating agent, often in the presence of a Lewis or protic acid catalyst, is required to overcome the deactivating effect of the carboxyl group.
Mechanism of regioselective electrophilic bromination.
Experimental Protocol: Route A
Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzoic Acid
A robust method for this transformation involves the use of N-Bromosuccinimide (NBS) in a strong acid medium, which generates the electrophilic bromine species in situ.
-
To a stirred solution of 2-fluoro-4-methylbenzoic acid (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq.) portion-wise, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Fischer Esterification)
The classic Fischer-Speier esterification provides a reliable method for converting the carboxylic acid to its methyl ester.
-
Suspend 2-bromo-6-fluoro-4-methylbenzoic acid (1.0 eq.) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC[1].
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Synthetic Route B: Sandmeyer Reaction
This route offers an alternative approach, particularly if the required aniline precursor, 2-amino-6-fluoro-4-methylbenzoic acid, is readily available or easily synthesized. The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a wide range of functionalities, including halides, via a diazonium salt intermediate[2][3].
Mechanism: Diazotization and Sandmeyer Reaction
The process begins with the formation of a diazonium salt by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate then undergoes a copper(I)-catalyzed reaction where the diazonio group is replaced by a bromide ion.
Workflow for the Sandmeyer conversion of an aniline to an aryl bromide.
Experimental Protocol: Route B
Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzoic Acid via Sandmeyer Reaction
This protocol is adapted from standard Sandmeyer procedures for the synthesis of aryl bromides.
-
Suspend 2-amino-6-fluoro-4-methylbenzoic acid (1.0 eq.) in an aqueous solution of hydrobromic acid (48%) at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains between 0-5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.1 eq.) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
The esterification is carried out using the same Fischer esterification protocol as described in Route A, Step 2.
Comparative Analysis and Data
Both synthetic routes are viable for the preparation of this compound. The choice of route will often depend on the availability and cost of starting materials, as well as considerations of scale and safety.
| Parameter | Route A: Electrophilic Bromination | Route B: Sandmeyer Reaction |
| Starting Material | 2-Fluoro-4-methylbenzoic acid | 2-Amino-6-fluoro-4-methylbenzoic acid |
| Key Transformation | Regioselective Electrophilic Bromination | Diazotization / Sandmeyer Reaction |
| Potential Byproducts | Isomeric bromination products | Phenolic byproducts, azo-coupling products |
| Reagent Hazards | Concentrated H₂SO₄, NBS (lachrymator) | NaNO₂ (oxidizer), unstable diazonium salts |
| Number of Steps | 2 | 2 |
| Overall Yield | Potentially high, dependent on bromination selectivity | Generally moderate to good |
Safety and Handling
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate acid-resistant gloves and face shield.
-
Sodium Nitrite: A strong oxidizing agent. Can be toxic if ingested.
-
Diazonium Salts: Are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution at low temperatures (0-5 °C) and use them immediately after preparation.
-
Copper(I) Bromide: Harmful if swallowed or inhaled.
All experimental work should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional safety protocols.
References
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PubChem. (n.d.). 2-Bromo-4-fluoro-6-methylbenzoic acid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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Methyl 2-bromo-6-fluoro-4-methylbenzoate safety and handling
An In-depth Technical Guide for the Safe Handling of Methyl 2-bromo-6-fluoro-4-methylbenzoate
Disclaimer: Specific safety and toxicological data for this compound (CAS No. Not Publicly Available) is limited. The guidance provided herein is synthesized from established principles of laboratory safety, data on structurally similar halogenated aromatic esters, and material safety data sheets for its isomers. Professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department and conduct a thorough, task-specific risk assessment before handling this chemical.
Compound Identification and Hazard Classification
This compound is a substituted aromatic ester, a class of compounds frequently used as intermediates in pharmaceutical and agrochemical synthesis. Its structure, featuring both bromine and fluorine atoms on the benzene ring, necessitates a rigorous approach to safety and handling due to the potential for irritant effects and toxicity characteristic of many halogenated organic molecules.
Chemical Identity
| Property | Data for Methyl 4-bromo-2-fluoro-6-methylbenzoate | Data for Methyl 2-bromo-6-fluorobenzoate |
| IUPAC Name | methyl 4-bromo-2-fluoro-6-methylbenzoate[1] | methyl 2-bromo-6-fluorobenzoate[2] |
| CAS Number | 1427409-40-2[1] | 820236-81-5[2] |
| Molecular Formula | C₉H₈BrFO₂[1] | C₈H₆BrFO₂[2] |
| Molecular Weight | 247.06 g/mol [1] | 233.03 g/mol [2] |
| Appearance | Solid (typical for substituted benzoates) | Not specified, likely liquid or low-melting solid |
GHS Hazard Classification
Based on data for its isomers, this compound should be handled as a hazardous substance. The following GHS classifications are reported for structurally similar compounds and should be considered applicable until specific data is available.
| Hazard Class | GHS Hazard Statement | Source Isomer(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Methyl 2-bromo-6-fluorobenzoate, Methyl 4-bromo-2-fluoro-6-methylbenzoate[1][2][3] |
Toxicological Profile and Exposure Control
The primary hazards associated with halogenated benzoates are irritation to the skin, eyes, and respiratory system, along with oral toxicity.[1][2] The causality stems from the molecule's ability to react with biological macromolecules, leading to inflammation and cellular damage.
Routes of Exposure & Health Effects
-
Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[4] Handling as a solid powder or volatile liquid can increase this risk.
-
Skin Contact: Causes skin irritation.[1][3] Prolonged contact may lead to redness and pain. Absorption through the skin is a potential route for systemic toxicity.
-
Eye Contact: Causes serious eye irritation.[1][3] Direct contact can result in pain, watering, and redness.
-
Ingestion: Harmful if swallowed.[1][2] May cause soreness of the mouth and throat, and in severe cases, convulsions or loss of consciousness.[4]
Engineering Controls
The first line of defense is to minimize exposure through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is critical to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[6]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact.[8] The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
Step-by-Step Spill Cleanup (Small, Manageable Spill):
-
Alert & Secure: Alert personnel in the immediate area. [9]Ensure the area is well-ventilated, typically by keeping the fume hood sash down.
-
PPE: Don appropriate PPE, including double gloves and chemical splash goggles.
-
Containment: For liquids, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent. [10]For solids, gently cover with a damp paper towel to prevent dust from becoming airborne. [11]4. Absorption: Apply absorbent material over the spill, working from the outside towards the center to prevent spreading. [9][10]5. Collection: Once fully absorbed, carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container. [12]6. Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. [5]7. Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
First Aid for Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing. [4]Wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5][12]Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. [5]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. [13]Rinse the mouth with water. If the person is conscious, have them drink water. [4][12]Seek immediate medical attention and show the Safety Data Sheet to the medical professional. [12]
Waste Management and Disposal
Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.
-
Waste Segregation: All waste containing this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect waste in a dedicated, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.
-
Disposal Protocol: Do not dispose of this chemical down the drain. [12]Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [4][12]Contact your institution's EHS department for specific disposal procedures.
References
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PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate (CID 71744219). National Center for Biotechnology Information. [Link]
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PubChem. Methyl 2-bromo-6-fluorobenzoate (CID 12192163). National Center for Biotechnology Information. [Link]
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PubChem. Methyl 4-bromo-2-fluoro-3-methylbenzoate (CID 44558847). National Center for Biotechnology Information. [Link]
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solubility of Methyl 2-bromo-6-fluoro-4-methylbenzoate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 2-bromo-6-fluoro-4-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry, particularly as an intermediate in the development of novel pharmaceutical compounds and complex molecular architectures. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical solubility principles governing this compound, a detailed, field-tested protocol for its experimental solubility determination, and guidance on interpreting the resulting data. By grounding our approach in the principles of physical organic chemistry, we offer a robust framework for researchers to handle this and similar intermediates with precision and scientific rigor.
Physicochemical Characterization and Theoretical Solubility Profile
This compound (C₉H₈BrFO₂) is a halogenated aromatic ester. While specific experimental data for this exact isomer is not widely published, we can deduce its likely properties and solubility behavior from its structure and data from closely related analogues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈BrFO₂ | Calculation |
| Molecular Weight | 247.06 g/mol | Calculation[1][2] |
| General Appearance | Likely a white to off-white solid or light yellow liquid. | Inferred from related compounds[3][4] |
| Storage Conditions | Store in a cool, dry, well-sealed container. | Inferred from supplier data for analogues[5] |
Structural Analysis and Predicted Solubility:
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like".[2] The molecular structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Features : The primary polar functional group is the methyl ester (-C(=O)OCH₃). The carbon-oxygen bonds create a dipole moment, and the lone pairs on the oxygen atoms can act as hydrogen bond acceptors. The electronegative fluorine and bromine atoms also contribute to the molecule's overall polarity.
-
Non-Polar Features : The benzene ring and the methyl group (-CH₃) are non-polar (lipophilic).
Predictions:
-
High Solubility Expected in :
-
Polar Aprotic Solvents : Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the ester group.
-
Moderately Polar Solvents : Such as ethers (e.g., diethyl ether), which can interact favorably with the molecule.[3]
-
Alcohols : Such as methanol, ethanol, and isopropanol. While the compound cannot donate hydrogen bonds, the ester can accept them from the solvent.[3]
-
-
Moderate to Low Solubility Expected in :
-
Non-Polar Solvents : Such as hexanes, toluene, and cyclohexane. The polar ester group will limit solubility in entirely non-polar media.
-
-
Very Low Solubility (Essentially Insoluble) Expected in :
-
Water : The molecule's large non-polar surface area (the substituted benzene ring) will dominate, making it poorly soluble in water despite the polar ester group.[3]
-
Experimental Workflow for Solubility Determination
Given the absence of published quantitative data, an experimental approach is necessary. The following protocol provides a reliable, self-validating method for determining the qualitative and semi-quantitative solubility of this compound.
Materials and Equipment
-
This compound
-
Analytical balance
-
Vortex mixer
-
Set of clean, dry test tubes or vials (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
A range of organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Methanol, Water)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.
Safety Precautions
-
Handle this compound in a well-ventilated fume hood.
-
Based on data for analogous compounds, this substance should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][4][6]
-
Avoid inhalation of dust or vapors.
-
Wear appropriate PPE at all times. Consult the Safety Data Sheet (SDS) for the specific solvents being used.
Step-by-Step Experimental Protocol
This protocol is adapted from standard organic chemistry laboratory techniques for solubility determination.[7]
-
Preparation : Label a series of test tubes, one for each solvent to be tested.
-
Analyte Dispensing : Accurately weigh and add approximately 25 mg of this compound to each test tube. The key is consistency across all samples.
-
Solvent Addition (Iterative) :
-
Add 0.25 mL of the first solvent to the corresponding test tube.
-
Vortex the tube vigorously for 60 seconds.
-
Visually inspect the sample for complete dissolution. If undissolved solid remains, the compound is not soluble at this concentration (>100 mg/mL).
-
If the solid dissolves completely, add another 0.25 mL of solvent (total 0.50 mL) and vortex again.
-
Continue adding 0.25 mL aliquots of solvent (up to a total of 1.0 mL) until the solid is fully dissolved or the maximum volume is reached.
-
-
Observation and Classification : Record the total volume of solvent required to dissolve the 25 mg sample. Classify the solubility based on the criteria in Table 2.
-
Repeat : Repeat steps 3 and 4 for each solvent in your panel.
Caption: Experimental workflow for qualitative solubility determination.
Data Interpretation and Presentation
The results should be tabulated for clear comparison. This table serves as a template for recording experimental findings.
Table 2: Solubility Classification of this compound
| Solvent Class | Solvent | Volume to Dissolve 25 mg (mL) | Approx. Solubility (mg/mL) | Classification |
| Non-Polar | Hexane | |||
| Toluene | ||||
| Moderately Polar | Diethyl Ether | |||
| Dichloromethane | ||||
| Polar Aprotic | Ethyl Acetate | |||
| Acetone | ||||
| Tetrahydrofuran (THF) | ||||
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Water |
Classification Criteria:
-
Very Soluble (VS) : < 0.5 mL required (~ >50 mg/mL)
-
Soluble (S) : 0.5 - 1.0 mL required (~ 25-50 mg/mL)
-
Sparingly Soluble (SS) : > 1.0 mL required (partially dissolves)
-
Insoluble (I) : No significant dissolution in 1.0 mL (< 25 mg/mL)
Advancing to Quantitative Analysis
For applications requiring precise concentration data, such as reaction stoichiometry or formulation development, a quantitative method is necessary.
-
Prepare a Saturated Solution : Add an excess of this compound to a known volume of the desired solvent in a sealed container.
-
Equilibrate : Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Isolate Supernatant : Carefully filter or centrifuge the mixture to remove all undissolved solids.
-
Quantify Solute : Take a precise volume of the clear supernatant and remove the solvent under reduced pressure. Weigh the remaining solid residue.
-
Calculate Solubility : The solubility can be calculated in g/L or mol/L. Modern instrumental techniques like HPLC or NMR with an internal standard can also be used for more precise quantification.[2]
Conclusion for the Drug Development Professional
A systematic evaluation of the solubility of this compound is a critical preliminary step in its application. The predicted profile suggests high solubility in common polar aprotic and alcoholic solvents, and poor solubility in non-polar and aqueous media. The detailed experimental protocol provided herein offers a direct and reliable path to validating these predictions and establishing a practical working knowledge of the compound's behavior. This data is essential for optimizing reaction conditions, developing effective purification strategies (e.g., crystallization vs. chromatography), and informing downstream formulation activities, ultimately accelerating the drug development pipeline.
References
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A Technical Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate and Its Isomers for Pharmaceutical Research and Development
This guide provides an in-depth technical overview of Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS: 1807232-33-2), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Recognizing the specificity of isomeric substitution patterns in synthetic applications, this document also provides comprehensive details on its closely related and more frequently cited isomers: Methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS: 1262396-04-2) and Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS: 1427409-40-2). For researchers, scientists, and drug development professionals, understanding the commercial availability, chemical reactivity, and strategic applications of these compounds is paramount to accelerating the synthesis of novel molecular entities.
Introduction: The Strategic Importance of Polysubstituted Aromatic Building Blocks
Polysubstituted aromatic rings are privileged scaffolds in a vast array of pharmaceuticals. The precise placement of different functional groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. Halogenated benzoates, such as the title compound and its isomers, are particularly valuable. The bromine atom serves as a versatile synthetic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The methyl and methyl ester groups offer additional points for modification or can influence the overall conformation of the molecule.
This guide will navigate the commercial landscape for these key intermediates, delve into their chemical properties and reactivity, and provide a detailed, field-proven experimental protocol for a key application, empowering researchers to effectively integrate these building blocks into their synthetic workflows.
Commercial Availability and Physicochemical Properties
This compound and its isomers are available from a range of specialty chemical suppliers. Purity levels are typically suitable for research and development purposes, with higher purity grades available upon request for more sensitive applications. When sourcing these materials, it is crucial to verify the specific isomer and CAS number to ensure the correct substitution pattern for the intended synthetic route.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |
| This compound | 1807232-33-2 | C₉H₈BrFO₂ | 247.06 | Ambeed, Sigma-Aldrich, Parchem, Arctom, BLD Pharm[1][2][3][4] |
| Methyl 2-bromo-4-fluoro-6-methylbenzoate | 1262396-04-2 | C₉H₈BrFO₂ | 247.06 | Biosynth |
| Methyl 4-bromo-2-fluoro-6-methylbenzoate | 1427409-40-2 | C₉H₈BrFO₂ | 247.06 | PubChem lists multiple suppliers[5] |
Note: Supplier availability is subject to change. Researchers should consult supplier websites for current stock and purity information.
Synthesis and Reactivity
General Synthesis: Fischer Esterification
The most common and direct route to this compound and its isomers is the Fischer esterification of the corresponding carboxylic acid precursor (e.g., 2-bromo-6-fluoro-4-methylbenzoic acid). This acid-catalyzed reaction typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[6][7] The reaction is driven to completion by using an excess of methanol.
Caption: General workflow for the synthesis via Fischer esterification.
Key Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine substituent on the aromatic ring is the primary site of reactivity for these compounds, making them excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aromatic ring and an organoboron species, is a particularly powerful application.[8] This reaction's tolerance of a wide range of functional groups makes it a cornerstone of modern organic synthesis, especially in the construction of complex biaryl structures found in many drug molecules.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the methyl benzoate derivative.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of MNK1/MNK2 Inhibitors
A significant application of these building blocks is in the synthesis of kinase inhibitors. Specifically, the isomer Methyl 4-bromo-2-fluoro-6-methylbenzoate has been utilized in the creation of inhibitors for MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2).[9] MNK1 and MNK2 are involved in the regulation of protein synthesis and are considered promising targets in oncology.[10][11] The development of potent and selective MNK inhibitors is an active area of research.[9][12]
The brominated benzoate serves as a key fragment that can be elaborated through reactions like the Suzuki-Miyaura coupling to build the final inhibitor scaffold. The fluorine and methyl substituents on the ring are crucial for achieving the desired binding interactions with the target kinases.
Representative Experimental Protocol: Suzuki-Miyaura Coupling for MNK Inhibitor Precursor Synthesis
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of a brominated methyl benzoate, based on established methodologies for similar substrates.[13][14][15] This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.
Objective: To synthesize a biaryl precursor for an MNK inhibitor via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 4-bromo-2-fluoro-6-methylbenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Ligand (SPhos): Buchwald-type phosphine ligands like SPhos are electron-rich and sterically bulky, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times, particularly with sterically hindered or electronically deactivated substrates.
-
Base (K₃PO₄): The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center. Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings.
-
Solvent System (Dioxane/Water): The mixed solvent system is necessary to dissolve both the organic-soluble reactants and the inorganic base, creating a homogeneous reaction mixture where all components can interact effectively.
Safety and Handling of Halogenated Aromatic Compounds
Halogenated aromatic compounds require careful handling due to their potential toxicity.[4] While specific toxicological data for this compound is not extensively documented, it is prudent to treat it and its isomers with the same precautions as other compounds in this class.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[16][17]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[18]
-
Exposure: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[18]
-
Disposal: Dispose of waste materials containing these compounds in accordance with institutional and local regulations for hazardous chemical waste.[16] Do not dispose of them down the drain.
Conclusion
This compound and its isomers are valuable and commercially available building blocks for pharmaceutical research and development. Their utility primarily stems from the presence of a bromine atom, which serves as a key functional group for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The strategic placement of fluorine and methyl groups further enhances their potential in designing molecules with tailored biological properties. By understanding the synthesis, reactivity, and safe handling of these compounds, researchers can effectively leverage them to advance the frontiers of drug discovery.
References
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- 4. Aryl Halides for Cross-Coupling | Organic Synthesis Building Blocks (9) [myskinrecipes.com]
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- 10. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 18. LCSS: BROMINE [web.stanford.edu]
A Comprehensive Spectroscopic Guide to Methyl 2-bromo-6-fluoro-4-methylbenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the spectroscopic data for Methyl 2-bromo-6-fluoro-4-methylbenzoate, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of directly published spectra for this specific molecule, this document leverages established principles of spectroscopic theory and comparative data from analogous structures to present a comprehensive and predictive characterization. This approach is designed to empower researchers in identifying and understanding the structural features of this and related compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a highly substituted benzene ring, presenting a unique spectroscopic fingerprint. The interplay of the electron-withdrawing bromo and fluoro substituents, the electron-donating methyl group, and the methyl ester moiety creates a distinct pattern of signals in various spectroscopic analyses. Understanding these interactions is key to accurate structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of substituent effects on aromatic systems.[1][2]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H (H-3) | 7.1 - 7.3 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| Aromatic-H (H-5) | 7.0 - 7.2 | Singlet (broad) | - |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | - |
-
Aromatic Protons: The two aromatic protons will exhibit distinct signals. The proton at position 3 will be coupled to the adjacent fluorine atom, resulting in a doublet, which may be further split by a smaller long-range coupling to the proton at position 5. The proton at position 5 is expected to appear as a broad singlet due to minimal coupling with other protons.
-
Methyl Groups: The methyl ester protons (-OCH₃) are expected to appear as a singlet in the downfield region typical for ester methyls. The methyl group attached to the aromatic ring will also be a singlet, resonating at a characteristic chemical shift for benzylic protons.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[2]
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| C-F | 158 - 162 (doublet, ¹JCF) |
| C-Br | 115 - 120 |
| C-COOCH₃ | 130 - 135 |
| C-CH₃ | 140 - 145 |
| Aromatic C-H (C-3) | 125 - 130 (doublet, JCF) |
| Aromatic C-H (C-5) | 130 - 135 |
| Methoxy (-OCH₃) | 52 - 55 |
| Methyl (-CH₃) | 20 - 23 |
-
Aromatic Carbons: The carbon atom bonded to the highly electronegative fluorine will show a large chemical shift and will appear as a doublet due to one-bond C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift. The remaining aromatic carbons will resonate at positions determined by the combined electronic effects of all substituents.
-
Carbonyl and Methyl Carbons: The ester carbonyl carbon will be observed in the typical downfield region for such functionalities. The methoxy and methyl carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the ester group and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-O (Ester) | 1250 - 1300 and 1000 - 1100 | Strong |
| Aromatic C=C | 1550 - 1650 | Medium to Strong |
| Aromatic C-H | 3000 - 3100 | Medium |
| C-F | 1000 - 1400 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
| C-H (aliphatic) | 2850 - 3000 | Medium |
The most prominent peak will be the strong C=O stretch of the ester. The C-O stretching vibrations will also be intense. The aromatic C=C stretching bands and the C-F and C-Br stretches will further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Comments |
| [M]⁺ | 246/248 | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |
| [M-OCH₃]⁺ | 215/217 | Loss of the methoxy radical. |
| [M-COOCH₃]⁺ | 187/189 | Loss of the carbomethoxy radical. |
| [C₇H₅BrF]⁺ | 186/188 | Phenyl cation fragment. |
The mass spectrum will exhibit a characteristic molecular ion peak with two signals of approximately equal intensity, separated by two mass units, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical and the entire methyl ester group.
Experimental Protocols
The following are standard protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a GC-MS system.
-
-
Data Acquisition:
-
Use a mass spectrometer capable of EI ionization.
-
Set the electron energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Visualization of Key Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the expected correlations in the NMR spectra.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H NMR chemical shift regions.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By integrating fundamental spectroscopic principles with comparative data, researchers can confidently identify and characterize this molecule and its analogs. The provided protocols and visualizations serve as practical tools for experimental design and data interpretation in the fields of chemical synthesis and drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-Depth Technical Guide to the Chemical Reactivity of Substituted Bromobenzoates
Introduction
Substituted bromobenzoates are a class of aromatic compounds that serve as highly versatile and strategically important building blocks in modern organic synthesis. Their prevalence in the synthesis of pharmaceuticals, agrochemicals, and advanced materials stems from the distinct and tunable reactivity of their core structure.[1][2] The molecule possesses two key functional groups poised for transformation: a carbon-bromine (C-Br) bond on the aromatic ring and a carboxylate ester. The interplay between the electron-withdrawing nature of these groups, combined with the electronic and steric influence of other ring substituents, creates a rich and nuanced landscape of chemical reactivity.
This guide provides an in-depth exploration of the core principles governing the reactivity of substituted bromobenzoates. It is designed for researchers, scientists, and drug development professionals who seek to leverage these intermediates for the synthesis of complex molecular targets. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms, substituent effects, and strategic applications.
Chapter 1: The Electronic and Steric Landscape
The reactivity of a substituted bromobenzoate is not merely the sum of its parts; it is a complex interplay of inductive and resonance effects. The bromine atom and the methyl carboxylate group are both deactivating, electron-withdrawing groups that pull electron density from the aromatic ring. This fundamental electronic profile makes the ring electron-deficient and dictates its behavior in a wide range of chemical transformations.
Substituent Effects on Reactivity
The true synthetic utility of bromobenzoates emerges from the ability to modulate their reactivity by introducing additional substituents onto the aromatic ring. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their position (ortho, meta, or para) relative to the C-Br bond is critical.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂), cyano (–CN), or carbonyl groups (–COR) further decrease the electron density of the aromatic ring. This heightened electron deficiency significantly activates the ring for Nucleophilic Aromatic Substitution (SNA r) , where a nucleophile displaces the bromide.[3][4][5]
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (–OR) or alkyl (–R) groups donate electron density to the ring. This effect generally makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[6]
These relationships can be quantified using the Hammett equation, which provides a linear free-energy relationship correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[7] A positive Hammett reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, a hallmark of reactions involving the buildup of negative charge in the transition state, such as SNAr.
A Tale of Two Pathways: Substituent Effects on Key Reactions
The influence of a substituent depends entirely on the reaction mechanism . A group that activates the molecule for one type of reaction may deactivate it for another. This dichotomy is a central strategic consideration in synthesis design.
}
Influence of Substituent Electronics on Reactivity Pathways.
Chapter 2: Major Reaction Pathways
Substituted bromobenzoates are amenable to a variety of powerful bond-forming reactions. Understanding the mechanism and scope of each is key to their effective deployment in synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
Perhaps the most significant application of substituted bromobenzoates is in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized modern chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[8] The general reactivity order for aryl halides in these reactions is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[9] Aryl bromides represent a practical balance of reactivity and stability, making them ideal substrates.
The catalytic cycle for these reactions generally involves three key steps: oxidative addition , transmetalation , and reductive elimination .[10][11][12]
}
Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
2.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an organoboron reagent (typically a boronic acid or ester).[11][12][13] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boron reagents.[1]
Key Mechanistic Insight: The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.[13] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often used to promote the oxidative addition and reductive elimination steps.[12][13]
Table 1: Comparison of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Base | Key Advantage |
| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | C-C | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stable, non-toxic boron reagents |
| Buchwald-Hartwig | R₂NH, R-NH₂, R-OH | C-N, C-O | NaOtBu, K₃PO₄, LHMDS | Direct formation of anilines and ethers[9][14] |
| Heck-Mizoroki | Alkene | C-C (alkenyl) | Et₃N, K₂CO₃ | Forms substituted alkenes |
| Sonogashira | Terminal Alkyne | C-C (alkynyl) | Et₃N, DiPEA | Direct alkynylation of aryl ring |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromobenzoate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-bromobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv).[11]
-
Solvent Addition: Add a deoxygenated mixture of solvents, typically a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[11]
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure biaryl product.
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally inert to classical SN1 and SN2 reactions, those bearing strong electron-withdrawing groups can undergo nucleophilic substitution via an addition-elimination mechanism, known as SNAr.[3][4][15] Substituted bromobenzoates, particularly those with additional EWGs like a nitro group at the ortho or para position, are excellent substrates for this reaction.[4][5]
Mechanism: The reaction proceeds in two steps. First, the nucleophile attacks the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3] The presence of an EWG at the ortho or para position is crucial as it allows for delocalization of the negative charge onto the EWG, stabilizing the intermediate. In the second, faster step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.[16]
Causality in Reactivity: The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[16] Therefore, factors that stabilize this anionic intermediate will accelerate the reaction. This explains the requirement for EWGs and the observed reactivity order for halogens (F > Cl > Br > I), where the highly electronegative fluorine atom best stabilizes the negative charge through its strong inductive effect.[4][16]
Directed ortho-Metalation (DoM)
The ester functional group in a bromobenzoate can act as a directed metalation group (DMG).[17][18] In the presence of a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C), the ester coordinates to the lithium cation.[18][19] This interaction directs the base to deprotonate the sterically accessible ortho position, forming a highly reactive aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles (E⁺) to install a new substituent exclusively at the ortho position, a powerful strategy for creating highly substituted aromatic rings.[17]
Chapter 3: Strategic Applications in Drug Development
The predictable and versatile reactivity of substituted bromobenzoates makes them invaluable starting materials and intermediates in the synthesis of active pharmaceutical ingredients (APIs).[8][20]
A key example is the use of methyl o-bromobenzoate in the synthesis of precursors for drugs like Losartan, an angiotensin II receptor antagonist used to treat hypertension.[1] The synthesis often involves a Suzuki coupling to introduce a phenylboronic acid moiety, highlighting the strategic importance of this reaction in constructing the complex biaryl core of the final drug molecule.[1]
}
General Synthetic Strategy Utilizing Bromobenzoates in Pharma.
Conclusion
Substituted bromobenzoates represent a powerful class of reagents whose reactivity can be precisely controlled through the strategic placement of electronic- and steric-directing groups. A thorough understanding of the underlying mechanisms of key transformations—from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions and directed metalations—empowers chemists to design and execute efficient and elegant syntheses. As the demand for complex, highly functionalized molecules continues to grow, particularly in drug discovery and materials science, the humble substituted bromobenzoate will undoubtedly remain a central and indispensable tool in the synthetic chemist's arsenal.
References
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role of fluorine in modifying benzoate reactivity
An In-depth Technical Guide: The Role of Fluorine in Modifying Benzoate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry and materials science, few elements have had as profound an impact as fluorine. Its strategic incorporation into organic scaffolds, particularly the benzoate ring, has become a cornerstone of modern molecular design. This is not by accident. The unique and often counterintuitive properties of fluorine—its small size, extreme electronegativity, and the sheer strength of the carbon-fluorine bond—grant chemists an unparalleled tool to modulate molecular behavior.[1][2][3]
This guide moves beyond a simple catalog of effects. It is designed as a deep dive into the fundamental principles and practical applications of fluorinating benzoates. We will explore the causality behind the observed changes in reactivity, from the subtle push-and-pull of electrons within the aromatic ring to the tangible consequences for a drug candidate's metabolic fate. For the drug development professional, understanding these nuances is not merely academic; it is critical for rational design, for transforming a promising lead compound into a viable therapeutic. We will dissect why a fluorine atom at the ortho position has a drastically different effect on acidity than one at the para position, and how this same substitution can shield a molecule from enzymatic degradation.
This document is structured to build from the foundational to the applied. We begin with the core physicochemical perturbations, quantify these effects, and then translate them into the real-world contexts of chemical synthesis and drug discovery. Finally, we provide robust, field-proven protocols for characterizing these modified molecules, ensuring that the theoretical knowledge is grounded in practical, verifiable methodology.
Chapter 1: Fundamental Physicochemical Impact of Fluorinating the Benzoate Core
The introduction of fluorine onto a benzoate ring initiates a cascade of electronic and steric changes that redefine the molecule's character. Understanding these primary effects is essential to predicting and harnessing its influence on reactivity.
The Duality of Electronic Effects: Induction and Resonance
Fluorine is the most electronegative element, and its primary influence is a powerful electron-withdrawing inductive effect (σ-withdrawal) through the carbon-fluorine sigma bond.[4] This effect pulls electron density away from the aromatic ring, making the ring more electron-deficient.
However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated back into the aromatic π-system. This is known as a resonance or mesomeric effect (π-donation).[4][5] Thus, fluorine is a σ-acceptor but a π-donor. Critically, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.[6] This electronic tug-of-war is the source of many of the unique properties of fluorinated aromatics.
Caption: Dominant Inductive vs. Minor Resonance Effect of Fluorine.
A Question of Size: Steric Profile
With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[3][7] This allows it to act as a bioisostere of hydrogen, often enabling substitution without introducing significant steric hindrance. This is particularly valuable in drug design, where maintaining a precise fit within a protein's binding pocket is paramount.[3]
However, this mimicry is not perfect. Substitution at the ortho position to the benzoate's carboxyl group can introduce notable steric strain, potentially forcing the carboxyl group out of the plane of the aromatic ring. This conformational change can, in turn, influence intramolecular hydrogen bonding, solvation, and binding interactions.[8]
Modulating Acidity: A Quantitative Look at pKa
The most direct and quantifiable consequence of fluorine's powerful inductive effect is the increased acidity (lower pKa) of the benzoic acid. By withdrawing electron density from the ring and the carboxylate group, fluorine stabilizes the resulting benzoate anion, making the corresponding proton more readily donated.
The position of the fluorine atom has a predictable and significant impact on the magnitude of this effect. The inductive effect weakens with distance, so an ortho-fluoro substituent has the most potent acid-strengthening effect, followed by meta, and then para.
| Compound | pKa Value | Change from Benzoic Acid |
| Benzoic Acid | 4.20 | - |
| 2-Fluorobenzoic Acid | 3.27 - 3.46 | -0.93 to -0.74 |
| 3-Fluorobenzoic Acid | 3.86 | -0.34 |
| 4-Fluorobenzoic Acid | 4.14 | -0.06 |
| 2,6-Difluorobenzoic Acid | 2.63 (est.) | ~ -1.57 |
| 3,5-Difluorobenzoic Acid | 3.37 (est.) | ~ -0.83 |
| Data compiled from authoritative sources.[9][10][11] |
This ability to fine-tune pKa is a powerful tool in drug development. Modulating a compound's ionization state at physiological pH (typically 7.4) directly impacts its solubility, membrane permeability, and ability to interact with biological targets.[2]
Chapter 2: The Biological Consequences in Drug Discovery
For medicinal chemists, the true value of fluorination lies in its ability to solve critical drug development challenges. The fundamental physicochemical changes translate directly into improved pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
One of the primary reasons for incorporating fluorine is to enhance a molecule's metabolic stability.[1][3] Many drug candidates fail because they are rapidly broken down by metabolic enzymes, particularly the Cytochrome P450 (CYP) family in the liver.[7] This process often involves the oxidation of a C-H bond.
The carbon-fluorine bond is one of the strongest in organic chemistry (~110 kcal/mol) and is exceptionally resistant to enzymatic cleavage.[2][12] By strategically replacing a metabolically vulnerable C-H bond on the benzoate ring with a C-F bond, chemists can effectively "block" a site of metabolism. This leads to:
-
Reduced Clearance: The drug is broken down more slowly.
-
Increased Half-life: The drug remains in the system for a longer period.
-
Improved Oral Bioavailability: More of the drug reaches systemic circulation after oral administration.[1]
This strategy has been successfully employed in numerous approved drugs, where fluorination was crucial for achieving a viable pharmacokinetic profile.[1][13]
Tuning Binding Affinity and Selectivity
While fluorine is a poor hydrogen bond acceptor, the highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions within a protein binding site.[14][15] These are often referred to as "orthogonal multipolar interactions" (e.g., C–F···C=O), which can add significantly to the overall binding energy.[15]
Furthermore, the electron-withdrawing nature of fluorine can modulate the hydrogen-bonding capabilities of nearby functional groups.[1] For example, by lowering the pKa of a nearby phenol or the conjugate acid of a nearby amine, fluorine can alter the strength of crucial hydrogen bonds with the target protein, thereby enhancing binding affinity or selectivity.
Chapter 3: Experimental Protocols for Characterization
Theoretical understanding must be paired with empirical validation. The following protocols provide robust, self-validating methodologies for quantifying the key properties of fluorinated benzoates.
Protocol: Determination of pKa via Potentiometric Titration
This protocol outlines a standard method for accurately determining the acid dissociation constant (pKa) of a fluorinated benzoic acid derivative.
Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]).
Methodology:
-
Preparation:
-
Accurately weigh ~20-30 mg of the fluorobenzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Gentle heating or the addition of a small amount of co-solvent (e.g., methanol) may be necessary for poorly soluble compounds.
-
Prepare a standardized solution of ~0.1 M NaOH, ensuring it is also CO₂-free.
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).
-
-
Titration:
-
Place the beaker containing the fluorobenzoic acid solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) vs. V, where the peak corresponds to V_eq.
-
The half-equivalence point is V_eq / 2.
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the fluorobenzoic acid.
-
Self-Validation:
-
The sharpness of the inflection point at equivalence provides a qualitative check on the accuracy of the titration.
-
Running a blank titration (titrating the solvent alone) can correct for any acidic or basic impurities.
-
Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.
Protocol: In Vitro Metabolic Stability Assay
This protocol assesses the rate at which a fluorinated benzoate is metabolized by liver enzymes, providing a crucial early indicator of its pharmacokinetic profile.
Principle: The compound is incubated with Human Liver Microsomes (HLMs), which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for In Vitro Metabolic Stability Assay.
Methodology:
-
Incubation Setup:
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and Human Liver Microsomes (final concentration ~0.5 mg/mL).
-
Prepare a parallel incubation without the NADPH cofactor as a negative control to check for non-enzymatic degradation.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Processing:
-
Immediately quench the reaction in the aliquot by adding it to a tube containing a 2-3 fold excess of ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
A longer half-life indicates greater metabolic stability.
Self-Validation:
-
Include a well-characterized compound with known metabolic stability (e.g., Verapamil for high clearance, Diazepam for low clearance) as a positive control to ensure the HLM and cofactor are active.
-
The negative control (without NADPH) should show minimal degradation of the test compound.
Conclusion
The strategic application of fluorine to the benzoate scaffold is a testament to the power of rational, physically-grounded molecular design. By understanding the fundamental interplay of inductive and steric effects, researchers can precisely tune a molecule's acidity, reactivity, and conformational preferences. In the context of drug discovery, these modifications are not subtle tweaks but transformative changes that can dramatically improve a compound's metabolic stability and target affinity.[1][3][16] The ability to block metabolic "soft spots" with the robust C-F bond while simultaneously optimizing electronic interactions within a target's binding site makes fluorination an indispensable strategy.[1][17] The protocols provided herein offer a clear path to empirically validate these designs, closing the loop between theory and practice. As we continue to refine our understanding of fluorine's complex behavior, its role in creating safer, more effective therapeutics and advanced materials is set to expand even further.
References
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Yang, Y., Chen, H., Tang, G., & Wen, J. (n.d.). Synthesis and Mesomorphic Properties of Some Fluorinated Benzoate Liquid Crystals. Taylor & Francis Online. Available at: [Link]
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Guo, Y., Li, B., Yang, Y., & Wen, J. (n.d.). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Taylor & Francis Online. Available at: [Link]
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Guo, Y., Li, B., Yang, Y., & Wen, J. (2008). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Molecular Crystals and Liquid Crystals, 493(1), 57–64. Available at: [Link]
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(n.d.). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Taylor & Francis Online. Available at: [Link]
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Misaki, S., et al. (n.d.). The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. Taylor & Francis Online. Available at: [Link]
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(2025). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
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(n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH. Available at: [Link]
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(n.d.). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available at: [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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(2019). The Dark Side of Fluorine. NIH. Available at: [Link]
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Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. Available at: [Link]
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(n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]
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(2025). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]
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(n.d.). Fluorinated Benzoic Acid. Scribd. Available at: [Link]
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(n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central. Available at: [Link]
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Singh, R. P., et al. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]
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Goss, K.-U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. Available at: [Link]
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(n.d.). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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(n.d.). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. Available at: [Link]
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Li, S., et al. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing. Available at: [Link]
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(n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC - PubMed Central. Available at: [Link]
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(n.d.). Effects of fluorine atom numbers on electrochromic properties of the benzothiadiazole-based D-A polymers. ResearchGate. Available at: [Link]
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(n.d.). The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. PubMed. Available at: [Link]
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(n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available at: [Link]
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(2025). The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of Methyl 2-bromo-6-fluoro-4-methylbenzoate
Abstract
This comprehensive guide provides a detailed exploration of the Sonogashira coupling reaction tailored for the challenging substrate, methyl 2-bromo-6-fluoro-4-methylbenzoate. This substrate presents a unique combination of steric hindrance and electronic effects that necessitate careful optimization of reaction conditions. These application notes offer a thorough analysis of the substrate's reactivity, recommended starting protocols for both traditional and copper-free Sonogashira couplings, and a systematic troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel compounds utilizing this versatile cross-coupling reaction.
Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Complex Substrate
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3]
However, the successful application of the Sonogashira coupling is highly dependent on the nature of the substrates. This compound presents a formidable challenge due to a confluence of steric and electronic factors:
-
Steric Hindrance: The bromine atom at the C2 position is flanked by a fluorine atom at the C6 position and a methyl group at the C4 position. This ortho-substitution creates significant steric bulk around the reaction center, which can impede the crucial oxidative addition step of the palladium catalyst to the carbon-bromine bond.[4] This steric clash is a primary reason for slow or failed reactions with such substrates.[4]
-
Electronic Effects: The fluorine and methyl ester groups are electron-withdrawing, which generally facilitates the oxidative addition step.[5] Conversely, the methyl group at the C4 position is electron-donating. The interplay of these opposing electronic influences can modulate the reactivity of the aryl bromide in a complex manner.
This guide will provide a systematic approach to overcoming these challenges, enabling researchers to confidently and successfully employ this compound in Sonogashira coupling reactions.
The Sonogashira Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational optimization. The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles.[1][6]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Recommended Starting Protocols
Given the challenging nature of this compound, a robust initial protocol is essential. We present two well-vetted starting points: a classic copper-co-catalyzed approach and a modern copper-free alternative. The copper-free method is often advantageous for sterically hindered substrates as it mitigates the risk of alkyne homocoupling (Glaser coupling), a common side reaction.[4]
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol employs a standard palladium-phosphine catalyst system with a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1-2.5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a 1:1 mixture of Toluene:TEA)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or elevate the temperature to 50-80 °C. The higher temperature is often necessary for sterically hindered substrates.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol utilizes a more modern catalyst system with a bulky, electron-rich phosphine ligand, which is often more effective for challenging substrates.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
XPhos (2.5-6 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
In a dry Schlenk flask, combine Pd(OAc)₂ and XPhos.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
Add this compound, the terminal alkyne, and the inorganic base.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Optimization and Troubleshooting Workflow
Achieving optimal yields with this compound often requires a systematic approach to optimization. The following workflow provides a logical progression for troubleshooting and refining the reaction conditions.
Caption: A decision-making workflow for optimizing the Sonogashira coupling.
Summary of Key Reaction Parameters
The following table provides a summary of key reaction parameters and their recommended ranges for the Sonogashira coupling of this compound.
| Parameter | Recommended Range | Rationale and Considerations |
| Palladium Catalyst | 1-5 mol% | Higher loadings may be required for this sterically hindered substrate.[8] |
| Ligand | 1.2-2.0 equiv relative to Pd | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands are preferred to overcome steric hindrance.[7] |
| Copper Co-catalyst | 0.5-2.5 mol% (if used) | Essential for the traditional protocol but can be omitted in copper-free versions to prevent homocoupling. |
| Base | 2.0-5.0 equiv | Amine bases (TEA, DIPEA) are common in traditional setups, while inorganic bases (Cs₂CO₃, K₂CO₃) are effective in copper-free systems. |
| Solvent | Anhydrous, degassed | THF, DMF, toluene, and 1,4-dioxane are common choices. The solvent should be able to dissolve all reactants. |
| Temperature | 50-120 °C | Elevated temperatures are generally necessary to achieve a reasonable reaction rate with this substrate. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
References
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
-
Sonogashira cross-coupling reaction. YouTube. [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method. ResearchGate. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
Sonogashira Coupling Tips. Reddit. [Link]
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The Strategic Application of Methyl 2-bromo-6-fluoro-4-methylbenzoate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Unique Value of a Multifunctional Building Block in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, protein kinase inhibitors represent a cornerstone of precision medicine. The intricate design of these small molecules necessitates the use of highly functionalized, versatile building blocks that allow for the strategic and efficient assembly of complex architectures. Methyl 2-bromo-6-fluoro-4-methylbenzoate is one such pivotal starting material. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, a methyl group for steric influence, and a modifiable ester handle—positions it as a high-value intermediate for the synthesis of sophisticated kinase inhibitors.
This guide provides an in-depth technical overview of the application of this compound, focusing on a representative synthesis of a pan-RAF inhibitor scaffold. We will explore the causality behind the synthetic strategy, provide detailed, field-proven protocols, and present data to support the described methodologies.
The Strategic Importance of Substituent Arrangement
The arrangement of functional groups on the phenyl ring of this compound is not coincidental; each substituent plays a critical role in both the synthetic pathway and the pharmacological properties of the final kinase inhibitor.
-
2-Bromo Position : The bromine atom is the primary reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This enables the formation of a crucial carbon-carbon bond, linking the phenyl ring to another heterocyclic system, a common feature in many Type I and Type II kinase inhibitors. Its position ortho to the fluorine and the ester group influences the reactivity and conformational preference of the biaryl bond formed.
-
6-Fluoro Position : The fluorine atom, positioned ortho to the bromine, exerts a significant electronic effect. It can enhance the metabolic stability of the molecule by blocking potential sites of oxidation. Furthermore, fluorine can engage in favorable hydrogen bonding interactions within the kinase ATP-binding pocket, potentially increasing binding affinity and selectivity.[3]
-
4-Methyl Position : The methyl group provides a point of steric influence and can contribute to hydrophobic interactions within the target protein. Its para-position to the bromine atom allows for predictable electronic effects on the aromatic ring.
-
Methyl Ester : The ester group is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation, or it can be involved in other transformations to build out the final inhibitor structure.
Core Application: Synthesis of a Pan-RAF Inhibitor Diaryl Urea Scaffold
To illustrate the utility of this compound, we will outline a synthetic pathway towards a key intermediate for a diaryl urea-based pan-RAF inhibitor, exemplified by the structure of LY3009120.[4][5] Diaryl ureas are a privileged scaffold in kinase inhibitor design, known to interact with the DFG motif of the kinase hinge region.[6]
The overall synthetic strategy involves a Suzuki coupling to introduce a complex heterocycle, followed by a Curtius rearrangement to form the aniline, and finally, urea formation.
Caption: Synthetic workflow for a diaryl urea kinase inhibitor.
Part 1: Suzuki-Miyaura Coupling
The initial and critical step is the formation of the biaryl scaffold via a Suzuki-Miyaura cross-coupling reaction. This reaction is highly efficient for creating C-C bonds between sp²-hybridized carbons and is tolerant of a wide range of functional groups.[2]
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Heterocyclic boronic acid or pinacol ester (e.g., 7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)boronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the heterocyclic boronic ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value/Range | Notes |
| Catalyst Loading | 2-5 mol% | Higher loading may be needed for less reactive boronic esters. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is often more effective for sterically hindered substrates.[7] |
| Temperature | 80-100 °C | Temperature should be optimized for the specific substrates. |
| Typical Yield | 75-95% | Yield is dependent on the purity of starting materials and reaction conditions. |
Part 2: Amide Formation and Curtius Rearrangement
With the biaryl scaffold constructed, the next phase is the conversion of the methyl ester to an aniline, which will serve as one of the two aryl groups in the final urea structure. This is efficiently achieved through a one-pot hydrolysis and Curtius rearrangement sequence.
Protocol 2: Hydrolysis and Curtius Rearrangement
Materials:
-
Biaryl ester intermediate from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Solvent for hydrolysis: Tetrahydrofuran (THF)/Water
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
tert-Butanol (t-BuOH)
-
Solvent for rearrangement: Toluene or 1,4-Dioxane
Procedure:
-
Hydrolysis: Dissolve the biaryl ester in a mixture of THF and water. Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the mixture with 1N HCl to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Curtius Rearrangement: To a solution of the dried biaryl carboxylic acid in anhydrous toluene, add triethylamine followed by diphenylphosphoryl azide.
-
Heat the mixture to 80-90 °C, and then add tert-butanol. Continue heating for 2-4 hours until the formation of the Boc-protected aniline is complete.
-
Cool the reaction and concentrate in vacuo. The crude Boc-protected aniline can often be used directly in the next step after a simple workup, or purified by chromatography.
-
Deprotection: The Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the desired biaryl aniline intermediate.
Caption: Mechanism of the Curtius Rearrangement.
Part 3: Diaryl Urea Formation
The final step is the formation of the diaryl urea linkage. This is typically achieved by reacting the synthesized biaryl aniline with a suitable isocyanate.
Protocol 3: Urea Synthesis
Materials:
-
Biaryl aniline intermediate from Protocol 2 (1.0 eq)
-
Appropriate isocyanate (e.g., 3,3-dimethylbutyl isocyanate) (1.05 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or THF)
-
Base (optional, e.g., DIEA)
Procedure:
-
Dissolve the biaryl aniline in the anhydrous solvent under an inert atmosphere.
-
Add the isocyanate dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
If the reaction is sluggish, a non-nucleophilic base like diisopropylethylamine (DIEA) can be added to facilitate the reaction.
-
Upon completion, concentrate the reaction mixture. The crude product is then purified by recrystallization or flash column chromatography to yield the final diaryl urea kinase inhibitor.
| Inhibitor | Target Kinase(s) | IC₅₀ (nM) | Reference |
| LY3009120 | BRAFV600E | 5.8 | [8] |
| BRAFWT | 9.1 | [8] | |
| CRAFWT | 15 | [8] | |
| Sorafenib | CRAF, BRAF, VEGFR, PDGFR | 6-90 | [9][10] |
Table 1: Representative IC₅₀ values for diaryl urea-based kinase inhibitors.
Conclusion and Future Perspectives
This compound serves as an exemplary building block for the synthesis of complex, high-value kinase inhibitors. The strategic placement of its functional groups allows for a convergent and efficient synthetic approach to sophisticated scaffolds like the diaryl ureas. The protocols detailed herein provide a robust framework for researchers in drug discovery to leverage this versatile intermediate. As the demand for more selective and potent kinase inhibitors continues to grow, the importance of well-designed, multifunctional starting materials like this compound will undoubtedly increase, paving the way for the next generation of targeted therapies.
References
-
Peng, S., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165-4179. [Link]
-
Cui, L., et al. (2019). Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. Molecules, 24(19), 3467. [Link]
-
Tzivras, M., et al. (2021). Diaryl Urea: A Privileged Structure in Anticancer Agents. Pharmaceuticals, 14(8), 759. [Link]
-
Ghareghomi, S., et al. (2021). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research on Chemical Intermediates, 47, 4391-4404. [Link]
-
PatSnap Synapse. (n.d.). LY-3009120. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Zhang, Y., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29598-29602. [Link]
-
Valera, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 83. [Link]
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- 4. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of bioactive heterocycles using Methyl 2-bromo-6-fluoro-4-methylbenzoate
As a Senior Application Scientist, this guide provides an in-depth technical overview and detailed protocols for leveraging Methyl 2-bromo-6-fluoro-4-methylbenzoate as a versatile building block in the synthesis of bioactive heterocycles. The strategic placement of bromo, fluoro, and ester functionalities on the benzene ring makes this reagent a powerful starting material for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
The inclusion of a fluorine atom is a deliberate design element, as incorporating fluorine into organic compounds often enhances crucial pharmacological properties like lipophilicity and metabolic stability, which can lead to improved bioavailability and target affinity.[1][2][3] It is noteworthy that over 20% of all pharmaceuticals on the market contain fluorine.[2][3] This guide will focus on two robust synthetic pathways: the construction of quinazolinone scaffolds, known kinase inhibitors[4], via Buchwald-Hartwig amination, and the synthesis of functionalized biaryl precursors for other heterocyclic systems using the Suzuki-Miyaura coupling.
Physicochemical Properties of the Core Reagent
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₈BrFO₂ | [5] |
| Molecular Weight | 247.06 g/mol | [5][6] |
| CAS Number | Not directly available; analogous to 1262396-04-2 | [5] |
| Appearance | Expected to be a liquid or low-melting solid | [7] |
| Key Reactive Sites | Aryl C-Br bond, Methyl Ester C=O | - |
Application Note I: Synthesis of Quinazolinone Scaffolds via Buchwald-Hartwig Amination
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[8][9][10] Many potent kinase inhibitors, which are crucial in modern cancer therapy, are based on the anilinoquinazoline scaffold, as it can mimic the adenine portion of ATP and compete for binding at the enzyme's catalytic domain.[4][11]
The following workflow outlines a two-step sequence beginning with a palladium-catalyzed C-N bond formation to couple an amine with the starting benzoate, followed by an acid-catalyzed intramolecular cyclization to yield the desired quinazolinone core.
Caption: Workflow for Quinazolinone Synthesis.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[12][13] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, which is especially important for sterically hindered substrates like the ortho-substituted starting material.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Desired primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Standard Schlenk line glassware, magnetic stirrer, heating mantle
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the primary amine, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Under a positive flow of inert gas, add the Pd₂(dba)₃ catalyst.
-
Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the starting benzoate.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aminated intermediate.
Protocol 2: Acid-Catalyzed Cyclization to form Quinazolinone
The formation of the quinazolinone ring is achieved through the cyclization of the N-arylanthranilate intermediate. Refluxing in formic acid is a common and effective method that serves as both the acid catalyst and the source of the C2 carbon of the quinazolinone ring.
Materials:
-
Aminated intermediate from Protocol 1 (1.0 equiv)
-
Formic acid (reagent grade)
-
Round-bottom flask with reflux condenser
Procedure:
-
Place the aminated intermediate into a round-bottom flask.
-
Add an excess of formic acid (e.g., 10-20 mL per gram of substrate).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.
-
Maintain reflux for 4-12 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water to remove residual formic acid.
-
Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Application Note II: Synthesis of Biaryl Precursors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and powerful method for forming C-C bonds, particularly for creating biaryl structures which are precursors to a vast range of bioactive heterocycles and other complex molecules.[16][17] This reaction is known for its mild conditions and high tolerance for various functional groups.[18]
This protocol details the coupling of this compound with an arylboronic acid. The resulting biaryl compound can then be subjected to further transformations to build diverse heterocyclic systems.
Caption: Workflow for Biaryl Synthesis and Elaboration.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling. The use of a mixed solvent system like dioxane and water is common, as it helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.[17][18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, the base (K₂CO₃), and the palladium catalyst (Pd(dppf)Cl₂).
-
Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of starting material).
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product using flash column chromatography.
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 75-95% |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-98% |
References
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. Retrieved from [Link]
-
Lill, S. O., et al. (2006). Synthesis of Highly Substituted Dibenzo[b,f]azocines and Their Evaluation as Protein Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5360-3. Retrieved from [Link]
-
Takashi, O., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(20), 5360-3. Retrieved from [Link]
-
PubMed. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
New Venture. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]
-
(2013). A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. Journal of Drug Delivery and Therapeutics, 3(2). Retrieved from [Link]
-
Sciforum. (n.d.). Novel quinazolinone derivatives: Synthesis and Antimicrobial Activity. Retrieved from [Link]
-
Sci-Hub. (2006). Suzuki cross-coupling reaction of fluorobenzene with heterogeneous palladium catalysts. Journal of Fluorine Chemistry, 127(3), 443-445. Retrieved from [Link]
-
ResearchGate. (2010). Diversity orientated synthesis of novel kinase inhibitors. Retrieved from [Link]
-
MDPI. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 487. Retrieved from [Link]
-
PubMed. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4). Retrieved from [Link]
-
ResearchGate. (2006). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Journal of Fluorine Chemistry, 127, 443-445. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Research With Rutgers. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Free Radical Reactions for Heterocycle Synthesis. Part 6. 2-Bromobenzoic Acids as Building Blocks in the Construction of Nitrogen Heterocycles. Retrieved from [Link]
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Application Note & Protocol: A Palladium-Catalyzed Strategy for the Synthesis of 8-Fluoro-6-methylisoquinolin-1(2H)-one
Abstract
The isoquinolone scaffold is a privileged structural motif integral to numerous biologically active natural products and pharmaceutical agents, exhibiting activities ranging from antitumor to anti-inflammatory properties.[1][2] This application note details a robust and efficient two-step protocol for the synthesis of 8-fluoro-6-methylisoquinolin-1(2H)-one, starting from the commercially available building block, Methyl 2-bromo-6-fluoro-4-methylbenzoate. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a vinyl group, which serves as a practical acetylene equivalent.[3] This is followed by an acid-mediated hydrolysis and intramolecular cyclization to construct the target isoquinolone core. This approach avoids the harsh conditions and multi-step processes associated with classical methods, offering a streamlined and scalable route for drug discovery and medicinal chemistry applications.[4]
Introduction & Scientific Rationale
Isoquinolones and their derivatives are of significant interest due to their prevalence in pharmacologically relevant molecules.[5][6] Traditional synthetic routes, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require electron-rich aromatic systems and can lack regioselectivity.[2][7] Modern transition-metal-catalyzed methods, particularly those involving palladium, have emerged as powerful alternatives for constructing these heterocyclic systems.[8][9][10]
This protocol is centered on a Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis renowned for its functional group tolerance and mild reaction conditions.[3] The key starting material, this compound, possesses a bromine atom that is selectively activated for palladium-catalyzed cross-coupling. The strategic choice of a vinyl boronate partner allows for the introduction of a C2-unit ortho to the ester functionality.[4][11]
The subsequent cyclization step is designed to be a facile, acid-catalyzed intramolecular condensation. The acidic environment serves a dual purpose: it hydrolyzes the intermediate enol ether to an aldehyde and subsequently protonates the amide nitrogen (formed in situ or pre-formed), promoting the nucleophilic attack onto the aldehyde to form the heterocyclic ring. This two-step, one-pot purification strategy provides an efficient pathway to the desired 3,4-unsubstituted isoquinolone scaffold.[1][12]
Overall Reaction Scheme
Detailed Reaction Mechanism
The transformation proceeds via a two-stage mechanism: a palladium-catalyzed Suzuki coupling followed by an acid-mediated cyclization. The causality behind each step is critical for achieving high yields and purity.
Stage 1: Suzuki-Miyaura Cross-Coupling
The reaction is initiated by the formation of a catalytically active Pd(0) species. This species undergoes oxidative addition into the C-Br bond of the starting benzoate. The resulting Pd(II) complex then undergoes transmetalation with the vinyl boronate, followed by reductive elimination to yield the vinylated intermediate and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.[13][14]
Stage 2: Hydrolysis and Intramolecular Cyclization
The vinyl ether intermediate is then treated with aqueous acid. The acid catalyzes the hydrolysis of the vinyl ether to form an in-situ aldehyde. Simultaneously, the methyl ester is converted to a primary amide via ammonolysis. The acidic conditions then facilitate an intramolecular condensation between the amide and the newly formed aldehyde, followed by dehydration, to yield the final aromatic isoquinolone product.
Caption: Reaction mechanism for isoquinolone synthesis.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Equivalents | Notes |
| This compound | 1262396-04-2 | 247.06 | 1.0 g | 1.0 | Starting material.[15] |
| Potassium vinyltrifluoroborate | 13682-77-4 | 133.94 | 0.60 g | 1.1 | Vinyl source. |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 165 mg | 0.05 | Palladium catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.68 g | 3.0 | Base. Anhydrous. |
| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - | Solvent, anhydrous. |
| Water (deionized) | 7732-18-5 | 18.02 | 5 mL | - | Solvent. Degassed. |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | 35.04 | 10 mL | - | For ammonolysis. |
| Methanol | 67-56-1 | 32.04 | 10 mL | - | Solvent. |
| Hydrochloric Acid (6 M) | 7647-01-0 | 36.46 | ~5 mL | - | For cyclization. |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | - | Drying agent. |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
NMR tubes and spectrometer
-
Mass spectrometer
Detailed Experimental Protocol
This protocol is designed as a two-step process with a single purification at the end.
Step 1: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a 100 mL two-neck round-bottom flask, add this compound (1.0 g, 4.05 mmol), potassium vinyltrifluoroborate (0.60 g, 4.45 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (165 mg, 0.20 mmol), and anhydrous potassium carbonate (1.68 g, 12.15 mmol).
-
Solvent Addition: Equip the flask with a reflux condenser and a nitrogen inlet. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Causality Note: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Degassing the solvents removes dissolved oxygen which can interfere with the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Initial Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil, containing the intermediate vinyl ether, is used directly in the next step without further purification.
Step 2: Ammonolysis and Cyclization
-
Amide Formation: Dissolve the crude intermediate from the previous step in methanol (10 mL) in a round-bottom flask. Add ammonium hydroxide (28-30%, 10 mL) and stir the mixture at room temperature overnight (approx. 16 hours).
-
Causality Note: The ammonolysis step converts the methyl ester into the corresponding primary amide, which is necessary for the subsequent intramolecular cyclization.
-
-
Acid-Catalyzed Cyclization: Concentrate the mixture under reduced pressure to remove methanol and excess ammonia. To the residue, add 6 M hydrochloric acid (5 mL) and heat the mixture to 80 °C for 2-3 hours. A precipitate should form as the reaction proceeds.
-
Product Isolation: Cool the reaction mixture in an ice bath. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product as a white to off-white solid.
Workflow Visualization
Caption: Experimental workflow from setup to characterization.
Safety & Handling
-
This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. May cause irritation.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,4-Dioxane: Is a suspected carcinogen and is flammable. Use only in a fume hood.
-
Ammonium Hydroxide & Hydrochloric Acid: These are corrosive. Handle with extreme care, using appropriate PPE. Work in a well-ventilated area.
References
-
ChemistryViews. (2017). Isoquinolone Synthesis with Palladium Nanoparticles. Available at: [Link]
-
Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. (n.d.). Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. Chemical Communications. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at: [Link]
-
American Chemical Society. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Available at: [Link]
-
Sharma, V., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Available at: [Link]
-
American Chemical Society. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). Available at: [Link]
-
PubMed. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinolinone via palladium-catalyzed C–H activation.... Available at: [Link]
-
National Institutes of Health. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available at: [Link]
-
Ingenta Connect. (2018). Effective Synthetic Strategies for the Construction of Isoquinoline Scaffold Found in Biologically Active Natural Products. Available at: [Link]
-
American Chemical Society. (2000). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Available at: [Link]
-
YouTube. (2021). 13 - Synthesis of Isoquinolines and Quinolines. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available at: [Link]
-
PubMed. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. Available at: [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Available at: [Link]
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The Strategic Application of Methyl 2-bromo-6-fluoro-4-methylbenzoate in Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds in modern therapeutic development.[1][2] By screening small, low molecular weight fragments, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency. These initial fragment hits, though typically exhibiting weak binding affinity, provide a robust starting point for structure-guided optimization into potent and selective drug candidates. This application note details the utility of methyl 2-bromo-6-fluoro-4-methylbenzoate as a versatile fragment for the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitor discovery.
The unique substitution pattern of this compound—a strategically placed bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, and a methyl ester as a handle for further modification—makes it an attractive starting point for medicinal chemists. An isomeric form, methyl 4-bromo-2-fluoro-6-methylbenzoate, has been successfully utilized in the synthesis of isoquinolone and dihydroazaindenone inhibitors of mitogen-activated protein kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2), highlighting the potential of this scaffold in developing targeted therapies.[3]
Physicochemical Properties and Fragment Library Considerations
This compound and its isomers possess physicochemical properties that align well with the principles of FBDD. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity.[4] The following table summarizes key computed properties for the closely related isomer, methyl 4-bromo-2-fluoro-6-methylbenzoate, which serve as a reliable estimate for the title compound.
| Property | Value | Source |
| Molecular Weight | 247.06 g/mol | [5] |
| XLogP3 | 2.9 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 2 | [4] |
These properties fall within the generally accepted "Rule of Three" for fragment libraries, ensuring good solubility and a higher probability of forming high-quality interactions with a target protein.
Application in Kinase Inhibitor Synthesis: A Synthetic Workflow
The primary application of this compound in drug discovery is as a scaffold for the construction of more complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the brominated aromatic ring and a wide variety of boronic acids or esters, introducing molecular diversity and building towards a final, potent inhibitor.[6]
The following workflow illustrates the strategic use of this fragment in a typical drug discovery campaign targeting a protein kinase.
Caption: A typical FBDD workflow utilizing this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The conditions are based on established procedures for electron-deficient aryl bromides and may require optimization for specific substrates.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Reaction:
-
Conventional Heating: Lower the flask into a preheated oil bath at 80-100 °C.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor and heat to 100-140 °C.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours for conventional heating or 15-60 minutes for microwave irradiation).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a palladium catalyst is fundamental to the Suzuki-Miyaura reaction. Pd(OAc)₂ is a common and relatively air-stable precursor that is reduced in situ to the active Pd(0) species. The SPhos ligand is a bulky, electron-rich phosphine that facilitates the oxidative addition of the electron-deficient aryl bromide and promotes the reductive elimination step, which is often rate-limiting for sterically hindered substrates.[9]
-
Base: An inorganic base, such as K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center.[6]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: The exclusion of oxygen is paramount for a successful Suzuki-Miyaura coupling to prevent the degradation of the catalyst and phosphine ligand.
Conclusion and Future Outlook
This compound represents a valuable and versatile fragment for drug discovery campaigns, particularly those targeting the kinome. Its inherent functionality allows for rapid and efficient diversification through well-established synthetic methodologies like the Suzuki-Miyaura coupling. The strategic incorporation of fluorine and a reactive bromine handle provides medicinal chemists with a powerful tool to generate novel, potent, and selective inhibitors. As the principles of FBDD continue to evolve, the rational design and application of such well-conceived fragments will undoubtedly accelerate the discovery of next-generation therapeutics.
References
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Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]
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Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]
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Barelier, S., et al. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology, 1289, 157-83. [Link]
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Zhao, H., & Yin, H. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565. [Link]
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Springer. (2015). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. SpringerLink. [Link]
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Mortenson, D. E., et al. (2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. Journal of the American Chemical Society, 135(14), 5296–5299. [Link]
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Woodhead, S. J., et al. (2007). Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery. Journal of Medicinal Chemistry, 50(10), 2285–2295. [Link]
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PubChem. Methyl 4-bromo-2-fluoro-6-methylbenzoate. National Center for Biotechnology Information. [Link]
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ACS Publications. (2014). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
ResearchGate. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Gill, H., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Informatics, 41(1-2), 2100171. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: A Guide to the Heck Reaction for ortho-Substituted Bromobenzoates
Introduction: Navigating the Challenges of Steric Hindrance in C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3][4] However, the reaction is not without its challenges, particularly when dealing with sterically hindered substrates such as ortho-substituted bromobenzoates. The presence of a substituent adjacent to the reacting center can significantly impede the reaction rate and efficiency, demanding carefully optimized protocols and a deep understanding of the underlying mechanistic principles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Heck reaction with challenging ortho-substituted bromobenzoates. We will delve into the mechanistic nuances, provide a detailed and field-proven experimental protocol, and offer insights into troubleshooting and optimization strategies to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the ortho-substituted bromobenzoate. This step is often rate-limiting, especially with sterically hindered substrates.
-
Alkene Coordination and Insertion: The resulting Pd(II) complex coordinates with the alkene. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-migratory insertion step.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired substituted alkene product and a palladium-hydride species. This step is typically regioselective, favoring the formation of the more substituted (trans) alkene.[5]
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.
The steric bulk of the ortho-substituent in bromobenzoates can hinder the initial oxidative addition and subsequent steps, necessitating the use of specialized catalysts and ligands to overcome these steric barriers.
Catalytic Cycle of the Heck Reaction
Caption: A simplified representation of the Heck reaction catalytic cycle.
Materials and Reagents
For a successful Heck reaction with ortho-substituted bromobenzoates, high-purity reagents and anhydrous conditions are essential.
| Reagent/Material | Grade/Specification | Supplier Example | Notes |
| ortho-Substituted Bromobenzoate | >98% purity | Sigma-Aldrich, TCI | Substrate |
| Alkene (e.g., Styrene, Butyl Acrylate) | >99% purity, inhibitor-free | Acros Organics | Remove inhibitor prior to use if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% trace metals basis | Strem Chemicals | Common palladium precatalyst.[1] |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Oakwood Chemical | An alternative Pd(0) precatalyst. |
| Ligand (e.g., P(o-tolyl)₃, XPhos) | >98% | Combi-Blocks | Bulky, electron-rich phosphine ligands are often effective.[6] |
| Base (e.g., K₂CO₃, Et₃N) | Anhydrous, >99% | J.T. Baker | The choice of base is critical and can influence reaction outcomes.[7][8] |
| Solvent (e.g., DMF, DMA, Acetonitrile) | Anhydrous, <50 ppm H₂O | Fisher Scientific | Polar aprotic solvents are generally preferred.[7][9] |
| Schlenk flask or sealed reaction vial | - | Chemglass | To maintain an inert atmosphere. |
| Magnetic stirrer and stir bar | - | VWR | - |
| Inert gas (Argon or Nitrogen) | High purity | Airgas | - |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Heck reaction of an ortho-substituted bromobenzoate with an alkene. Optimization may be required for specific substrates.
Experimental Workflow
Caption: A step-by-step workflow for the Heck reaction protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-substituted bromobenzoate (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-Tolyl)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider a pre-catalyst activation step. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments.[10] | |
| Inappropriate base or solvent | Screen different bases (e.g., organic vs. inorganic) and solvents.[7][8] | |
| Formation of byproducts (e.g., homocoupling) | Non-optimal reaction conditions | Lower the reaction temperature or catalyst loading.[11] |
| Presence of oxygen | Ensure a rigorously inert atmosphere throughout the reaction. | |
| Poor regioselectivity | Steric hindrance | Employ bulkier phosphine ligands to favor the linear product.[6] |
| Electronic effects of the substrate | This may be inherent to the substrate; however, ligand tuning can sometimes influence selectivity. |
Optimization of Reaction Parameters
For challenging ortho-substituted bromobenzoates, a systematic optimization of reaction parameters is often necessary. The following table provides a starting point for this process.
| Parameter | Variation | Rationale and Expected Outcome |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more robust, while Pd₂(dba)₃ can be more active at lower temperatures.[1] |
| Ligand | PPh₃, P(o-tolyl)₃, P(t-Bu)₃, Xantphos, SPhos | Bulky, electron-rich phosphine ligands can accelerate oxidative addition and improve yields for sterically hindered substrates.[6][12] |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | The choice of base can significantly impact reaction rate and yield; inorganic bases are often effective.[7][8][10] |
| Solvent | DMF, DMA, NMP, Acetonitrile, Toluene | Polar aprotic solvents generally give better results, but screening is recommended.[7][9] |
| Temperature | 80 °C, 100 °C, 120 °C, 140 °C | Higher temperatures are often required for less reactive substrates, but can lead to byproduct formation.[10] |
Conclusion
The Heck reaction of ortho-substituted bromobenzoates, while challenging, is a feasible and valuable transformation with careful consideration of the reaction parameters. By understanding the mechanistic hurdles imposed by steric hindrance and systematically optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired substituted alkenes. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this important reaction in the synthesis of complex organic molecules.
References
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). Vertex AI Search.
-
Heck reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. (n.d.). AIP Publishing. Retrieved from [Link]
-
Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of bases and solvents on the Heck coupling a. (n.d.). ResearchGate. Retrieved from [Link]
-
A Robust First-Pass Protocol for the Heck–Mizoroki Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2012). Molecules. Retrieved from [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (2018). ACS Catalysis. Retrieved from [Link]
-
Optimization of Heck reaction conditions. a. (n.d.). ResearchGate. Retrieved from [Link]
-
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. (2010). Journal of the American Chemical Society. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
-
New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. (2002). Organic Letters. Retrieved from [Link]
-
(PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1', 1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. (2011). Journal of the American Chemical Society. Retrieved from [Link]
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Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. (2011). R Discovery. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis with Methyl 2-bromo-6-fluoro-4-methylbenzoate
Authored by: A Senior Application Scientist
Introduction: Accelerating Complex Molecule Synthesis through Microwave-Assisted Cross-Coupling
In the fast-paced environment of drug discovery and materials science, the rapid and efficient synthesis of complex organic molecules is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2][3] By utilizing microwave irradiation, chemists can achieve uniform and rapid heating of reactants, leading to dramatic reductions in reaction times—often from hours to mere minutes—along with increased product yields and enhanced purity.[2][4][5] This technology is particularly impactful for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.[6]
This application note provides a detailed guide to the use of Methyl 2-bromo-6-fluoro-4-methylbenzoate as a substrate in microwave-assisted palladium-catalyzed cross-coupling reactions. This particular building block is of significant interest due to its trifunctional nature, presenting opportunities for sequential and site-selective modifications. The sterically hindered and electron-deficient nature of the aromatic ring, due to the ortho-bromo and fluoro substituents, can pose challenges for traditional synthetic methods. Microwave synthesis provides an effective solution to overcome these hurdles, driving reactions to completion efficiently.
We will delve into the scientific principles behind MAOS, provide detailed, field-proven protocols for Suzuki-Miyaura coupling, and offer insights into reaction optimization and troubleshooting.
The Science Behind Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection. In contrast, microwave irradiation heats the reaction mixture directly and volumetrically through two primary mechanisms: dipolar polarization and ionic conduction.[1] Polar molecules, such as the solvents used in cross-coupling reactions, align with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the reaction vessel.[1][3] This efficiency not only accelerates reaction rates but also minimizes the formation of byproducts often associated with prolonged exposure to high temperatures.[2][4]
For a substrate like this compound, the ortho-substituents can sterically hinder the approach of the catalyst and coupling partner. The rapid, high-energy environment created by microwave irradiation can help overcome these activation barriers, facilitating reactions that might be sluggish or low-yielding under conventional conditions.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[7] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[7][8] The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
Mechanistic Insight: The Role of Key Components
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The fluorine substituent on our substrate, this compound, can play a role in these steps. Fluoride ions, often present from the base or as an additive, can influence the palladium catalyst. They are known to favor the transmetalation step by forming reactive trans-ArPdFL2 complexes and can also catalyze the final reductive elimination step.[9][10]
The general workflow for a microwave-assisted Suzuki-Miyaura coupling is outlined below.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling reaction. Researchers should note that optimization may be necessary for different boronic acid partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 247.06 | 0.5 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.75 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.015 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - |
| Water (degassed) | - | 1.0 mL | - |
Step-by-Step Methodology
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (123.5 mg, 0.5 mmol), phenylboronic acid (91.4 mg, 0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (12.2 mg, 0.015 mmol), and potassium carbonate (138.2 mg, 1.0 mmol).
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane and 1.0 mL of degassed water to the vial.
-
Sealing: Securely seal the vial with a cap. It is crucial to ensure a proper seal to maintain pressure during the reaction.
-
Microwave Irradiation: Place the sealed vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 20 minutes with continuous stirring. The instrument's software will modulate the power to maintain the set temperature.[11]
-
Cooling: After the irradiation is complete, cool the reaction vial to room temperature using the instrument's compressed air cooling system before carefully opening.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Catalytic Cycle Visualization
The following diagram illustrates the palladium-catalyzed cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or short reaction time. | Ensure the palladium catalyst is active. Increase the reaction temperature in 10-20°C increments. Extend the reaction time in 5-10 minute intervals. Consider a different ligand/catalyst system like XPhosPdG2/XPhos, which can be effective for challenging substrates.[7] |
| Byproduct Formation | Decomposition at high temperatures, or side reactions (e.g., debromination). | Lower the reaction temperature. Reduce the reaction time and monitor progress closely. Ensure the reaction is performed under an inert atmosphere if using oxygen-sensitive catalysts. Debromination can sometimes be promoted by the base.[7] |
| Pressure Runaway | Outgassing of low-boiling point solvents or decomposition. | Ensure the total reaction volume does not exceed the recommended limit for the vial (typically 50-60%). Choose a solvent with a higher boiling point if the reaction temperature is close to the solvent's boiling point. |
| Poor Reproducibility | Inconsistent vial sealing, non-homogenous mixture, or moisture. | Ensure vials are sealed consistently. Use effective stirring to maintain a homogenous mixture. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere. |
Conclusion
This compound is a versatile building block for the synthesis of highly functionalized aromatic compounds. Microwave-assisted synthesis provides a robust, efficient, and rapid method for performing cross-coupling reactions with this substrate, overcoming the challenges posed by its sterically hindered and electronically demanding nature. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to leverage the power of microwave chemistry, accelerating the discovery and development of novel molecules in pharmaceuticals and materials science. By understanding the principles and optimizing the key parameters, scientists can achieve high yields and purity while drastically reducing development timelines.
References
-
Jutand, A. (2011). The Triple Role of Fluoride Ions in Palladium‐Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 50(4), 953-955. [Link]
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Amatore, C., & Jutand, A. (2008). Role of fluoride ions in palladium-catalyzed cross-coupling reactions. Pure and Applied Chemistry, 80(8), 1649-1657. [Link]
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Kumar, A., & Kumar, S. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC advances, 8(52), 29571-29606. [Link]
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El-Sheref, E. M., & El-Sayed, M. E. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Current Organic Synthesis, 17(1), 15-32. [Link]
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El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
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Cano, R., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(11), 13730-13743. [Link]
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Mehta, V. P., & Van der Eycken, E. V. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 4(3), 261-303. [Link]
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Roisnel, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 36-46. [Link]
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La-Venia, A., et al. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
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Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(6), 7435-7465. [Link]
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Ferlin, F., et al. (2020). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 22(18), 6065-6074. [Link]
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Kappe, C. O., & Van der Eycken, E. (2011). Microwave-assisted C–C bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 40(9), 4933-4946. [Link]
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Wang, C., et al. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications, 53(57), 8049-8052. [Link]
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Sharma, P. (2018). Microwave assisted reactions. Slideshare. [Link]
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Taleb, M. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
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Al-Mulla, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Journal of Chemistry, 2024, 1-15. [Link]
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Quora. (2021). What are the advantages of using a microwave in green synthesis?. [Link]
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Shaya, J., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. [Link]
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Betti, C., et al. (2022). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. Molecules, 27(19), 6649. [Link]
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Dawood, K. M., & El-Deftar, M. M. (2023). Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals. RSC advances, 13(37), 25893-25902. [Link]
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Shaya, J., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
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Shaya, J., et al. (2024). Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. [Link]
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Moodie, L. W., et al. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]
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Chaniyara, R., et al. (2009). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. ResearchGate. [Link]
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Jadhav, S. D., et al. (2014). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate with substituted terminal alkyne. ResearchGate. [Link]
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Alonso, D. A., & Nájera, C. (2012). Microwave-Promoted Copper-Free Sonogashira–Hagihara Couplings of Aryl Imidazolylsulfonates in Water. Advanced Synthesis & Catalysis, 354(14-15), 2743-2751. [Link]
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Kim, D., et al. (2018). Building Conjugated Organic Structures on Si(111) Surfaces via Microwave-Assisted Sonogashira Coupling. Langmuir, 34(28), 8231-8238. [Link]
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Pattan, S. R., et al. (2025). Amberlyst Supported, Microwave Assisted Synthesis of Methyl Isoxazole Derivatives of Chalcones. International Journal for Multidisciplinary Research, 7(2). [Link]
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Hadebe, S. W., et al. (2011). Microwave-assisted Suzuki–Miyaura cross-coupling of 2-alkyl and 2-alkenyl-benzo-1,3,2-diazaborolanes. Tetrahedron, 67(23), 4277-4282. [Link]
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Application Notes and Protocols for the Strategic Functionalization of Methyl 2-bromo-6-fluoro-4-methylbenzoate
Introduction: Unlocking Molecular Complexity
In the landscape of modern drug discovery and materials science, the precise modification of aromatic scaffolds is a cornerstone of innovation. Fluorinated aromatic compounds, in particular, are of immense interest due to the unique physicochemical properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character.[1] Methyl 2-bromo-6-fluoro-4-methylbenzoate is a highly versatile, polysubstituted aromatic building block. Its unique substitution pattern—a sterically hindered bromine atom ortho to both a fluorine atom and a methyl ester, with an additional methyl group para to the fluorine—presents both challenges and opportunities for synthetic chemists. The bromine atom serves as a key handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[2][3]
This comprehensive guide provides detailed application notes and representative protocols for the functionalization of the aromatic ring of this compound. We will delve into the mechanistic underpinnings of several key transformations, offering field-proven insights to navigate the synthetic challenges posed by this sterically encumbered and electronically distinct substrate. The protocols provided are designed as robust starting points for researchers, scientists, and drug development professionals, and may be adapted and optimized for specific target molecules.
Strategic Considerations for Functionalization
The reactivity of this compound is governed by the interplay of its substituents:
-
The C-Br Bond: This is the primary site for palladium-catalyzed cross-coupling reactions. The position of the bromine atom, ortho to the bulky methyl ester and the fluorine atom, introduces significant steric hindrance. This necessitates the use of specialized, bulky phosphine ligands to facilitate the oxidative addition of the aryl bromide to the palladium center, which is often the rate-limiting step in the catalytic cycle.[4]
-
The C-F Bond: The highly electronegative fluorine atom influences the electron density of the aromatic ring, making the adjacent carbon atom more electrophilic. While the C-F bond is generally strong, under specific conditions, it can be a site for nucleophilic aromatic substitution (SNAr).[5][6]
-
The Methyl Ester Group: This electron-withdrawing group further activates the ring towards certain transformations. However, its ester linkage is susceptible to hydrolysis under strongly basic conditions, a critical consideration when selecting reagents for cross-coupling reactions.[7]
-
The Methyl Group: This electron-donating group can subtly influence the electronics of the ring.
A general workflow for the functionalization of this substrate is outlined below.
Caption: General workflow for the functionalization of this compound.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[8] For sterically hindered substrates like this compound, the selection of the catalyst system is paramount.
Mechanistic Insight
The catalytic cycle, depicted below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the aryl bromide. This step is often challenging for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial to promote this step by stabilizing the low-coordinate palladium species and facilitating the approach to the hindered C-Br bond.
-
Transmetalation: The organic group from the activated boronic acid (or boronate ester) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic borate complex.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for sterically hindered aryl bromides and should be considered a starting point for optimization.[4][8]
Materials:
| Reagent | Amount (mol%) / Volume |
| This compound | 1.0 equiv. |
| Arylboronic Acid | 1.2 - 1.5 equiv. |
| Pd₂(dba)₃ | 2 mol% |
| SPhos (or other bulky ligand) | 4 mol% |
| K₃PO₄ (anhydrous) | 2.0 equiv. |
| 1,4-Dioxane/Water (4:1) | 0.1 M concentration |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[9][10]
Mechanistic Insight
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9] The key steps involve:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, with an ester-containing substrate, a weaker base like Cs₂CO₃ may be necessary to prevent hydrolysis.[7]
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of challenging aryl bromides.[10][11]
Materials:
| Reagent | Amount (mol%) / Volume |
| This compound | 1.0 equiv. |
| Primary or Secondary Amine | 1.2 equiv. |
| Pd(OAc)₂ | 2 mol% |
| XPhos (or other bulky ligand) | 4 mol% |
| NaOtBu or Cs₂CO₃ | 1.4 equiv. |
| Anhydrous Toluene | 0.1 M concentration |
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precursor (Pd(OAc)₂, 2 mol%), the phosphine ligand (XPhos, 4 mol%), and the base (NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene. If the amine is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and place it under a positive pressure of argon.
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[12][13]
Mechanistic Insight
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.
The final step is reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) catalyst.[12]
Representative Protocol: Sonogashira Coupling
This protocol is a general method adaptable for the target substrate.[12][14]
Materials:
| Reagent | Amount (mol%) / Volume |
| This compound | 1.0 equiv. |
| Terminal Alkyne | 1.2 equiv. |
| Pd(PPh₃)₂Cl₂ | 2 mol% |
| Copper(I) Iodide (CuI) | 4 mol% |
| Triethylamine (Et₃N) or Diisopropylamine | 2.0 equiv. / Solvent |
| Anhydrous THF or Toluene | 0.2 M concentration |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Reagent Addition: Add the anhydrous solvent (THF or toluene) followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper salts, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[12]
Nucleophilic Aromatic Substitution (SNAr)
While less common than palladium-catalyzed cross-coupling for aryl bromides, nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalization, particularly at the C-F position.[5]
Mechanistic Rationale
The SNAr reaction proceeds via an addition-elimination mechanism.[6]
-
Nucleophilic Attack: A potent nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group (in this case, potentially the fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group is expelled, restoring the aromaticity of the ring.
For this reaction to be favorable, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the methyl ester group provides some electron-withdrawing character, but the reaction may require harsh conditions or very strong nucleophiles. The fluorine atom is a better leaving group than bromine in SNAr reactions because its high electronegativity makes the carbon it is attached to more electrophilic, facilitating the initial nucleophilic attack, which is the rate-determining step.[6]
Exploratory Protocol: SNAr with an Alkoxide
This is a conceptual protocol, and conditions would require significant optimization.
Materials:
| Reagent | Amount / Volume |
| This compound | 1.0 equiv. |
| Sodium Methoxide (NaOMe) | 2.0 - 3.0 equiv. |
| Anhydrous DMF or DMSO | 0.5 M concentration |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.) and dissolve it in anhydrous DMF or DMSO.
-
Reagent Addition: Add sodium methoxide (2.0-3.0 equiv.) portion-wise at room temperature.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) and stir under an inert atmosphere.
-
Monitoring: Carefully monitor the reaction by LC-MS for the formation of the desired product (substitution of F with OMe) and potential side products (e.g., ester hydrolysis).
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Conclusion
This compound is a valuable synthetic intermediate whose functionalization can be achieved through a variety of modern synthetic methods. The steric hindrance and electronic nature of the substrate necessitate careful selection of catalysts, ligands, and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, provide reliable and versatile pathways for the formation of new carbon-carbon and carbon-nitrogen bonds at the C-Br position. Nucleophilic aromatic substitution offers an alternative, albeit more challenging, route for functionalization, likely at the C-F position. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the rich chemistry of this and related scaffolds, paving the way for the discovery of novel molecules in the pharmaceutical and materials science arenas.
References
-
MySkinRecipes. (n.d.). Methyl 4-bromo-2-fluoro-6-methoxybenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate.... Retrieved from [Link]
-
NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]
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Troubleshooting & Optimization
overcoming steric hindrance in Suzuki coupling of 2,4,6-substituted benzoates
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered 2,4,6-substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these demanding transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into overcoming the steric barriers inherent to these substrates.
The Challenge: Understanding Steric Hindrance in 2,4,6-Substituted Systems
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, its efficiency can be dramatically reduced when dealing with substrates bearing bulky ortho-substituents, such as in 2,4,6-substituted benzoates. The steric congestion around the reaction center impedes key steps in the catalytic cycle, leading to low yields, slow reaction times, and the formation of unwanted byproducts.[1]
The primary mechanistic hurdles are:
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is sterically demanding. Bulky ortho-substituents can hinder the approach of the catalyst, slowing down this crucial activation step.
-
Transmetalation: The transfer of the organic group from the boronic acid (or its derivative) to the palladium center is also susceptible to steric effects. The approach of the boronate complex to the already crowded palladium center can be difficult, leading to an inefficient exchange of ligands.[1]
To address these challenges, a systematic approach to troubleshooting and optimization is essential. This guide will walk you through the critical parameters to consider.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experiments.
Q1: My Suzuki coupling reaction with a 2,4,6-substituted benzoate is giving very low to no yield. Where should I start troubleshooting?
A1: When faced with a failing Suzuki coupling of a sterically hindered substrate, a systematic evaluation of your reaction parameters is crucial. Here’s a prioritized checklist:
-
Catalyst and Ligand System: This is the most critical factor for sterically demanding couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need to employ a system specifically designed to overcome steric hindrance.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[2] Ensure your solvents are thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: The purity and stability of your starting materials are paramount. Boronic acids can degrade over time, particularly through protodeboronation.[3]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and can significantly impact the reaction outcome.[2]
Q2: I'm observing a significant amount of dehalogenated starting material as a byproduct. What is causing this and how can I minimize it?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in challenging Suzuki couplings.[3] This occurs when the aryl halide, after oxidative addition to the palladium center, is reduced instead of undergoing cross-coupling.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Hydride Source | After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture. Common sources include solvents (like THF in the presence of base), water, or even the boronic acid itself. | * Solvent Choice: Consider switching to a less hydridic solvent like dioxane or toluene.[3] * Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. |
| Slow Transmetalation | If the transmetalation step is slow due to steric hindrance, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of reacting with a hydride source. | * Ligand Optimization: Employ a more effective ligand for sterically hindered couplings (see Q3). A more electron-rich and bulky ligand can accelerate both oxidative addition and transmetalation.[1] |
| Base Choice | Certain bases can promote dehalogenation. | * Base Screening: If using a strong, sterically hindered base, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃, or a fluoride source like KF if your substrate is base-sensitive.[4] |
Q3: What are the best catalyst and ligand systems for coupling 2,4,6-substituted benzoates?
A3: For sterically hindered substrates, the choice of ligand is critical to achieving good yields. You should move away from traditional phosphine ligands and utilize modern, specialized ligands designed for these challenging reactions.
Recommended Ligand Classes:
-
Buchwald-type Biaryl Phosphine Ligands: These are often the first choice for sterically hindered couplings. They are characterized by their bulk and electron-rich nature, which promotes both oxidative addition and reductive elimination.[5]
-
Examples: SPhos, XPhos, RuPhos. These ligands are commercially available and have a broad scope of application.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium. Their "flexible steric bulk" can be highly effective for coupling sterically congested substrates.[6][7]
-
Examples: IPr, IMes. These are often used with a palladium precatalyst.
-
-
Other Specialized Ligands: For extremely challenging couplings, other novel ligands have been developed.
-
BI-DIME and AntPhos: These have shown excellent reactivity for tetra-ortho-substituted biaryl synthesis.[8][9][10]
-
Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands can be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[11]
-
Practical Recommendations:
-
Start with a robust precatalyst: Using a modern, air-stable palladium precatalyst complexed with a Buchwald-type ligand (e.g., SPhos Pd G3, XPhos Pd G3) can improve reproducibility and simplify reaction setup.[2]
-
Ligand-to-Palladium Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typically optimal.
Q4: How do I choose the optimal base and solvent for my sterically hindered Suzuki coupling?
A4: The base and solvent are not independent variables; their combination is key to success. The primary role of the base is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[4]
Solvent and Base Pairing Recommendations:
| Solvent System | Recommended Bases | Considerations |
| Aqueous/Organic Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | K₃PO₄, K₂CO₃, Cs₂CO₃ | * This is a common starting point for many Suzuki couplings. * Vigorous stirring is essential for these biphasic reactions to ensure efficient phase transfer.[2] * The presence of water can sometimes lead to protodeboronation of the boronic acid. |
| Anhydrous Aprotic Solvents (e.g., Toluene, Dioxane, THF) | K₃PO₄, Cs₂CO₃, t-BuOK, NaOt-Bu | * Often preferred for substrates that are sensitive to water or when protodeboronation is a significant side reaction. * Ensure the base is finely powdered and dry.[2] |
| Protic Solvents (e.g., 2-Propanol) | K₃PO₄, Cs₂CO₃ | * Can be a more environmentally friendly option.[6] * Some catalyst systems show enhanced activity in alcoholic solvents. |
Troubleshooting Flowchart for Base and Solvent Selection:
Caption: Troubleshooting workflow for base and solvent optimization.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2,4,6-substituted benzoate. Optimization will likely be required for your specific substrates.
Reagents and Equipment:
-
2,4,6-substituted aryl benzoate (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the 2,4,6-substituted aryl benzoate, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Current time information in Denbighshire, GB. (n.d.). Google.
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters (ACS Publications). Retrieved January 19, 2026, from [Link]
-
A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (2003). PubMed. Retrieved January 19, 2026, from [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. Retrieved January 19, 2026, from [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. (2003). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved January 19, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved January 19, 2026, from [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Dehalogenation of Methyl 2-bromo-6-fluoro-4-methylbenzoate
Welcome to the technical support center for Methyl 2-bromo-6-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize a common and often frustrating side reaction: dehalogenation. The sterically hindered and electron-deficient nature of this aryl bromide makes it particularly susceptible to the undesired replacement of the bromine atom with hydrogen, leading to reduced yields and complex purification challenges. This document provides in-depth, experience-driven advice to help you optimize your cross-coupling reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dehalogenation when using this compound in cross-coupling reactions?
A: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction mixture, including trace amounts of water, alcohol solvents, amine bases, or even the phosphine ligands themselves.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, resulting in the formation of the undesired dehalogenated product, Methyl 6-fluoro-4-methylbenzoate, and regenerating the Pd(0) catalyst.[1]
Electron-deficient aryl bromides, such as this compound, are generally more prone to this side reaction.[1] The presence of the ortho-fluoro and methyl groups also contributes to steric hindrance, which can slow down the desired cross-coupling pathway and give the dehalogenation pathway more time to occur.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Q4: How can I accurately detect and quantify the extent of dehalogenation in my reaction mixture?
A: Accurate monitoring of your reaction is crucial for effective troubleshooting. The presence of dehalogenated impurities can be a significant analytical challenge, as the chromatographic behavior of the halogenated starting material and the dehalogenated product can be very similar. [4][5]
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress. The dehalogenated product will likely have a different Rf value than your starting material and desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile components in your reaction mixture. [6]You can clearly distinguish between the starting material, desired product, and the dehalogenated byproduct based on their retention times and mass spectra.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): For less volatile compounds, HPLC or UHPLC coupled with a diode-array detector (DAD) and a mass spectrometer (MS) is the method of choice. [4]Using a pentafluorophenyl (PFP) column can often provide excellent separation for halogenated compounds and their dehalogenated analogs. [4][7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the ratio of the desired product to the dehalogenated byproduct in your crude reaction mixture. The aromatic proton that replaces the bromine atom in the dehalogenated product will have a characteristic chemical shift and coupling pattern.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (to be optimized):
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.). [8]2. Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). [9]3. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. [8]4. Add the degassed solvent (e.g., toluene or dioxane). [8][9]5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. [8][9]6. Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent (e.g., ethyl acetate). [8][9]7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [8][9]8. Purify the crude product by column chromatography. [9]
General Protocol for Buchwald-Hartwig Amination of this compound (to be optimized):
-
To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%). [8]2. Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.). [8]3. Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.). [8]4. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. [8]5. Add the degassed solvent (e.g., toluene or dioxane). [8]6. Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the reaction progress by TLC or LC-MS. [8]7. Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent. [8]8. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [8]9. Purify the crude product by column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Fu, G. C., & Gürbüz, N. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Saha, A., & Kumar, R. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
-
Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. (2024, May 10). Retrieved January 19, 2026, from [Link]
-
significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019, October 7). Retrieved January 19, 2026, from [Link]
- Regalado, E. L., Dermenjian, R. K., Joyce, L. A., & Welch, C. J. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1–5.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.). Retrieved January 19, 2026, from [Link]
- Viciosa, M., & Navarro, O. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(15), 6467–6470.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]
- Viciosa, M., & Navarro, O. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612.
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved January 19, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - ResearchGate. (2019, July 30). Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
III Analytical Methods. (n.d.). Retrieved January 19, 2026, from [Link]
-
First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ResearchGate. (2019, July 30). Retrieved January 19, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude Sonogashira Products from Bromobenzoate Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for post-reaction workup and purification of Sonogashira coupling products, with a specific focus on reactions involving bromobenzoate substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during product isolation. The following question-and-answer-based guide provides field-proven insights and detailed protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the crude product of my Sonogashira reaction with a bromobenzoate?
A1: After your reaction is complete, the crude mixture typically contains a variety of components besides your desired product. A systematic approach to purification begins with identifying these potential impurities.
The primary species to look for are:
-
Unreacted Starting Materials: Residual bromobenzoate and the terminal alkyne.
-
Homocoupled Alkyne (Glaser-Hay Product): This is a very common byproduct, resulting from the oxidative dimerization of your terminal alkyne.[1][2][3] It is often a significant issue when using traditional copper(I) co-catalysts in the presence of oxygen.[1][2][3]
-
Catalyst Residues: Finely dispersed, insoluble palladium black (Pd(0)) and residual copper salts. These are often the cause of dark colors in your crude product.
-
Ligands and their Oxides: For example, triphenylphosphine and the corresponding triphenylphosphine oxide.
-
Hydrolyzed Starting Material: If reaction or workup conditions are too harsh or prolonged, the benzoate ester can hydrolyze to the corresponding benzoic acid.
A summary of these common impurities and initial strategies for their removal is presented below.
| Impurity | Common Cause | Recommended Removal Strategy |
| Unreacted Bromobenzoate | Incomplete reaction | Flash Column Chromatography |
| Unreacted Alkyne | Excess reagent used | Evaporation (if volatile), Flash Column Chromatography |
| Homocoupled Alkyne | Oxidative coupling, presence of Cu(I) and O₂ | Flash Column Chromatography, Recrystallization |
| Palladium Black | Catalyst decomposition | Filtration through Celite® or silica plug |
| Copper Salts | Cu(I) co-catalyst | Aqueous wash with sat. aq. NH₄Cl |
| Phosphine Ligands/Oxides | Ligand used for Pd catalyst | Flash Column Chromatography |
| Benzoic Acid Derivative | Hydrolysis of the ester | Basic aqueous wash (e.g., sat. aq. NaHCO₃) |
Troubleshooting and Detailed Protocols
Problem 1: My crude reaction mixture is a dark, almost black, slurry. How do I handle the initial workup?
This dark, insoluble material is almost certainly palladium black, which forms from the decomposition of the palladium catalyst. It is crucial to remove this before proceeding with an aqueous workup and extraction, as it can cause issues with emulsion formation and complicate subsequent purification steps.[4]
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, allow the reaction mixture to cool to room temperature.
-
Dilute: Dilute the slurry with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane, or diethyl ether).[5][6] This reduces the viscosity and ensures your product doesn't get trapped on the filter cake.
-
Prepare the Filter Pad: Prepare a short plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel. The pad should be about 1-2 cm thick. Settle the Celite® with the same solvent you used for dilution.
-
Filter: Carefully pour the diluted reaction mixture through the Celite® pad.[7] Use gentle suction. The palladium black and other fine inorganic salts will be trapped on the Celite®.[4]
-
Rinse: Wash the reaction flask and the Celite® pad with additional portions of the organic solvent to ensure all of your product is collected in the filtrate.
-
Proceed: The resulting filtrate should be a clear solution, free of insoluble particulates, and is now ready for aqueous workup and extraction.
Below is a workflow diagram illustrating this crucial first step in the purification process.
Caption: Initial workup workflow for removing solid catalyst residues.
Problem 2: I've isolated my organic layer, but it's still colored. How do I remove residual soluble metal catalysts?
Even after Celite® filtration, some catalyst species, particularly copper salts, may remain dissolved in the organic phase. These can interfere with chromatography and contaminate your final product.
Solution: Perform targeted aqueous washes before drying and concentrating the organic layer.
-
For Copper Removal: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5][6] The ammonia complexes with copper(I) and copper(II) ions, partitioning them into the aqueous phase.
-
For General Tidiness: Follow the NH₄Cl wash with a wash using brine (saturated aqueous NaCl). This helps to break up any emulsions and remove excess water from the organic layer before the drying step (e.g., with anhydrous Na₂SO₄ or MgSO₄).[5][6][8]
Problem 3: My main impurity is the homocoupled alkyne (Glaser byproduct), and it has a very similar Rf to my product on TLC. How can I separate them?
This is a classic Sonogashira purification challenge. The homocoupled dimer often has a polarity very close to that of the desired cross-coupled product, making separation by standard flash chromatography difficult.
Strategy 1: Optimize Flash Column Chromatography Meticulous optimization of your chromatography conditions is key.
-
Solvent System: Avoid highly polar solvent systems if possible, as they can reduce the resolving power of the silica gel. Test a range of eluent mixtures, focusing on combinations of hexanes (or petroleum ether) and a slightly more polar solvent like ethyl acetate, diethyl ether, or dichloromethane. A shallow gradient elution can often be more effective than an isocratic one.
-
Sample Loading: Do not overload the column. Use a minimal amount of a stronger solvent to dissolve your crude product and load it onto the column, or pre-adsorb it onto a small amount of silica gel.
| Solvent System Components (Hexane as base) | Polarity | Notes |
| Diethyl Ether | Low-Medium | Good for many non-polar to moderately polar compounds. |
| Ethyl Acetate | Medium | A standard choice, offers good selectivity.[9] |
| Dichloromethane | Medium | Can alter the selectivity compared to ester or ether solvents. |
| Toluene | Low | Can be useful in non-polar systems to improve selectivity. |
Strategy 2: Recrystallization If your product is a solid, recrystallization can be an excellent and scalable alternative or complement to chromatography.[7][10] The different crystal packing abilities of your product versus the often more symmetrical homocoupled dimer can be exploited.
-
Solvent Screening: Test a variety of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, toluene/isopropanol[10]) to find a system where your product is soluble when hot but sparingly soluble at room temperature or below, while the impurity remains in the mother liquor.
Strategy 3: Prevention in Future Reactions The most effective way to deal with the Glaser byproduct is to prevent its formation.[3]
-
Run Copper-Free: Numerous copper-free Sonogashira protocols have been developed specifically to avoid this side reaction.[2][11][12]
-
Ensure Inert Atmosphere: If using a copper co-catalyst, it is critical to maintain a strictly inert (oxygen-free) atmosphere throughout the reaction, as the homocoupling is an oxidative process.[1][2]
Problem 4: My bromobenzoate starting material was hydrolyzed, and now I have a benzoic acid impurity. How do I remove it?
The presence of a strong base or extended heating can sometimes lead to the hydrolysis of the ester group on your bromobenzoate, creating an acidic impurity. This is easily removed with a basic wash.
-
Dissolve: Ensure your crude product (after Celite® filtration) is dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).
-
Separate: The acidic benzoic acid derivative will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer. Separate the layers.
-
Back-wash (Optional): Wash the separated aqueous layer once more with the organic solvent to recover any product that may have been physically carried over.
-
Combine & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The following decision tree can help guide your purification strategy based on the initial assessment of your crude product.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Palladium-Catalyzed Reactions of Bromobenzoates
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the persistent issue of homocoupling, particularly when working with bromobenzoate substrates. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding homocoupling side reactions.
Q1: What is homocoupling, and why is it a significant problem with bromobenzoates?
A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules couple together. In the context of reactions involving bromobenzoates, this can manifest in two primary ways: the formation of a biphenyl dicarboxylate from two molecules of the bromobenzoate (reductive homocoupling), or the dimerization of the coupling partner (e.g., two boronic acids in a Suzuki reaction). This side reaction is problematic as it consumes valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that are often structurally similar to the target molecule, complicating purification.[1]
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling can arise from several mechanistic pathways, primarily involving palladium(II) species. Key routes include:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) complex can then undergo transmetalation with two molecules of the coupling partner (like a boronic acid) to form the homocoupled product and regenerate the active Pd(0) catalyst.[2][3][4][5]
-
Pd(II) Precatalyst Pathway: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the coupling partner to cause homocoupling during its initial reduction to the active Pd(0) state.[1][2][3]
-
Reductive Homocoupling of Aryl Halides: Two molecules of the bromobenzoate can couple after oxidative addition to a Pd(0) center, followed by a series of steps that result in a biaryl product and regeneration of a Pd(0) species. This pathway is often promoted by certain ligands and reaction conditions.[6][7][8]
Q3: Which coupling partner is typically more prone to homocoupling?
A3: While reductive homocoupling of the bromobenzoate can occur, the organometallic coupling partner is often more susceptible, particularly boronic acids in Suzuki-Miyaura reactions.[9] This is due to the aforementioned pathways involving oxygen and Pd(II) species that readily engage the organoboron reagent.[2][3][10] In Sonogashira couplings, terminal alkynes are prone to a specific type of homocoupling known as Glaser coupling, which is often promoted by the copper(I) co-catalyst and the presence of oxygen.[11][12][13][14]
Part 2: Troubleshooting Guide - A Deeper Dive
This guide provides detailed solutions to specific experimental problems, focusing on the key parameters that influence homocoupling.
Issue 1: Catalyst System Optimization
Q: My reaction is producing a significant biaryl byproduct derived from my bromobenzoate. Could my palladium source be the problem?
A: Yes, the choice and handling of your palladium source are critical. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, an inefficient reduction to the active Pd(0) species can leave residual Pd(II) in the mixture, which can promote homocoupling.[2][3][15]
Solutions:
-
Switch to a Pd(0) Source or a Modern Precatalyst: Using a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue, though they can be sensitive to air.[11] A more robust solution is to use modern, well-defined precatalysts (e.g., Buchwald G3 or G4 Palladacycles) which are designed to generate the active L-Pd(0) species cleanly and efficiently upon addition of a base, minimizing the lifetime of reactive Pd(II) species.[16]
-
Ensure Efficient In-Situ Reduction: If you must use a Pd(II) source, ensure your conditions promote rapid reduction. This can sometimes be facilitated by phosphine ligands, which can be oxidized to reduce the Pd(II) center, or by adding a mild reducing agent.[3][17][18] However, this must be carefully controlled to avoid other side reactions.[18]
Q: How does my choice of ligand impact the formation of homocoupling products?
A: The ligand is arguably the most critical factor in controlling the selectivity of the reaction. The ligand's electronic and steric properties directly influence the rates of the desired catalytic steps (oxidative addition, reductive elimination) versus undesired pathways.[19][20]
Solutions:
-
Employ Bulky, Electron-Rich Ligands: For coupling electron-deficient substrates like bromobenzoates, bulky and electron-donating monophosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or trialkylphosphines like P(t-Bu)₃) are often superior.[20][21] The steric bulk facilitates the final reductive elimination step to release the desired product, while the electron-donating nature accelerates the initial oxidative addition of the bromobenzoate to the Pd(0) center.[20] This combination helps the desired catalytic cycle outcompete homocoupling pathways.
-
Avoid Ligand Degradation: Ensure your phosphine ligands are pure and not oxidized, as phosphine oxides can inhibit the reaction.[22]
Below is a diagram illustrating how ligand choice influences the catalytic cycle, steering it away from homocoupling pathways.
Caption: A stepwise workflow for troubleshooting homocoupling.
General Experimental Protocol for Minimizing Homocoupling
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of high-purity argon or nitrogen.
-
Reagent Addition (Solids): To the flask, add the bromobenzoate, the solid base (e.g., K₃PO₄, finely powdered and dried), the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe. The solvent should be degassed beforehand using at least 30 minutes of argon sparging or three freeze-pump-thaw cycles.
-
Coupling Partner Addition: If the coupling partner is a solid (e.g., a boronic ester), it can be added with the other solids. If it is a liquid, add it via syringe at this stage.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously. Vigorous stirring is crucial for heterogeneous mixtures. [23]7. Monitoring: Monitor the reaction progress by TLC or LC-MS, keeping an eye out for the formation of homocoupled byproducts.
By rigorously controlling the reaction atmosphere, catalyst system, and reagent quality, the formation of undesired homocoupling products can be significantly suppressed, leading to higher yields and cleaner reaction profiles.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Troubleshooting a difficult Heck reaction. Reddit r/Chempros.
- Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. BenchChem.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Sonogashira troubleshooting help needed. Reddit r/Chempros.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research.
- How can I solve my problem with Suzuki coupling?.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2010). The Journal of Organic Chemistry.
- Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Technical Support Center: Suzuki Coupling Reactions. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling?. Reddit r/Chempros.
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates.
- Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Struggling to make a sonogashira coupling reaction happen. Reddit r/Chempros.
- A new P3N ligand for Pd-catalyzed cross-couplings in w
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers.
- What is the best procedure for Sonogashira coupling?.
- Beware of Common Mistakes When Handling Reduction Palladium.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journal of Organic Chemistry.
- Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. YouTube.
- Homocouplings of aryl halides in water. Reaction conditions.
- Heck Coupling. NROChemistry.
- palladium coupling catalyst activ
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers in Chemical Engineering.
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. (2006). Journal of the American Chemical Society.
- How to avoid homocoupling in Suzuki reactions with palladium c
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improving yield in the synthesis of substituted biaryls from bromobenzoates
Welcome to the Technical Support Center for the synthesis of substituted biaryls from bromobenzoates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling reactions. Bromobenzoates, being electron-deficient aryl halides, can present unique challenges in popular palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve optimal results.
Section 1: Troubleshooting Common Issues in Biaryl Synthesis
This section addresses the most frequently encountered problems during the synthesis of substituted biaryls from bromobenzoates. The question-and-answer format is designed to help you quickly identify and resolve specific experimental issues.
FAQ 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling of a bromobenzoate with an arylboronic acid is resulting in a low yield or has stalled completely. What are the likely causes and how can I troubleshoot this?
Answer: Low product yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[1]
-
Reagent Quality: The integrity of your reagents is the most common culprit.
-
Boronic Acid/Ester Degradation: Organoboron reagents can undergo protodeboronation, especially in the presence of moisture or air.[1] It is crucial to confirm the purity of your boronic acid or ester via NMR or by running a control reaction with a known, reliable aryl halide.
-
Solvent and Base Condition: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the palladium catalyst.[1] The base should be finely powdered and dry for optimal reactivity.[1]
-
-
Catalytic System and Reaction Conditions: If your reagents are of high quality, the issue may lie within your catalytic system or reaction parameters.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures or ligand dissociation.[2] Using bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst.
-
Inefficient Transmetalation: This critical step involves the transfer of the organic group from the boron atom to the palladium center. The choice of base is paramount here. A switch to a stronger or more soluble base, such as cesium carbonate or potassium phosphate, can significantly improve the reaction rate.[3][4]
-
Below is a troubleshooting workflow to diagnose low-yield issues:
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Formation of Significant Side Products
Question: I am observing significant amounts of side products such as homocoupled boronic acid and dehalogenated starting material in my reaction mixture. How can I minimize these?
Answer: The formation of side products is a common challenge that directly impacts your product yield and purification efforts.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[4]
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) prior to adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also critical.[4]
-
-
Dehalogenation of Bromobenzoate: The replacement of the bromine atom with a hydrogen atom is another common side reaction.[5]
-
Solution: This can sometimes be minimized by using milder bases or lowering the reaction temperature.[4] The choice of solvent can also play a role; in some cases, switching to a less polar solvent can reduce the rate of dehalogenation.
-
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source is a competing reaction.
The following diagram illustrates the competition between the desired cross-coupling and common side reactions:
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Section 2: Optimizing Reaction Parameters
A systematic optimization of reaction parameters is crucial for maximizing the yield of your desired biaryl product.
Parameter Optimization Table
| Parameter | Recommendation for Bromobenzoates | Rationale |
| Palladium Catalyst | Use Pd(OAc)₂ with a suitable ligand or a pre-formed catalyst like Pd(PPh₃)₄. | Pd(II) precatalysts are often more stable and are reduced in situ to the active Pd(0) species.[8] |
| Ligand | Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often effective. | These ligands promote oxidative addition of the electron-deficient bromobenzoate and stabilize the palladium catalyst, preventing decomposition.[2] |
| Base | Screen a range of bases including K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] | The base is crucial for activating the boronic acid for transmetalation. The optimal base is often substrate-dependent.[3] |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[9] | The solvent choice affects the solubility of reagents and the stability of the catalyst. Water can help dissolve inorganic bases.[10][11][12][13] |
| Temperature | Typically between 80-110 °C. | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition and side reactions. |
Section 3: Detailed Experimental Protocols
This section provides a general, step-by-step protocol for a Suzuki-Miyaura coupling reaction that can be adapted for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a Bromobenzoate
Materials:
-
Bromobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the bromobenzoate, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Section 4: Alternative Coupling Strategies
While Suzuki-Miyaura coupling is widely used, other cross-coupling reactions can also be effective for the synthesis of biaryls from bromobenzoates.
Heck Coupling
The Heck reaction couples the bromobenzoate with an alkene. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., NEt₃ or Na₂CO₃) in a polar aprotic solvent like DMF.[9][14]
Buchwald-Hartwig Amination
For the synthesis of N-aryl biaryls, the Buchwald-Hartwig amination is the reaction of choice. This reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base such as NaOtBu.[2][9][15] The choice of solvent can be critical, with ethereal solvents like dioxane or THF often being effective.[15]
References
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 4-Bromobenzothiazole.
- Molander, G. A., & Lenser, A. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(14), 5485–5496.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Substituted Bromobenzoates.
- Molander, G. A., & Lenser, A. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 136(14), 5485–5496.
- Schnyder, A., & Togni, A. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Song, C., et al. (2020). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(14), 5478–5484.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4057-4069.
- BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for 2-Bromobenzo[h]quinazoline.
- Semantic Scholar. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wang, D., et al. (2014). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 19(11), 18886-18896.
- Calistan, C., et al. (2020). The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. ResearchGate.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- BenchChem. (n.d.). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Singh, U. K., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5227-5275.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling...
- ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- van der Pijl, F., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(11), 2155-2165.
- ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- BenchChem. (n.d.). Optimization of Suzuki coupling conditions for 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a.
- ACS Publications. (2017, September 11). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics.
- Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
- National Institutes of Health. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition.
- MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Royal Society of Chemistry. (n.d.). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
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Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Demanding Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically demanding substrates. Steric hindrance presents a significant hurdle in these reactions, often leading to low yields, incomplete conversion, or the formation of unwanted side products. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common obstacles.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds. However, when bulky substituents are present on either the organoborane or the organic halide, they can physically impede the key steps of the catalytic cycle. This steric clash can slow down or entirely prevent the desired transformation. Specifically, steric hindrance can negatively impact:
-
Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halide bond can be difficult if bulky groups shield the reaction center.
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-limiting step and is highly sensitive to steric bulk on both coupling partners.[1]
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can be slowed by steric repulsion between the coupled fragments.[1][2]
The following sections will address specific issues you may be facing and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation
Q1: I'm attempting to couple a di-ortho-substituted aryl halide with a bulky boronic acid, but I'm seeing very low or no yield of my desired product. What is the most likely culprit?
A1: This is a classic problem when dealing with sterically demanding substrates. The primary reason for failure is often an inadequate catalyst system that cannot overcome the high activation energies associated with sterically hindered couplings. Standard catalysts like Pd(PPh₃)₄ are frequently ineffective in these situations.
Recommendations:
-
Upgrade Your Ligand: The choice of ligand is paramount. For sterically hindered substrates, you need bulky, electron-rich monodentate phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can more readily engage with hindered substrates.[3] They also accelerate the crucial reductive elimination step.[1]
-
Buchwald-type biarylphosphine ligands are the gold standard here. Ligands such as XPhos, SPhos, and RuPhos have proven to be highly effective.[1][4]
-
N-Heterocyclic Carbene (NHC) ligands are another excellent option. They are strong σ-donors and form very stable and active palladium complexes that can facilitate difficult couplings.[3]
-
-
Re-evaluate Your Palladium Precatalyst: Modern palladacycle precatalysts (e.g., G2, G3, G4 precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are designed for the rapid and clean generation of the active Pd(0) species in solution, which can be crucial for initiating the catalytic cycle before substrate decomposition occurs.[5][6]
-
Optimize the Base and Solvent System: The base plays a critical role in activating the boronic acid for transmetalation.[3] For sterically hindered couplings, a moderately strong, non-nucleophilic base is often preferred.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[3][7] It is crucial to use a finely powdered, anhydrous base to ensure reproducibility.[8]
-
Solvents: Anhydrous, ethereal solvents like 1,4-dioxane or toluene are commonly used.[5] Sometimes, the addition of a small amount of water can be beneficial, particularly when using phosphate bases, as it can aid in the dissolution of the base and facilitate the formation of the active boronate species.[8]
-
Issue 2: Troublesome Side Reactions
Q2: My reaction is producing a significant amount of homocoupled product from my boronic acid, which is complicating purification. How can I minimize this?
A2: The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3][1]
Solutions:
-
Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure that your solvent and the reaction vessel are thoroughly degassed. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.[3] Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (30+ minutes) can also be effective.[7]
-
Use a Pd(0) Source or an Efficient Precatalyst: Starting with a reliable Pd(0) source, such as Pd₂(dba)₃, or a precatalyst that rapidly generates Pd(0) can help to outcompete the homocoupling pathway.[1]
-
Control Boronic Acid Concentration: Boronic acids can be unstable. Using a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt (BF₃K) , can be highly beneficial. These reagents release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing degradation and homocoupling.[1][9] MIDA boronates are another exceptionally stable option, particularly useful for sequential couplings.[1][10]
Q3: I am observing a significant amount of a byproduct that corresponds to the dehalogenated starting material. What causes this and how can I prevent it?
A3: This side reaction is known as hydrodehalogenation or simply dehalogenation. It occurs when a hydride species is transferred to the palladium complex after oxidative addition, leading to the reductive elimination of the arene instead of the desired cross-coupled product.[3][9]
Potential Causes and Solutions:
-
Hydride Source: The source of the hydride can be the solvent (e.g., alcohols) or certain bases (e.g., amine bases like triethylamine).[3][9]
-
Solution: Avoid using alcohol solvents or amine bases if dehalogenation is a problem. Switch to an inorganic base like K₃PO₄ or Cs₂CO₃ in a non-protic solvent like dioxane or toluene.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura reaction. Steric hindrance can create bottlenecks at any of the three main stages.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data-Driven Recommendations
Table 1: Ligand Selection Guide for Sterically Hindered Substrates
| Ligand Type | Examples | Key Advantages for Hindered Couplings | Typical Catalyst Loading |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos, tBuXPhos | Bulky and electron-rich; accelerate both oxidative addition and reductive elimination. Highly versatile and commercially available.[1][4] | 1-5 mol% |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes, PEPPSI™ precatalysts | Strong σ-donors, form highly stable and active catalysts. Often effective at lower catalyst loadings and milder temperatures.[3] | 0.5-2 mol% |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Effective for a range of sterically demanding couplings. | 1-5 mol% |
| Arsa-Buchwald Ligands | (tBu)₂As-biphenyl | Longer Palladium-Arsenic bond can facilitate the transmetalation step with very hindered substrates.[11] | 1-5 mol% |
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction with a Hindered Substrate
This protocol provides a robust starting point for optimizing a challenging Suzuki coupling.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to prevent oxygen-mediated side reactions.[1]
-
Reagent Addition: Through the septum, add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (if not using a precatalyst). Then, add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution).
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80–110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Stable Diethanolamine Adduct from a Boronic Acid
If your boronic acid is proving to be unstable, converting it to a more stable diethanolamine adduct can improve reaction outcomes.
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or diethyl ether.
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white precipitate should form. Continue stirring the slurry for 15-30 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction.[1]
Logical Troubleshooting Workflow
When faced with a failed reaction, a systematic approach is key. The following flowchart outlines a logical progression for troubleshooting.
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
References
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
- Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing).
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem.
- Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction | The Journal of Organic Chemistry - ACS Publications.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Buchwald Phosphine Ligands - Sigma-Aldrich.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH.
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. Available at: [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. - Semantic Scholar. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Available at: [Link]
-
Functional Groups In Organic Chemistry. Available at: [Link]
-
Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Cross-Coupling Reactions Through Strategic Base Selection
Welcome to the Technical Support Center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical, and often complex, role of base selection in achieving successful and reproducible outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is not just on what to do, but why a particular choice is scientifically sound.
The Multifaceted Role of the Base in Cross-Coupling Reactions
The base in a palladium-catalyzed cross-coupling reaction is far from a simple spectator or acid scavenger. Its role is dynamic and central to the catalytic cycle, influencing reaction rates, yields, and selectivity.[1][2] A thoughtfully chosen base can be the difference between a high-yielding transformation and a failed reaction.
The primary functions of the base can include:
-
Activation of the Nucleophile: In Suzuki-Miyaura couplings, the base activates the organoboron species to form a more nucleophilic boronate, which is essential for the transmetalation step.[2]
-
Facilitating Reductive Elimination: In Heck reactions, the base is crucial for the final deprotonation step that regenerates the Pd(0) catalyst.[3]
-
Deprotonation of the Amine/Alkyne: In Buchwald-Hartwig aminations and Sonogashira couplings, the base deprotonates the amine or terminal alkyne, respectively, to generate the active nucleophile.[3][4]
-
Influencing the Catalyst's Resting State: The choice and concentration of a base can even determine the resting state of the catalyst, sometimes leading to rate inhibition if the base competes with a substrate for binding to the palladium center.[5][6]
Troubleshooting Guide & FAQs
This section is organized by common cross-coupling reactions, addressing prevalent issues related to base selection.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but its success is highly dependent on the base.[2]
FAQs:
-
Q1: My Suzuki coupling is not working, or the yield is very low. What's the first base-related parameter I should check?
-
A1: The first step is to evaluate your choice of base in conjunction with the solvent system.[7] For many standard Suzuki couplings, a combination of an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a biphasic solvent system (e.g., toluene/water or dioxane/water) is a good starting point.[1][2][8] Ensure vigorous stirring for biphasic reactions to maximize the interaction between the organic and aqueous phases.[7][9] If solubility is an issue, switching to a more polar aprotic solvent like DMF might help.[10]
-
-
Q2: I'm observing significant protodeboronation of my boronic acid. How can a change in base help?
-
A2: Protodeboronation, the undesired cleavage of the C-B bond, can be exacerbated by harsh reaction conditions, including the use of a base that is too strong or reaction mixtures with a high water content.[9] Consider switching to a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃).[9][10] Using the boronic acid as its pinacol ester (BPin) derivative can also enhance stability against protodeboronation.[9]
-
-
Q3: My starting materials have base-sensitive functional groups (e.g., esters, enolizable ketones). What is the best base to use?
-
A3: For substrates with base-sensitive functionalities, strong bases like sodium tert-butoxide (NaOtBu) or hydroxides should be avoided.[11] Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often better choices.[10] The use of KF, in particular, can help prevent the cleavage of esters.[10]
-
Troubleshooting Flowchart for Suzuki Coupling Base Selection:
Caption: Decision tree for base selection in Buchwald-Hartwig amination.
Section 3: Sonogashira, Heck, and Stille Couplings
While the focus on the base might be less pronounced than in Suzuki or Buchwald-Hartwig reactions, its role is still pivotal.
FAQs:
-
Q4: What is the primary role of the base in a Sonogashira coupling, and what are my options?
-
A4: In the Sonogashira reaction, the base, typically an amine like triethylamine (Et₃N) or diethylamine (Et₂NH), is required to deprotonate the terminal alkyne, making it a more potent nucleophile. [4][12]This amine often serves as the solvent as well. [12]The base also neutralizes the hydrogen halide byproduct formed during the reaction. [12]While amines are most common, other bases like K₂CO₃ or Cs₂CO₃ can also be used. [12]
-
-
Q5: My Heck reaction is not proceeding to completion. Can the base be a factor?
-
A5: Yes, the base is essential for the Heck reaction as it is involved in the regeneration of the active Pd(0) catalyst from the Pd(II) intermediate in the final step of the catalytic cycle. [3]A variety of bases can be used, including organic amines (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc). [13]The choice of base can affect the reaction rate and yield, so screening different bases is often necessary during optimization. [13][14]
-
-
Q6: Is a base always necessary for a Stille coupling?
-
A6: The classic Stille coupling mechanism, involving an organotin reagent, does not inherently require a base. [15][16]The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination without the direct participation of a base to activate the nucleophile. [17]However, in some variations or specific substrate combinations, additives or bases might be used to facilitate the reaction, for instance, CsF has been used in Stille couplings of aryl chlorides. [18]
-
Experimental Protocol: General Procedure for Base Screening in a Cross-Coupling Reaction
To ensure a reliable comparison of bases for your specific reaction, it is crucial to follow a standardized experimental protocol.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Coupling partner (e.g., boronic acid, amine) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., phosphine ligand) (2-10 mol%)
-
A set of bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu) (2.0-3.0 equiv)
-
Degassed solvent(s)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vessels (e.g., microwave vials or Schlenk tubes)
-
Stirring apparatus (magnetic stir plate and stir bars)
-
Heating apparatus (oil bath or heating block)
Procedure:
-
Reaction Setup: In an array of reaction vessels under an inert atmosphere, add the aryl halide, coupling partner, palladium precatalyst, and ligand.
-
Base Addition: To each vessel, add a different base from your screening set. Ensure all other reagents are added in the same amounts to each vessel.
-
Solvent Addition: Add the degassed solvent to each vessel to achieve the desired concentration (typically 0.1 M to 0.5 M with respect to the limiting reagent). [7]4. Reaction Execution: Seal the vessels and place them in a preheated oil bath or heating block. Stir the reactions vigorously at the desired temperature. [7]5. Monitoring: Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Analysis: Compare the conversion and yield for each base to determine the optimal choice for your specific transformation.
Workflow for Base Screening:
Caption: A streamlined workflow for systematic base screening experiments.
References
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Stille Coupling. OpenOChem Learn. [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Stille Reaction. Myers Research Group, Harvard University. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
Suzuki-Miyaura cross-coupling of benzylic phosphates with arylboronic acids. PubMed. [Link]
-
Sonogashira Coupling Reaction. Pearson+. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. [Link]
-
Effect of bases and solvents on the Heck coupling. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Column Chromatography Techniques for Separating Halogenated Organic Compounds
Welcome to the technical support center dedicated to the chromatographic separation of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in their daily work. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and develop robust separation methods.
Frequently Asked Questions (FAQs)
Q1: Why are halogenated organic compounds often challenging to separate using standard column chromatography?
A1: The difficulty in separating halogenated organic compounds stems from a combination of their unique physicochemical properties and their interactions with common stationary phases.[1]
-
Subtle Polarity Differences: Halogen atoms (F, Cl, Br, I) impart a range of polarities to an organic scaffold. Isomers or compounds with a different number of halogen substituents can have very similar polarities, making them difficult to resolve with standard silica or alumina columns.
-
Strong, Non-Specific Interactions: The high electronegativity of halogens can lead to strong dipole-dipole interactions and van der Waals forces.[2] These can cause peak tailing and poor separation, especially on active stationary phases like silica gel.
-
On-Column Degradation: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive halogenated compounds, such as dehalogenation, resulting in impure fractions and low recovery.[3][4] It's crucial to test for compound stability on silica gel before committing to a large-scale separation.[3]
-
Co-elution with Impurities: In complex mixtures, such as pharmaceutical preparations or environmental samples, halogenated compounds often co-elute with other matrix components, complicating purification and analysis.[1][5]
Q2: What are the first-line stationary phase choices for separating halogenated compounds, and what is the scientific rationale?
A2: The choice of stationary phase is paramount for a successful separation. Here's a breakdown of common choices and their underlying principles:
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Rationale & Key Considerations |
| Silica Gel (Normal Phase) | Adsorption (Polar Interactions) | Less polar to moderately polar halogenated compounds. | Silica gel's surface is covered in polar silanol (-Si-OH) groups that interact with the polar functionalities of the analyte.[6] For halogenated compounds, the elution order is generally from least polar to most polar.[7] However, be mindful of potential on-column degradation.[3] |
| Alumina (Normal Phase) | Adsorption (Polar Interactions) | Good for separating basic halogenated compounds (e.g., halogenated amines). | Alumina is available in acidic, neutral, and basic forms. The basic form is particularly useful for preventing the strong retention and potential degradation of basic analytes that can occur on acidic silica gel. |
| C18 (Reversed-Phase) | Hydrophobic (van der Waals) Interactions | A wide range of halogenated compounds, especially in complex matrices.[2][8] | In reversed-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile).[8][9] Separation is based on hydrophobicity; more hydrophobic (less polar) compounds are retained longer.[8][9] |
| Pentafluorophenyl (PFP) | π-π Interactions, Dipole-Dipole, Halogen Bonding | Aromatic and positional halogenated isomers.[10][11] | PFP phases offer unique selectivity due to multiple interaction mechanisms. The electron-deficient fluorinated ring can interact strongly with the electron-rich aromatic systems of many halogenated compounds, providing excellent resolution of isomers that are inseparable on C18 columns.[5][10] |
| Phenyl-Hexyl | π-π Interactions, Shape Selectivity | Aromatic halogenated compounds.[11] | The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analytes.[11] This provides a different selectivity compared to purely hydrophobic phases like C18. |
Q3: How do I select and optimize the mobile phase for separating my halogenated compounds?
A3: Mobile phase selection is a critical and iterative process. The goal is to find a solvent system that provides good solubility for your compounds and differential migration on the chosen stationary phase.
Normal Phase Chromatography (e.g., Silica Gel)
-
Principle: In normal phase, you start with a non-polar solvent and gradually increase the polarity to elute compounds of increasing polarity.[12][13]
-
Typical Solvents:
-
Non-polar: Hexanes, Heptane, Cyclohexane
-
Intermediate Polarity: Toluene, Dichloromethane (DCM), Diethyl Ether
-
Polar: Ethyl Acetate (EtOAc), Acetone, Isopropanol (IPA), Methanol (MeOH)
-
-
Optimization Strategy:
-
Start with a binary mixture: A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
-
TLC is your guide: Use Thin Layer Chromatography (TLC) to screen different solvent ratios. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on a column.
-
Ternary Mixtures for Fine-Tuning: If a binary system doesn't provide adequate separation, adding a third solvent can modulate selectivity. For example, a small amount of methanol in a hexane/ethyl acetate mixture can significantly increase the mobile phase polarity.
-
Reversed-Phase Chromatography (e.g., C18)
-
Principle: In reversed-phase, you use a polar mobile phase and elute compounds by decreasing the polarity (increasing the organic solvent content).[8][9]
-
Typical Solvents:
-
Polar: Water (often buffered)
-
Organic Modifiers: Acetonitrile (ACN), Methanol (MeOH), Tetrahydrofuran (THF)[14]
-
-
Optimization Strategy:
-
Start with a Water/Organic Gradient: Begin with a high percentage of water and gradually increase the organic modifier. This will elute the most polar compounds first.
-
Choose the Right Organic Modifier:
-
Acetonitrile: Generally provides sharp peaks and has a low UV cutoff.[10]
-
Methanol: Offers different selectivity compared to ACN and is less expensive.
-
Tetrahydrofuran: Can be useful for separating compounds with similar hydrophobicity but different shapes.
-
-
pH Control is Crucial: For ionizable halogenated compounds (e.g., containing acidic or basic functional groups), controlling the pH of the mobile phase is essential to ensure consistent retention and good peak shape.[15] Use buffers to maintain a stable pH.[16]
-
Q4: My halogenated compound is "sticking" to the column, leading to poor recovery and peak tailing. What can I do?
A4: This is a common and frustrating problem. "Sticking" can be due to several factors, each with a specific solution.
-
Strong Silanol Interactions (Normal Phase): The acidic silanol groups on silica can strongly interact with basic or highly polar halogenated compounds, causing peak tailing.[16]
-
Solution 1: Add a Mobile Phase Modifier: Adding a small amount of a competitive polar solvent, like triethylamine (TEA) for basic compounds or acetic acid for acidic compounds, can mask the active sites on the silica and improve peak shape.[17]
-
Solution 2: Deactivate the Silica: For very sensitive compounds, you can use deactivated silica gel.[18]
-
Solution 3: Switch to a Less Acidic Stationary Phase: Consider using alumina or a bonded phase like diol.
-
-
Secondary Interactions (Reversed-Phase): Even on C18 columns, residual silanol groups can cause tailing with polar halogenated compounds.
-
Solution 1: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, minimizing these unwanted interactions.
-
Solution 2: Adjust Mobile Phase pH: For ionizable compounds, adjust the pH to suppress ionization and reduce interactions with the stationary phase.[15]
-
Solution 3: Add an Ion-Pairing Reagent: For charged halogenated compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve retention and peak shape.[19]
-
-
Poor Solubility: If your compound has low solubility in the mobile phase, it can precipitate at the head of the column and then slowly redissolve, causing severe tailing.
-
Solution: Change the Mobile Phase or Use a Stronger Injection Solvent: Ensure your compound is fully soluble in the initial mobile phase. If necessary, dissolve your sample in a stronger solvent, but keep the injection volume small to avoid peak distortion.[20]
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of halogenated organic compounds.
Problem 1: Poor or No Separation
Symptoms:
-
Compounds elute together in a single peak.
-
Broad, overlapping peaks with low resolution.
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor separation.
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
Diagnostic Workflow:
Caption: Troubleshooting workflow for peak tailing.[16][21]
Problem 3: Compound Not Eluting from the Column
Symptoms:
-
No product is recovered in the collected fractions.
Diagnostic Workflow:
Caption: Troubleshooting workflow for compound recovery issues.[3]
Experimental Protocols
Protocol 1: Screening for Silica Gel Stability
This protocol helps determine if your halogenated compound is prone to degradation on a standard silica gel stationary phase.
-
Spotting: On a TLC plate, spot your compound in the bottom left corner.
-
First Elution: Develop the plate with an appropriate mobile phase.
-
Drying: Thoroughly dry the TLC plate.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise and develop it again in the same mobile phase.
-
Visualization: Visualize the plate under a UV lamp and/or with a staining agent.
-
Interpretation:
-
Stable Compound: A single spot will appear on the diagonal.
-
Unstable Compound: You will see the main spot on the diagonal, with additional spots appearing off the diagonal, indicating on-plate reaction or degradation.
-
Protocol 2: Dry Loading for Poorly Soluble Compounds
This technique is invaluable when your compound is not very soluble in the mobile phase, which can lead to poor separation if loaded in a strong solvent.[22]
-
Dissolution: Dissolve your crude sample in a suitable solvent (e.g., DCM, acetone).
-
Adsorption: Add a small amount of silica gel (2-3 times the mass of your crude sample) to the solution.
-
Evaporation: Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of your packed column.
-
Elution: Add a layer of sand on top and begin eluting as you normally would.
References
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
-
Chemistry For Everyone. (2025). In Normal Phase Chromatography Which Compound Is Eluted First?. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. [Link]
-
Lecture 12: High Performance Liquid Chromatography. [Link]
-
Oxford Academic. (1985). Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. [Link]
-
TROUBLESHOOTING GUIDE. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Reddit. (2022). troubleshooting column chromatography. [Link]
-
Molnar Institute. Solvent selection in liquid chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
PubMed Central. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]
-
PubMed Central. (2023). Perspective on halogenated organic compounds. [Link]
-
MDPI. A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
PubMed. (1990). Degradation of halogenated aromatic compounds. [Link]
-
Royal Society of Chemistry. The silica-gel surface and its interactions with solvent and solute in liquid chromatography. [Link]
-
Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). [Link]
-
Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. [Link]
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Technical Support Center: Byproduct Identification in Kinase Inhibitor Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts during your synthetic campaigns. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your research.
Introduction: The Inevitable Challenge of Byproducts
The synthesis of kinase inhibitors, often complex molecules with multiple functional groups and heterocyclic scaffolds, is rarely a straightforward process.[1] Byproducts, which are any components of a drug substance that are not the active pharmaceutical ingredient (API) or an excipient, can arise from starting materials, intermediates, side reactions, or degradation.[2] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of your final compound.[3] Therefore, a proactive and systematic approach to identifying and controlling byproducts is crucial for successful drug development.
This guide will equip you with the knowledge to anticipate common byproducts in key synthetic reactions, effectively characterize them using modern analytical techniques, and implement strategies to minimize their formation.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise when unexpected spots appear on a TLC plate or extra peaks show up in an HPLC chromatogram.
Q1: I see an unexpected spot on my TLC/peak in my crude HPLC. What's the first step?
A1: The immediate goal is to gather as much information as possible with minimal effort. Your first step should be a preliminary characterization using Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This will provide two crucial pieces of information: the retention time (relative to your product) and the mass-to-charge ratio (m/z) of the unknown component. This initial data allows you to quickly determine if the byproduct is an isomer of your starting material or product, a dimer, or a fragment.
Q2: My LC-MS shows a mass that doesn't correspond to any expected species. What are some common, unexpected byproducts from coupling reagents?
A2: Coupling reagents, especially those used for amide bond formation, are a frequent source of byproducts that are not structurally related to the drug substance.[4] For example:
-
Carbodiimides (e.g., DCC, EDC): These can react with your carboxylic acid to form an O-acylisourea intermediate. If this intermediate doesn't react with the amine, it can rearrange or react with another equivalent of the carboxylic acid. The urea byproduct (e.g., dicyclohexylurea - DCU) is also a common impurity.[5]
-
Phosphonium Salts (e.g., PyBOP): While designed to avoid some of the issues of carbodiimides, these can sometimes react with the amine nucleophile to form a guanidinium byproduct.[5] The order of addition of reagents is critical to minimize this side reaction.
Q3: I'm performing a Suzuki coupling to build my kinase inhibitor's scaffold and I'm seeing a significant amount of a byproduct with the mass of my starting aryl halide, but without the halogen. What is happening?
A3: This is a classic case of protodehalogenation (or hydrodehalogenation), where the aryl halide is reduced instead of coupled.[6] This can be caused by several factors, including:
-
A source of hydride in the reaction: This can come from solvents like THF or from the boronic acid itself under certain conditions.
-
Inefficient catalytic cycle: If the transmetalation step is slow, the palladium-halide intermediate has more time to undergo side reactions.
To mitigate this, consider using a more stable boronic ester (like a pinacol ester), ensuring your solvent is anhydrous, and using a robust catalyst system.[6]
Q4: Another common byproduct in my Suzuki reaction is a dimer of my boronic acid. What causes this homocoupling?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[7][8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the unwanted coupling of two boronic acid molecules.[9] Rigorous deoxygenation of your solvent and reaction setup is the most critical step to prevent this.[7]
Q5: I'm struggling to purify my kinase inhibitor from a persistent byproduct. What are my options?
A5: If standard flash chromatography is failing, consider these options:
-
Orthogonal Chromatography: If you are using normal-phase chromatography, try reverse-phase, or vice-versa.[10]
-
Crystallization: This is a powerful purification technique for solid compounds.[11] Experiment with different solvent systems (e.g., solvent/anti-solvent) to induce crystallization of your desired product, leaving the impurity in the mother liquor.[12]
-
Preparative HPLC: For small quantities of highly pure material, preparative HPLC can provide excellent separation.
Part 2: Troubleshooting Guides
This section provides more in-depth, scenario-based troubleshooting for common synthetic challenges in kinase inhibitor development.
Scenario 1: An Unknown Byproduct in a Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination to couple a secondary amine to a heteroaryl chloride, a common step in the synthesis of many kinase inhibitors.[1] Your crude LC-MS shows your desired product, unreacted starting materials, and a significant unknown peak.
Troubleshooting Workflow:
Caption: Workflow for Byproduct Identification.
Step-by-Step Guide:
-
Initial Analysis (LC-MS): As mentioned in the FAQ, your first step is to get the mass of the byproduct. Let's say the mass corresponds to your heteroaryl starting material having been dehalogenated.
-
Causality - Understanding the Side Reaction: In Buchwald-Hartwig aminations, a common side reaction is hydrodehalogenation of the aryl halide.[13] This occurs when the oxidative addition complex of palladium and the aryl halide undergoes reduction instead of coupling with the amine. This can be promoted by moisture or other protic sources in the reaction. Another possibility is a β-hydride elimination from the palladium-amide intermediate, which can also lead to a reduced arene and an imine byproduct.
-
Troubleshooting and Optimization:
-
Rigorous Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Flame-dry your glassware and run the reaction under a strict inert atmosphere (argon or nitrogen).
-
Choice of Base: Strong, non-nucleophilic bases are typically used. However, if you are using a weaker base, the deprotonation of the amine might be slow, allowing more time for side reactions. Consider switching to a stronger base like NaOtBu or LHMDS, but be mindful of their compatibility with other functional groups.[14]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reductive elimination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often accelerate the C-N bond-forming step, outcompeting the hydrodehalogenation pathway.[15]
-
Temperature Control: Sometimes, lowering the reaction temperature can disfavor the side reaction.
-
Scenario 2: Low Yield and Multiple Byproducts in a Heteroaromatic Suzuki Coupling
You are coupling a boronic acid to a substituted pyrimidine, a core scaffold in many kinase inhibitors.[16] Your reaction is sluggish, and you observe multiple byproducts, including homocoupled boronic acid and dehalogenated pyrimidine.
Troubleshooting Decision Tree:
Caption: Troubleshooting Suzuki Couplings.
Expert Insights:
-
The Problem with Pyrimidines: Pyrimidine halides can be less reactive in Suzuki couplings compared to simple aryl halides due to the electron-deficient nature of the ring. This can make the oxidative addition step rate-limiting.
-
Why Change the Base? The choice of base is critical. Strong bases like NaOH can promote the degradation of boronic acids (protodeboronation).[17] Milder bases like K₂CO₃ or K₃PO₄ are often better choices for sensitive substrates.
-
The Advantage of Boronic Esters: Boronic acids can be unstable and prone to decomposition. Converting them to a more robust form, such as a pinacol ester, can improve reaction outcomes by preventing premature degradation.[18]
-
Catalyst and Ligand System: For challenging couplings involving heteroaromatics, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos Pd G3) are often superior to generating the catalyst in situ from Pd(OAc)₂ and a ligand.[18] These advanced catalysts promote faster oxidative addition and reductive elimination, minimizing side reactions.
Part 3: Experimental Protocols
Here are detailed, step-by-step methodologies for the key analytical and purification techniques discussed.
Protocol 1: HPLC Method Development for Purity Analysis
This protocol outlines a systematic approach to developing a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of your kinase inhibitor.[19]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), as these are versatile for a wide range of small molecules.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid in Water. This provides a source of protons to improve peak shape for basic compounds.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile is generally a good starting point.
-
-
Initial Gradient:
-
Run a broad gradient from 5% to 95% B over 20 minutes. This will help to elute all components of your mixture and give you an idea of the required solvent strength.
-
-
Wavelength Selection: Use a Diode Array Detector (DAD) to monitor the elution at multiple wavelengths. The optimal wavelength is typically the λmax of your main compound.
-
Optimization:
-
Based on the initial run, adjust the gradient to improve the separation of your product from any impurities. If peaks are clustered, a shallower gradient in that region will improve resolution.
-
The method should be validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision.[7][20]
-
Table 1: Example HPLC Gradient for a Kinase Inhibitor
| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 2: LC-MS for Impurity Identification
This protocol details how to obtain mass spectral data for an unknown impurity.[21]
-
Method Transfer: Use the HPLC method developed above, ensuring the mobile phases are MS-compatible (e.g., formic acid or ammonium formate buffers). Non-volatile buffers like phosphates will contaminate the mass spectrometer.[21]
-
Ionization Source: Use Electrospray Ionization (ESI) in both positive and negative ion modes for the initial analysis. Many kinase inhibitors contain nitrogen atoms that are readily protonated in positive ESI.
-
Full Scan Analysis: Acquire data in full scan mode to determine the molecular weight of all eluting peaks.
-
Tandem MS (MS/MS): Perform a product ion scan on the m/z of the impurity. This involves isolating the parent ion and fragmenting it to obtain structural information.[22] The fragmentation pattern can provide clues about the structure of the byproduct.
Protocol 3: NMR for Structural Elucidation
Once an impurity has been isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structure elucidation.[23]
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show which protons are close to each other in space, which is useful for determining stereochemistry.
-
By systematically analyzing these spectra, you can piece together the complete structure of the unknown byproduct.[3]
References
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink. Retrieved from [Link]
-
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Impurities in New Drug Substances. FDA.
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
-
Solubility of Things. (n.d.). Crystallization Techniques. Retrieved from [Link]
- Al-Talla, Z. A. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4843.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
- Patel, R. M., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1565-1583.
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Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
- Giraudeau, P. (2020). NMR methods for the analysis of mixtures.
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- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass.
- Vallakeerthi, N., Anthati, A., & Palepu, S. (2021). A Systematic Approach Review on Method Development and Validation of Tyrokinase Inhibitors by RP-HPLC. International Journal of Pharmacy & Pharmaceutical Research, 22(3), 403-415.
- Grazia Martina, M., et al. (2023).
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. BenchChem.
- Motyka, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18113-18124.
- BenchChem. (2025).
- Wishart, D. S. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Kumar, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
- Li, J., et al. (2024). Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug. Frontiers in Chemistry, 12.
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La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved from [Link]
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- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 15-22.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9131-9146.
- Reily, M. D., et al. (1998). NMR spectroscopy in drug discovery: Tools for combinatorial chemistry, natural products, and metabolism research. Drug Discovery Today, 3(3), 118-126.
- Abdel-Ghani, A. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11984-12000.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- De la Torre, D. J., et al. (2023). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 13(12), 1693.
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-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. BenchChem.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2020). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors.
- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Biotage. (n.d.). Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing.
- El-Gamal, M. I., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(12), 3148.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- MDPI. (2023).
- Abdel-Aziz, M., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Frontiers in Chemistry, 12.
- Biotage. (n.d.).
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-bromo-6-fluoro-4-methylbenzoate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Substituted aromatic compounds, such as the derivatives of Methyl 2-bromo-6-fluoro-4-methylbenzoate, form the backbone of many pharmaceutical agents and agrochemicals. Their synthesis often yields a variety of isomers and byproducts, necessitating robust analytical techniques for definitive characterization. This guide provides an in-depth analysis of one of the most powerful methods for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of both ¹H and ¹³C NMR for the structural verification of the title compound and its analogues, offering a comparative perspective against other common analytical techniques.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Unlike techniques that provide information on molecular weight or elemental composition, NMR offers a detailed map of the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). This allows for the precise determination of connectivity and stereochemistry. For a molecule like this compound, with its multiple substituents on a benzene ring, NMR is indispensable for distinguishing between potential isomers.
The key parameters derived from NMR spectra are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative substituents like fluorine and bromine, and the ester group, will significantly influence the chemical shifts of nearby protons and carbons.
-
Spin-Spin Coupling (J): This arises from the interaction of neighboring magnetic nuclei and provides information about the connectivity of atoms. In the context of our target molecule, we will be particularly interested in proton-proton (H-H) and proton-fluorine (H-F) coupling constants.
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons giving rise to that signal.
¹H and ¹³C NMR Spectral Analysis: A Predictive and Comparative Approach
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, a singlet for the methyl ester protons, and a singlet for the methyl group attached to the ring.
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and will appear as distinct signals. Due to the presence of the fluorine atom, these signals will likely appear as doublets of doublets, owing to coupling with the adjacent proton and the fluorine atom. The electronegativity of the bromine and fluorine atoms, along with the ester group, will generally shift these protons downfield (to a higher ppm value).
-
Methyl Ester Protons (-OCH₃): This will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Ring Methyl Protons (-CH₃): This will also be a singlet, generally found further upfield (lower ppm) than the aromatic protons, likely in the 2.3-2.5 ppm region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, we expect to see nine distinct signals.
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon is typically the most downfield signal, appearing in the range of 160-170 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will each give a unique signal due to the unsymmetrical substitution pattern. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The chemical shifts of the carbons bonded to bromine and the ester group will also be significantly affected.
-
Methyl Carbons: The methyl ester carbon (-OCH₃) will appear around 50-55 ppm, while the ring methyl carbon (-CH₃) will be found at a more upfield position, typically 15-25 ppm.
Comparative Data of Structurally Related Compounds
To illustrate the principles discussed above, the following table presents ¹H and ¹³C NMR data for several compounds structurally related to this compound. This data allows us to observe the influence of different substituents on the chemical shifts and coupling patterns.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Methyl 2-bromo-6-fluorobenzoate | ¹H | 7.45-7.35 | m | Aromatic | |
| 7.15-7.05 | m | Aromatic | |||
| 3.95 | s | -OCH₃ | |||
| ¹³C | 163.5 (d) | d | ¹JCF = 250 | C-F | |
| 133.0 (d) | d | ³JCF = 10 | CH | ||
| 130.5 (d) | d | ⁴JCF = 3 | CH | ||
| 125.0 (d) | d | ³JCF = 4 | C-COOCH₃ | ||
| 118.0 (d) | d | ²JCF = 25 | C-Br | ||
| 115.5 (d) | d | ²JCF = 22 | CH | ||
| 52.8 | s | -OCH₃ | |||
| Methyl 4-bromo-2-fluorobenzoate | ¹H | 7.80 | dd | J = 8.5, 2.0 | H-6 |
| 7.40 | dd | J = 10.0, 2.0 | H-3 | ||
| 7.35 | t | J = 8.5 | H-5 | ||
| 3.90 | s | -OCH₃ | |||
| ¹³C | 164.0 (d) | d | ¹JCF = 255 | C-F | |
| 135.0 | s | C-Br | |||
| 132.5 (d) | d | ³JCF = 9 | CH | ||
| 128.0 (d) | d | ⁴JCF = 3 | CH | ||
| 120.0 (d) | d | ²JCF = 24 | C-COOCH₃ | ||
| 118.0 (d) | d | ²JCF = 21 | CH | ||
| 52.5 | s | -OCH₃ | |||
| Methyl 4-methylbenzoate [1] | ¹H (CDCl₃) | 7.94 | d | 8.2 | H-2, H-6 |
| 7.24 | d | 8.0 | H-3, H-5 | ||
| 3.88 | s | -OCH₃ | |||
| 2.39 | s | -CH₃ | |||
| ¹³C (CDCl₃) | 167.1 | s | C=O | ||
| 143.4 | s | C-4 | |||
| 129.5 | s | C-2, C-6 | |||
| 129.0 | s | C-3, C-5 | |||
| 127.3 | s | C-1 | |||
| 51.8 | s | -OCH₃ | |||
| 21.5 | s | -CH₃ |
Note: The data for the fluorinated compounds are representative and may vary slightly based on the specific literature source and experimental conditions.
Experimental Protocol for NMR Sample Preparation
A standardized and meticulous sample preparation protocol is critical for acquiring high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Internal Standard: The deuterated solvent often contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
Alternative Analytical Techniques: A Comparative Overview
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals such as quantification or separation of complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating components of a mixture. For the analysis of this compound derivatives, a reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water would be a typical starting point.[2][3]
-
Strengths: Excellent for separating isomers and impurities, highly sensitive with UV detection, and well-suited for quantitative analysis.
-
Weaknesses: Does not provide the detailed structural information of NMR. Identification is based on retention time comparison with a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like methyl benzoates, GC-MS is an excellent analytical choice. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.
-
Strengths: High separation efficiency, provides molecular weight information, and the fragmentation pattern can be used for structural confirmation by comparison with spectral libraries.
-
Weaknesses: Isomers can sometimes have very similar fragmentation patterns, making unambiguous identification challenging without a reference standard. Does not provide the detailed connectivity information of NMR.
Caption: Strengths and weaknesses of NMR, HPLC, and GC-MS.
Conclusion
The structural analysis of substituted aromatic compounds like this compound and its derivatives is a critical task in chemical research and development. This guide has demonstrated that while techniques such as HPLC and GC-MS offer valuable information, particularly for separation and quantification, NMR spectroscopy remains the definitive method for unambiguous structural elucidation. Through a detailed examination of chemical shifts, coupling constants, and a comparative analysis with related structures, researchers can confidently determine the precise molecular architecture of their target compounds. A thorough understanding of the principles of NMR, combined with meticulous experimental technique, is essential for advancing research in the fields of medicinal chemistry, materials science, and beyond.
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A Senior Application Scientist's Guide to IR Spectroscopy of Substituted Methyl Benzoates for Functional Group Confirmation
For researchers, scientists, and professionals in drug development, the precise and unequivocal identification of functional groups within a molecule is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a molecular fingerprint based on the vibrational frequencies of chemical bonds. This guide provides an in-depth comparison of the IR spectra of substituted methyl benzoates, offering experimental data and field-proven insights to confirm the presence and electronic influence of various functional groups. We will explore how substituents on the aromatic ring systematically alter the vibrational landscape of the parent molecule, methyl benzoate, providing a robust method for structural verification.
The Vibrational Signature: Principles of IR Spectroscopy in Aromatic Esters
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The frequency of absorption is specific to the type of bond and its molecular environment. For aromatic esters like methyl benzoate, the key functional groups each have characteristic absorption bands.
The ester group (-COOCH₃) is particularly prominent, exhibiting a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching bands. The aromatic ring also presents a unique set of signals, including C-H stretching and bending, and C=C in-ring stretching vibrations. The positions of these bands are sensitive to the electronic effects of any substituents attached to the ring, a phenomenon we will explore in detail.
Experimental Protocol: Acquiring High-Quality IR Spectra
A reliable interpretation of IR spectra begins with meticulous sample preparation and data acquisition. The following protocol outlines a standard and self-validating method for analyzing solid methyl benzoate derivatives.
Sample Preparation: The KBr Pellet Technique
For solid samples, the potassium bromide (KBr) pellet technique is a widely used method that minimizes spectral interference.[1][2]
Methodology:
-
Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of the solid sample to a fine powder. The goal is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering.[3]
-
Mixing: Add 100-200 mg of dry, IR-grade KBr powder to the mortar. KBr is transparent in the mid-IR region and serves as an inert matrix.[4]
-
Homogenization: Gently but thoroughly mix the sample and KBr until a uniform, fine powder is achieved.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons) to form a thin, transparent, or translucent pellet.[4] An opaque pellet will result in a poor-quality spectrum.[2]
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumental Parameters
For optimal results, the following parameters are recommended for a standard Fourier Transform Infrared (FTIR) spectrometer:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (co-added to improve signal-to-noise ratio)
-
Mode: Transmittance
The workflow for this experimental setup can be visualized as follows:
Caption: Experimental workflow for IR analysis using the KBr pellet technique.
Spectral Analysis: A Comparative Study
Unsubstituted Methyl Benzoate: The Benchmark Spectrum
Methyl benzoate serves as our reference compound. Its IR spectrum displays several characteristic peaks that confirm its structure.[5][6] A key feature for aromatic esters is the "Rule of Three," which refers to three strong peaks: the C=O stretch and two C-O stretches.[7]
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |
| Aliphatic C-H Stretch (CH₃) | 2960-2870 | Medium |
| Carbonyl (C=O) Stretch | 1730-1715 | Strong, Sharp |
| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Medium |
| C-C-O Stretch | 1310-1250 | Strong |
| O-C-C Stretch | 1130-1100 | Strong |
| C-H Out-of-Plane Bend | 750-700 & 710-690 | Strong |
Table 1: Characteristic IR Absorption Bands for Methyl Benzoate.[5][7][8]
The C=O stretching frequency at ~1725 cm⁻¹ is slightly lower than that of a saturated ester (~1740 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[9][10]
Substituted Methyl Benzoates: The Influence of Functional Groups
The true diagnostic power of IR spectroscopy becomes evident when we compare the spectra of substituted methyl benzoates. Substituents alter the electronic distribution within the molecule, which in turn affects bond strengths and their corresponding vibrational frequencies.
Caption: Influence of substituents on the C=O stretching frequency of methyl benzoate.
Comparative Data of Substituted Methyl Benzoates:
| Compound | Substituent | **Key Vibrational Frequencies (cm⁻¹) ** | Effect on C=O Stretch |
| Methyl Benzoate | -H | C=O: ~1725Aromatic C-H: 3100-3000C-O: ~1280, ~1110 | Reference |
| Methyl p-Aminobenzoate | -NH₂ (EDG) | N-H Stretch: 3400-3200 (two bands)C=O: ~1700Aromatic C=C: ~1600 | Decrease: +R effect donates electron density, weakening the C=O bond.[11] |
| Methyl p-Hydroxybenzoate | -OH (EDG) | O-H Stretch: 3600-3200 (broad)C=O: ~1710C-O (phenol): ~1250 | Decrease: Similar to -NH₂, electron donation weakens the C=O bond.[12][13] |
| Methyl m-Nitrobenzoate | -NO₂ (EWG) | N-O Stretch: ~1530 (asym), ~1350 (sym)C=O: ~1735Aromatic C=C: ~1610 | Increase: -I and -R effects withdraw electron density, strengthening the C=O bond.[14][15][16] |
Table 2: Comparison of Key IR Frequencies for Substituted Methyl Benzoates.
Analysis of Specific Functional Groups:
-
Amino (-NH₂) Group: The presence of an amino group is confirmed by two medium-intensity N-H stretching bands in the 3400-3200 cm⁻¹ region for a primary amine (-NH₂).[17] The electron-donating nature of the amino group through resonance pushes electron density into the ring and towards the carbonyl group, which slightly lengthens and weakens the C=O bond, resulting in a lower stretching frequency.[11]
-
Hydroxyl (-OH) Group: A hydroxyl group is readily identified by a broad, strong O-H stretching band between 3600-3200 cm⁻¹.[12] The broadness is due to hydrogen bonding. Similar to the amino group, the hydroxyl group is electron-donating, causing a decrease in the C=O stretching frequency.[13]
-
Nitro (-NO₂) Group: The nitro group is strongly electron-withdrawing and is characterized by two strong absorption bands: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[14][18] Its powerful electron-withdrawing effect pulls electron density away from the carbonyl group, increasing the C=O bond order and shifting its stretching frequency to a higher wavenumber.[19][20][21]
Conclusion: A Self-Validating Approach
This guide demonstrates that IR spectroscopy is an indispensable tool for the structural elucidation of substituted methyl benzoates. By following a robust experimental protocol, researchers can obtain high-quality spectra that are both reproducible and reliable. The analysis hinges on a comparative approach:
-
Confirmation of the Core Structure: The characteristic "Rule of Three" peaks for the aromatic ester group and the aromatic C=C and C-H vibrations confirm the methyl benzoate backbone.[7]
-
Identification of Substituents: The presence of additional, unique absorption bands (e.g., N-H, O-H, N-O stretches) provides direct evidence for specific substituents.
-
Validation through Electronic Effects: The observed shift in the C=O stretching frequency serves as a secondary, self-validating check. The direction of the shift (to higher or lower wavenumbers) must be consistent with the known electron-donating or electron-withdrawing nature of the identified substituent.
By integrating these layers of analysis, scientists can confidently confirm the functional groups of substituted methyl benzoates, ensuring the structural integrity of their compounds in research and development pipelines.
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Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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Fiveable. (n.d.). IR instrumentation and sampling techniques | Spectroscopy Class Notes. Retrieved from [Link]
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UCLA. (n.d.). IR: nitro groups. Retrieved from [Link]
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ResearchGate. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Scribd. (n.d.). NO2 Stretching in Nitrocompounds. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
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Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
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ACS Publications. (2022, June 28). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]
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Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Retrieved from [Link]
-
Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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PubMed. (2011, July 7). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated P-Aminobenzoic Acid. Retrieved from [Link]
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Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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PubMed. (2004, June). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]
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NIH. (2022, June 28). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. Retrieved from [Link]
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Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]
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Cengage. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl p-bis(2-hydroxyethyl)aminobenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]
-
ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
-
Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Vibrational spectroscopy of Methyl benzoate. Retrieved from [Link]
-
Spectroscopy Online. (2025, December 16). The Big Review VII: More Carbonyl Compounds. Retrieved from [Link]
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Oregon State University. (2018, September 22). The C=O Stretch. Retrieved from [Link]
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Comparative Reactivity Analysis: Methyl 2-bromo-6-fluoro-4-methylbenzoate vs. Methyl 2-chloro-6-fluoro-4-methylbenzoate in Key Synthetic Transformations
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of medicinal chemistry and pharmaceutical development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted aryl halides, such as Methyl 2-bromo-6-fluoro-4-methylbenzoate and its chloro-analog, are foundational scaffolds for constructing complex molecular architectures. While structurally similar, the choice between a bromo or chloro substituent has profound implications for chemical reactivity, influencing reaction kinetics, catalyst selection, and process conditions.
This guide provides an in-depth, objective comparison of these two key intermediates. We will dissect their performance in cornerstone reactions essential for drug discovery—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—supported by established chemical principles and representative experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic, evidence-based decisions in their synthetic endeavors.
The Halogen's Role: A Primer on Reactivity Principles
The fundamental difference in reactivity between the bromo and chloro analogs stems from the intrinsic properties of the carbon-halogen (C-X) bond. These properties manifest differently depending on the reaction mechanism.
In Palladium-Catalyzed Cross-Coupling Reactions, the general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1][2] This trend is predominantly governed by the C-X bond dissociation energy. The C-Cl bond is stronger and shorter than the C-Br bond, making the rate-determining step of most cross-coupling cycles—the oxidative addition of the aryl halide to the low-valent palladium catalyst—significantly more challenging for the chloro-analog.[3][4] While this is the primary driver, other factors such as catalyst-ligand interactions and substrate electronics can also play a crucial role in the overall reaction efficiency.[3]
In Nucleophilic Aromatic Substitution (SNAr), the paradigm shifts. For SNAr reactions to proceed, the aromatic ring must be rendered electron-deficient, a condition met in our target molecules by the presence of the ortho-fluoro and meta-ester electron-withdrawing groups.[5] The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The reactivity is often dictated by the first step, the nucleophilic attack. The high electronegativity of the halogen enhances the electrophilicity of the carbon atom to which it is attached, facilitating this attack. Consequently, the reactivity trend can be inverted compared to cross-coupling: Ar-F > Ar-Cl > Ar-Br > Ar-I. However, the leaving group ability (I > Br > Cl > F) of the halide in the second step can also influence the overall rate, leading to more complex reactivity profiles.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools for C-C and C-N bond formation. Here, the superior reactivity of the bromo-analog is a distinct advantage.
Suzuki-Miyaura Coupling: A C-C Bond Forming Workhorse
The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is a cornerstone of modern synthesis.[7] The weaker C-Br bond of this compound allows for a more facile oxidative addition to the Pd(0) catalyst.
Causality in Experimental Design: The chloro-analog's reluctance to undergo oxidative addition necessitates more forcing conditions. This typically involves higher reaction temperatures and, critically, the use of more sophisticated and often expensive ligands. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the activation of the C-Cl bond.[8] In contrast, the bromo-analog can often be coupled effectively with simpler, less costly phosphine ligands like PPh₃ or P(t-Bu)₃ under milder conditions.
Comparative Data: Suzuki-Miyaura Coupling
| Feature | This compound | Methyl 2-chloro-6-fluoro-4-methylbenzoate | Rationale |
| Typical Catalyst System | Pd(OAc)₂ / PPh₃ or P(t-Bu)₃ | Pd₂(dba)₃ / SPhos or other biarylphosphine | Bromo-analog requires less activating ligands for efficient oxidative addition.[2] |
| Typical Temperature | 80-100 °C | 100-120 °C | Higher thermal energy is needed to overcome the activation barrier of the stronger C-Cl bond. |
| Reaction Time | 2-8 hours | 12-24 hours | Faster kinetics of the oxidative addition step for the C-Br bond leads to shorter reaction times. |
| Typical Yield | >90% | 70-85% | Milder conditions and fewer side reactions often result in higher yields for the bromo-analog. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative workflow. Self-Validation: Each step is designed to ensure reproducibility. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, while anhydrous solvents prevent the quenching of reactive intermediates.
-
Reaction Setup: To a dry, argon-flushed round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial under argon, prepare the catalyst system. For the bromo-analog , use Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). For the chloro-analog , use Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%). Add this mixture to the reaction flask.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (5 mL).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90 °C for bromo, 110 °C for chloro) and monitor by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
Similar to the Suzuki coupling, the Buchwald-Hartwig amination is more readily achieved with the bromo-analog. The challenge of activating the C-Cl bond for C-N bond formation was a significant hurdle that required the development of highly active, specialized catalyst systems.[9]
Comparative Data: Buchwald-Hartwig Amination
| Feature | This compound | Methyl 2-chloro-6-fluoro-4-methylbenzoate | Rationale |
| Typical Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos or BrettPhos | Chloro-analog requires highly active, bulky electron-rich phosphine ligands to facilitate both oxidative addition and reductive elimination. |
| Base | NaOt-Bu or K₃PO₄ | LHMDS or NaOt-Bu | Stronger bases are often needed to facilitate the deprotonation of the amine and promote the catalytic cycle with the less reactive chloro-analog. |
| Reaction Time | 4-12 hours | 18-36 hours | The kinetic barrier for C-Cl bond activation leads to significantly longer reaction times. |
| Typical Yield | >85% | 65-80% | Increased potential for side reactions and catalyst decomposition at higher temperatures can lower the yield. |
// Annotations {rank=same; Pd0; PdII_ArR;} note_oa [shape=plaintext, fontname="Arial", fontsize=9, label="Rate-determining step.\nFaster for Ar-Br than Ar-Cl."]; Pd0 -> note_oa [style=dotted, arrowhead=none]; note_oa -> PdII_ArX [style=dotted, arrowhead=none]; } caption { fontname="Arial"; fontsize=10; label="Figure 2: Catalytic cycle for cross-coupling."; }
Section 2: Nucleophilic Aromatic Substitution (SNAr)
In SNAr, where the initial nucleophilic attack is often the rate-determining step, the performance gap between the two halides narrows considerably, and in some cases, the chloro-analog may even show an advantage.
Causality in Experimental Design: The reaction is driven by the electron-deficient nature of the aromatic ring. The ortho-fluoro and meta-ester groups strongly activate the ring towards nucleophilic attack at the halogen-bearing carbon. The higher electronegativity of chlorine compared to bromine makes the C-Cl bond more polarized, rendering the carbon atom more electrophilic and susceptible to attack. While bromide is a better leaving group than chloride, this step is typically fast and not rate-limiting when the Meisenheimer intermediate is well-stabilized.[10]
Comparative Data: Nucleophilic Aromatic Substitution (e.g., with Sodium Methoxide)
| Feature | This compound | Methyl 2-chloro-6-fluoro-4-methylbenzoate | Rationale |
| Reaction Rate | Fast | Very Fast / Comparable | The higher electronegativity of chlorine enhances the electrophilicity of the reaction center, potentially accelerating the initial nucleophilic attack.[6] |
| Typical Temperature | 25-60 °C | 25-60 °C | Both substrates are highly activated, allowing for mild reaction conditions. |
| Side Reactions | Minimal | Minimal | The high activation of the substrates allows for clean conversions under mild conditions. |
| Typical Yield | >95% | >95% | Both reactions are typically high-yielding due to the activated nature of the substrates. |
Experimental Protocol: SNAr with an Alkoxide
-
Reagent Preparation: In a dry, argon-flushed flask, dissolve the aryl halide (1.0 mmol) in anhydrous THF or DMSO (10 mL).
-
Nucleophile Addition: Add a solution of the nucleophile (e.g., sodium methoxide, 1.5 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify if necessary.
Conclusion and Strategic Recommendations
The choice between this compound and its chloro-analog is not a matter of simple substitution but a strategic decision with significant downstream consequences.
-
For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The bromo-analog is the unequivocally superior choice. Its higher reactivity translates to milder reaction conditions, shorter reaction times, broader catalyst compatibility, and often higher yields. This reduces process development time, lowers catalyst costs, and improves the overall efficiency and robustness of the synthesis, which are paramount concerns in drug development.
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity of the two compounds is comparable, with the chloro-analog potentially offering a slight kinetic advantage. In this context, the decision can be based on economic factors. Aryl chlorides are generally less expensive and more widely available than their corresponding bromides. If the synthetic route relies primarily on SNAr chemistry, the chloro-analog represents the more cost-effective option without a significant compromise in chemical performance.
Ultimately, a holistic view of the entire synthetic route is essential. If a multi-step synthesis involves a single, challenging cross-coupling step, starting with the more reactive bromo-analog is the prudent choice. If the synthesis is dominated by SNAr reactions, the economic benefits of the chloro-analog become compelling. This guide serves as a foundational tool to aid chemists in navigating this critical choice, ensuring that their synthetic strategy is built on a solid understanding of chemical reactivity and its practical implications.
References
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Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Littler, et al. J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. Available from: [Link]
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Kharasch, N., & Gore, P. H. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Lee, H. M., et al. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters. 2000 Jul 13;2(14):2053-5. Available from: [Link]
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Why are chlorides less reactive in cross coupling reactions? Reddit r/chemistry discussion. Available from: [Link]
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Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH. Available from: [Link]
-
Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. Available from: [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. Available from: [Link]
-
Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available from: [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
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Aromatic Substitution. Vapourtec Flow Chemistry. Available from: [Link]
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Concerted Nucleophilic Aromatic Substitutions. PubMed Central - NIH. Available from: [Link]
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A Comparative Guide to the Suzuki Coupling Efficiency of Fluorinated Bromobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the introduction of fluorine into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, offering a versatile and robust method for synthesizing complex organic molecules.[1] This guide provides an in-depth comparison of the Suzuki coupling efficiency of ortho-, meta-, and para-fluorinated bromobenzoate isomers, offering insights into how the positional isomerism of fluorine dictates reactivity.
The Decisive Role of Fluorine's Position in the Suzuki Coupling Catalytic Cycle
The efficiency of the Suzuki-Miyaura coupling is intricately linked to the electronic and steric environment of the aryl halide. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The position of the fluorine atom on the bromobenzoate ring exerts a profound influence on each of these stages.
The strong electron-withdrawing nature of fluorine can significantly impact the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3] This effect is most pronounced when fluorine is positioned ortho or para to the bromine, leading to a more electron-deficient carbon center and potentially facilitating the oxidative addition. Conversely, the steric hindrance introduced by an ortho-fluorine substituent can counteract this electronic activation.
The transmetalation step, often the rate-determining step, involves the transfer of the organic group from the organoboron reagent to the palladium center. The electronic nature of the aryl halide plays a crucial role here as well. A more electron-deficient aryl group on the palladium complex can enhance the rate of transmetalation.[3]
Finally, the reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated, is also influenced by the electronic properties of the coupled fragments.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Performance of Fluorinated Bromobenzoate Isomers
While a direct head-to-head comparative study under identical conditions is scarce in the literature, we can infer the relative reactivity of ortho-, meta-, and para-fluorinated bromobenzoate isomers based on mechanistic principles and available data for analogous systems.[4]
| Isomer | Structure | Expected Electronic Effect on C-Br Bond | Expected Steric Hindrance at C-Br Bond | Anticipated Suzuki Coupling Efficiency |
| Methyl 2-bromo-3-fluorobenzoate | Ortho-isomer analog | Strong electron withdrawal | High | Moderate to Good (balance of electronic activation and steric hindrance) |
| Methyl 2-bromo-4-fluorobenzoate | Ortho-isomer analog | Moderate electron withdrawal | High | Moderate |
| Methyl 2-bromo-5-fluorobenzoate | Ortho-isomer analog | Weak electron withdrawal | High | Moderate |
| Methyl 4-bromo-2-fluorobenzoate | Para-isomer analog | Strong electron withdrawal | Low | High |
| Methyl 4-bromo-3-fluorobenzoate | Meta-isomer analog | Moderate electron withdrawal | Low | Good |
Analysis of Reactivity Trends:
-
Para-Fluorinated Isomers (e.g., Methyl 4-bromo-2-fluorobenzoate): These isomers are generally expected to exhibit the highest reactivity. The fluorine atom at the para position exerts a strong electron-withdrawing effect, activating the C-Br bond towards oxidative addition without imposing significant steric hindrance.[5]
-
Meta-Fluorinated Isomers (e.g., Methyl 4-bromo-3-fluorobenzoate): The electronic influence of a meta-fluorine is less pronounced compared to the ortho or para positions. Consequently, the activation of the C-Br bond is moderate. However, the lack of steric hindrance makes these isomers good coupling partners.
-
Ortho-Fluorinated Isomers (e.g., Methyl 2-bromo-3-fluorobenzoate, Methyl 2-bromo-4-fluorobenzoate, Methyl 2-bromo-5-fluorobenzoate): The reactivity of ortho-isomers is a delicate balance between electronic activation and steric hindrance.[6] While the ortho-fluorine strongly activates the C-Br bond electronically, its proximity to the reaction center can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step. The success of Suzuki coupling with these substrates often relies on the choice of a suitable bulky phosphine ligand that can facilitate the reaction.[7]
Experimental Protocol: A Standardized Approach for Comparison
To obtain a definitive comparison of the Suzuki coupling efficiency of these isomers, a standardized experimental protocol is essential. The following procedure provides a robust starting point for such a study.
Materials:
-
Fluorinated bromobenzoate isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the fluorinated bromobenzoate isomer, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Comparative Analysis
Caption: Workflow for a comparative study.
Conclusion and Future Outlook
The positional isomerism of fluorine on a bromobenzoate scaffold significantly dictates its Suzuki coupling efficiency. While para-fluorinated isomers are generally the most reactive due to favorable electronic activation and minimal steric hindrance, ortho-substituted counterparts present a more complex scenario where steric effects can dominate. Meta-fluorinated isomers offer a balance of moderate reactivity and low steric hindrance.
For researchers and drug development professionals, a nuanced understanding of these structure-activity relationships is crucial for the rational design of synthetic routes and the efficient construction of novel molecular entities. Future work should focus on systematic, quantitative studies to provide a comprehensive dataset comparing these isomers under a range of standardized conditions, further elucidating the intricate interplay of electronic and steric effects in this fundamentally important reaction.
References
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. - The Royal Society of Chemistry. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
-
A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - Sci-Hub. Available at: [Link]
-
ChemInform Abstract: Synthesis of Functionalized Fluorinated Terphenyls by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Dibrominated Fluorobenzenes. | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products - ResearchGate. Available at: [Link]
-
A comparative study on Suzuki‐type 11C‐methylation of aromatic organoboranes performed in two reaction media - Diva-Portal.org. Available at: [Link]
-
A comparative study on Suzuki‐type 11 C‐methylation of aromatic organoboranes performed in two reaction media | Request PDF - ResearchGate. Available at: [Link]
-
A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available at: [Link]
-
Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies - PubMed. Available at: [Link]
-
Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates - PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC - NIH. Available at: [Link]
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A Strategic Guide to Alternative Building Blocks in Modern Kinase Inhibitor Synthesis
The landscape of kinase inhibitor discovery is one of relentless innovation, driven by the dual challenges of achieving exquisite selectivity and overcoming drug resistance. While the ATP-competitive scaffold has been the bedrock of kinase drug design for decades, its limitations—stemming from the highly conserved nature of the ATP-binding pocket across the kinome—are well-documented. This has spurred a paradigm shift towards the exploration of alternative chemical matter.
This guide provides an in-depth comparison of alternative building blocks that are redefining the synthesis and performance of next-generation kinase inhibitors. We will move beyond theoretical concepts to provide actionable insights, comparative experimental data, and detailed protocols, empowering researchers to navigate this dynamic field with confidence.
Part 1: The Evolution from Traditional Scaffolds to Novel Hinge-Binders
The pyrimidine ring is a cornerstone of many successful kinase inhibitors, prized for its ability to form key hydrogen bonds with the kinase hinge region, mimicking the adenine core of ATP.[1][2] However, to improve selectivity and explore new chemical space, medicinal chemists are increasingly turning to novel heterocyclic systems that retain this critical hinge-binding capability while offering unique structural and physicochemical properties.
Case Study: Pyrazolo[1,5-a]pyrimidines – A Privileged Scaffold
Pyrazolo[1,5-a]pyrimidines have emerged as a particularly fruitful class of hinge-binders.[3][4] Their fused-ring structure offers a rigid and planar geometry that effectively occupies the adenine-binding pocket, while providing multiple vectors for substitution to achieve selectivity and potency.[4][5] A prime example is Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK) built upon a pyrazolopyrimidine core.[5][6]
Performance Comparison: Furo[2,3-d]pyrimidines vs. Pyrazolo[1,5-a]pyrimidines
To illustrate the impact of scaffold selection, we can compare inhibitors targeting the same kinase but built on different "privileged" structures. Furo[2,3-d]pyrimidines, for example, have also been successfully employed as VEGFR-2 inhibitors.[7]
| Scaffold Class | Representative Compound | Target Kinase | Potency (IC50) | Key Advantages | Reference |
| Pyrazolo[1,5-a]pyrimidine | Repotrectinib | Trk A/B/C | <1 nM | Overcomes resistance mutations, CNS activity | [8] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 nM | Covalent inhibition, high potency | [9] |
| Furo[2,3-d]pyrimidine | Compound V | VEGFR-2 | 41.4 nM | Potent VEGFR-2 inhibition | [7] |
| 2,4-Diaminopyrimidine | Compound 38j | Aurora A/B | 7.1 nM / 25.7 nM | High potency against Aurora kinases | [1] |
Experimental Protocol: Synthesis of a 7-Aryl-Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines a common synthetic route, demonstrating the accessibility of this scaffold.
Rationale: This multi-step synthesis begins with the construction of the core pyrazole ring, followed by cyclization to form the fused pyrimidine system. A final cross-coupling reaction installs the desired aryl group, a common strategy for exploring the solvent-front region of the kinase ATP pocket.
Step-by-Step Methodology:
-
Synthesis of 5-amino-1H-pyrazole-4-carbonitrile:
-
To a solution of malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor reaction completion by TLC.
-
Concentrate the mixture under reduced pressure and recrystallize the crude product from ethanol to yield the aminopyrazole intermediate.
-
-
Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile:
-
Suspend the aminopyrazole intermediate (1.0 eq) in acetic acid.
-
Add (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (1.2 eq).
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature, pour into ice water, and collect the precipitate by filtration. Wash with water and dry to obtain the fused pyrimidine product.
-
-
Suzuki Cross-Coupling:
-
To a degassed mixture of the pyrazolopyrimidine core (1.0 eq), desired arylboronic acid (1.5 eq), and Pd(PPh3)4 (0.05 eq) in a 2:1 mixture of dioxane and water, add Na2CO3 (2.0 eq).
-
Heat the reaction at 90°C under a nitrogen atmosphere for 8 hours.
-
After cooling, dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography (Hexane:Ethyl Acetate) to yield the final product.
-
Part 2: Covalent Warheads - Crafting Irreversibility with Precision
Covalent inhibitors offer the compelling advantages of high potency and prolonged duration of action by forming a permanent bond with a target residue, typically a non-catalytic cysteine.[10] The acrylamide "warhead," as seen in drugs like Ibrutinib and Osimertinib, has been the dominant electrophile.[9][11] However, concerns about off-target reactivity have fueled the search for alternatives with more finely tuned reactivity.[12]
Performance Comparison: Acrylamide vs. 2-Sulfonylpyrimidine for BTK Inhibition
A recent study provides a direct, compelling comparison by replacing the acrylamide warhead of Ibrutinib with a 2-sulfonylpyrimidine motif.[12] This modification aims to maintain potency while potentially reducing off-target effects by altering the reaction mechanism and electrophilicity.
| Warhead | Compound | Target | k_inact/K_i (M⁻¹s⁻¹) | In Vitro Potency (IC50) | Off-Target Profile | Reference |
| Acrylamide | Ibrutinib (1g) | BTK | 8.16 x 10⁶ | ~0.5 nM | Known off-targets (e.g., EGFR, ITK) | [9][12] |
| 2-Sulfonylpyrimidine | Compound 8d | BTK | ~2.7 x 10⁶ | Low nM | Reduced off-target binding across 135 kinases | [12] |
Causality Behind Experimental Choice: The selection of 2-sulfonylpyrimidine is a rational design choice. It acts as an effective acrylamide surrogate but engages the target cysteine via nucleophilic aromatic substitution rather than Michael addition.[12] This change in mechanism, coupled with different electronic properties, can lead to a more favorable reactivity profile, decreasing reactions with untargeted biological thiols like glutathione and improving the overall selectivity profile.
Experimental Protocol: Assessing Covalent Inhibitor Kinetics (k_inact/K_i)
Rationale: For covalent inhibitors, IC50 values alone are insufficient. The ratio k_inact/K_i provides a second-order rate constant that reflects the overall efficiency of covalent modification, accounting for both initial reversible binding affinity (K_i) and the maximal rate of inactivation (k_inact). This is a critical self-validating system for comparing different warheads.
Step-by-Step Methodology:
-
Reagents & Equipment: Purified kinase, substrate peptide, ATP, inhibitor stock solutions, buffer, plate reader.
-
Determine K_i (Reversible Binding):
-
Pre-incubate the kinase with varying concentrations of the inhibitor for a short period (e.g., 5 min) to minimize covalent reaction.
-
Initiate the kinase reaction by adding ATP and substrate.
-
Measure initial reaction velocities and fit the data to a competitive inhibition model to determine K_i.
-
-
Determine k_inact (Rate of Inactivation):
-
Pre-incubate the kinase with a saturating concentration of the inhibitor for various time points (e.g., 0, 5, 15, 30, 60 min).
-
At each time point, dilute an aliquot of the mixture into a reaction solution containing ATP and substrate to measure the remaining enzyme activity.
-
Plot the natural log of the remaining activity versus pre-incubation time. The negative slope of this line represents the observed rate constant (k_obs).
-
Repeat at several inhibitor concentrations and plot k_obs versus [Inhibitor]. The plateau of this hyperbola represents k_inact.
-
-
Calculate Efficiency: Divide the experimentally determined k_inact by K_i to obtain the second-order rate constant for covalent modification.
Part 3: Allosteric and Fragment-Based Building Blocks
Moving away from the ATP pocket entirely offers the greatest potential for achieving selectivity. Allosteric inhibitors bind to distinct sites on the kinase, inducing conformational changes that inactivate the enzyme.[13][] Fragment-Based Drug Discovery (FBDD) is a powerful engine for identifying novel building blocks for both allosteric and ATP-competitive inhibitors.[15][16]
The FBDD Advantage: FBDD starts with screening low-molecular-weight compounds (fragments) that bind weakly but efficiently to the target.[17][18] The structural information gained from how these simple fragments bind provides a powerful blueprint for building them into more potent and complex lead molecules. This approach allows for a more thorough exploration of the target's binding landscape, often revealing novel pockets, including allosteric sites, that might be missed by high-throughput screening of larger, more complex molecules.[16]
Comparison of Allosteric vs. ATP-Competitive Inhibition
| Feature | ATP-Competitive Inhibitors | Allosteric Inhibitors |
| Binding Site | Highly conserved ATP pocket | Unique, less-conserved pockets |
| Selectivity | Challenging to achieve across kinome | Potentially very high |
| Mechanism | Direct competition with ATP | Induce conformational change; non-competitive |
| Resistance | Prone to mutations in the ATP pocket | Can overcome ATP-site resistance mutations |
| Discovery | Well-established scaffolds exist | Often requires novel approaches like FBDD |
The synthesis of kinase inhibitors has matured beyond a singular focus on the ATP pocket. The strategic use of alternative building blocks—from novel heterocyclic scaffolds like pyrazolopyrimidines to precisely tuned covalent warheads and fragment-derived allosteric modulators—is essential for developing the next generation of targeted therapies. By understanding the causal relationships between chemical structure and biological function, and by employing rigorous validation protocols, researchers can harness these building blocks to create inhibitors with superior potency, selectivity, and the ability to overcome clinical resistance. The future of kinase drug discovery lies in this creative and rational exploration of diverse chemical matter.
References
- Gao, H., Yang, Z., & Yang, X. (2017). Synthesis and evaluation of osimertinib derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 25(17), 4553-4559.
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Sagnou, M., et al. (Year not available). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Drug Discovery.
- Terungwa, A. A., et al. (2023).
- MDPI. (2023).
- Sagnou, M., et al. (Year not available). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online.
- Terungwa, A. A., et al. (2023).
- ACS Publications. (Date not available). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors.
- Murray, C. W., & Verdonk, M. L. (2016). Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
- Al-Qadhi, M., et al. (Year not available).
- Tianming Pharmaceutical. (Date not available). Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process.
- Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Fallan, C., et al. (2023). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
- Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
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A Senior Application Scientist's Guide to Validating Cross-Coupling Products by 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is a cornerstone of modern organic synthesis, vital for creating the carbon-carbon bonds that form the backbone of many pharmaceuticals and advanced materials.[1][2][3] The definitive confirmation of the resulting molecular structure is not merely a procedural step but the bedrock of subsequent research and development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for initial assessment, its limitations become apparent in complex molecules where signal overlap can obscure crucial details.[4] This is where two-dimensional (2D) NMR techniques become indispensable, offering a comprehensive and unambiguous validation of the intended cross-coupling product.[5][6][7]
This guide provides an in-depth comparison of key 2D NMR techniques, explaining the causality behind experimental choices and presenting a self-validating workflow for the structural elucidation of cross-coupling products.
The Challenge: Beyond a Simple Spectrum
Cross-coupling reactions, while powerful, can sometimes yield a mixture of the desired product, unreacted starting materials, and side products. A simple 1D ¹H NMR spectrum might show a complex array of peaks, making definitive assignment challenging.[4] 2D NMR overcomes this by spreading the information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei within the molecule.[5][6] This allows for a detailed mapping of the molecular framework, confirming not just the presence of certain functional groups but their precise connectivity.
A Comparative Overview of Key 2D NMR Techniques
The power of 2D NMR lies in the combination of different experiments, each providing a unique piece of the structural puzzle. The most common and powerful techniques for small molecule analysis are COSY, HSQC, HMBC, and NOESY.[8][9] Together, they form a robust, self-validating system for structure determination.
| 2D NMR Technique | Information Provided | Primary Application in Cross-Coupling Analysis |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[5][10][11][12] | Identifies neighboring protons, confirming the integrity of starting material fragments and the formation of new bonds between them. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C correlations.[13][14][15][16][17] | Assigns protons to their directly attached carbons, providing a carbon-hydrogen framework of the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations over 2-4 bonds.[13][14][18][19] | Establishes connectivity between different molecular fragments, crucially confirming the newly formed carbon-carbon bond. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations between protons that are close in proximity (< 5 Å).[20][21][22][23][24] | Determines the relative stereochemistry and conformation of the molecule. |
The Workflow: A Step-by-Step Approach to Structure Validation
A systematic approach ensures that all necessary data is collected and interpreted logically. The following workflow is a field-proven method for validating the structure of a cross-coupling product.
Caption: A typical workflow for 2D NMR-based structure validation.
Step 1: Foundational 1D NMR Analysis
Before delving into 2D experiments, a high-quality 1D ¹H and ¹³C NMR spectrum is essential.[25] This provides initial information on the number and types of protons and carbons present, as well as their chemical environments.[26]
Step 2: Establishing the Proton-Proton Network with COSY
The COSY (Correlated Spectroscopy) experiment is the starting point for mapping the proton connectivity within the molecule.[11][12][26] It reveals which protons are coupled to each other, typically through two or three bonds.[5][10]
-
Causality: By identifying networks of coupled protons (spin systems), we can piece together fragments of the molecule.[11][27] For a Suzuki coupling product, this allows for the unambiguous assignment of protons on both aromatic rings (or other coupled fragments).
-
Experimental Protocol:
-
Prepare a sufficiently concentrated sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard COSY experiment (e.g., COSY-90).[5]
-
Process the data with appropriate window functions and Fourier transformation in both dimensions.
-
-
Data Interpretation: Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the x and y axes are coupled.[12][27]
Step 3: Linking Protons to Carbons with HSQC
The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon to which it is directly attached.[13][14][16][17]
-
Causality: This experiment provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of protonated carbons. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[13][15]
-
Experimental Protocol:
-
Use the same sample as for the COSY experiment.
-
Acquire a standard HSQC experiment.
-
Process the 2D data.
-
-
Data Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond, with the ¹H chemical shift on one axis and the ¹³C chemical shift on the other.[16]
Step 4: The Crucial Connection: Confirming the Cross-Coupling with HMBC
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for validating the success of a cross-coupling reaction. It reveals correlations between protons and carbons that are two to four bonds apart.[13][14][18][19][28]
-
Causality: The key to confirming the newly formed C-C bond is to observe a long-range correlation between a proton on one of the coupled fragments and a carbon on the other. This provides unambiguous evidence of the desired connectivity. HMBC is also invaluable for identifying quaternary carbons, which are not observed in HSQC spectra.[18]
-
Experimental Protocol:
-
Acquire a standard HMBC experiment. The long-range coupling delay can be optimized (e.g., for 5-10 Hz) to enhance correlations of interest.[13]
-
Process the 2D data.
-
-
Data Interpretation: A cross-peak between a proton and a carbon indicates they are connected through multiple bonds. By carefully analyzing these correlations, the entire carbon skeleton can be assembled.
Caption: HMBC confirms the newly formed C-C bond.
Step 5: Defining 3D Space with NOESY
For products with stereocenters or conformational rigidity, the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides through-space correlations between protons that are in close proximity.[20][21][22][23][24]
-
Causality: The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶), meaning that only protons that are close in space (typically < 5 Å) will show a correlation.[21][23] This allows for the determination of relative stereochemistry.
-
Experimental Protocol:
-
Acquire a 2D NOESY experiment. The mixing time is a crucial parameter that needs to be optimized based on the molecular size.
-
Process the 2D data.
-
-
Data Interpretation: Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space, even if they are not directly connected through bonds.[20]
A Self-Validating System
The combination of these 2D NMR techniques creates a powerful, self-validating system. The connectivity information from COSY and HMBC must be consistent with the direct C-H attachments identified in the HSQC. Any inconsistencies would immediately flag a potential misinterpretation or an unexpected molecular structure.[8] This cross-verification is the cornerstone of trustworthy and accurate structure elucidation.
Conclusion
For researchers, scientists, and drug development professionals, the unambiguous structural validation of cross-coupling products is paramount. While 1D NMR provides a valuable first look, a comprehensive analysis employing a suite of 2D NMR techniques—COSY, HSQC, HMBC, and where necessary, NOESY—offers an unparalleled level of confidence. By systematically piecing together the molecular puzzle from different angles, this multi-faceted approach ensures the scientific integrity of the results and provides a solid foundation for further discovery.
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Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [YouTube]. [Link]
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Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [YouTube]. [Link]
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A Senior Application Scientist’s Guide to HPLC and LC-MS for Purity Analysis of Synthesized Compounds
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data stand. An impure compound can lead to erroneous structure-activity relationships (SAR), misleading toxicity profiles, and ultimately, the costly failure of a promising drug candidate. As researchers and drug development professionals, our choice of analytical methodology to assess purity must be deliberate, justified, and robust.
This guide provides an in-depth comparison of two cornerstone techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Moving beyond a simple list of pros and cons, we will explore the fundamental principles, explain the causality behind methodological choices, and provide actionable protocols to empower you to select and implement the most appropriate technique for your specific needs.
Pillar 1: The Foundational Principles of Separation and Detection
At its core, purity analysis involves separating the target compound from any impurities—such as starting materials, by-products, or degradation products—and quantifying their relative amounts. Both HPLC and LC-MS utilize liquid chromatography for this separation, but their detection methods diverge significantly, defining their respective strengths and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC operates on the principle of differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed within a column.[1][2] For the analysis of synthesized small molecules, Reverse-Phase HPLC (RP-HPLC) is the most common modality.
-
The "Why" of RP-HPLC: In RP-HPLC, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[3] This setup is ideal for the plethora of moderately polar to non-polar organic molecules synthesized in drug discovery. Polar compounds have a low affinity for the non-polar stationary phase and elute quickly, while non-polar compounds are retained longer, allowing for separation based on hydrophobicity.[2]
-
Detection with UV-Visible Spectroscopy: The most common detector paired with HPLC for purity analysis is the UV-Visible (UV-Vis) detector, particularly the Photodiode Array (PDA) or Diode Array Detector (DAD).[4][5] These detectors measure the absorbance of light by the compounds as they elute from the column.[6] The key prerequisite is that the analyte and its impurities must possess a chromophore—a part of the molecule that absorbs UV or visible light.[7] A PDA detector offers a significant advantage over a simple UV detector by capturing the entire UV-Vis spectrum for every point in the chromatogram.[8][9] This capability is instrumental for peak purity assessment; by comparing spectra across a single peak, one can detect the presence of a co-eluting impurity that might otherwise go unnoticed.[5]
However, HPLC-UV has a fundamental limitation: it identifies compounds based on their retention time and UV spectrum.[10] If an impurity co-elutes perfectly with the main compound or lacks a chromophore, it can be missed entirely. Retention time alone is not a confirmation of purity.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identity and Specificity
LC-MS elevates purity analysis by coupling the separation power of HPLC with the highly specific detection capability of mass spectrometry.[11] This hyphenated technique provides not just a retention time, but a mass-to-charge ratio (m/z) for each eluting component, which is a direct measure of its molecular weight.[12]
-
The Power of Mass Detection: After separation by the LC, the eluent is directed into an ion source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) which converts the neutral analyte molecules into charged ions in the gas phase.[13][14] These ions are then guided into the mass analyzer, which separates them based on their m/z ratio.[11] This process provides two orthogonal points of data for each compound: its retention time and its molecular mass.[15]
-
Unambiguous Identification: This dual selectivity is the paramount advantage of LC-MS.[12] It can distinguish between compounds that have identical retention times but different molecular weights (co-elution). Furthermore, it can detect impurities that do not possess a UV chromophore, making it a more universal detector for a broader range of potential contaminants.[16] For this reason, LC-MS is an indispensable tool for identifying unknown impurities and confirming the identity of the synthesized target compound.[17][18]
Pillar 2: A Head-to-Head Comparison for Method Selection
The choice between HPLC-UV and LC-MS is a strategic one, balancing the need for information with practical constraints like sample complexity, throughput, and cost.
| Feature | HPLC (with UV/PDA Detector) | LC-MS / LC-MS/MS | Causality & Rationale |
| Selectivity | Moderate | Excellent | HPLC separates based on physicochemical interactions. LC-MS adds the orthogonal dimension of mass-to-charge ratio, resolving co-eluting peaks with different masses.[12] |
| Sensitivity | Parts-per-million (ppm) range | Parts-per-billion (ppb) to parts-per-trillion (ppt) range | Mass spectrometers are inherently more sensitive detectors than UV detectors, capable of detecting picogram to femtogram levels of material.[12][16] |
| Identification Confidence | Moderate (based on retention time and UV spectrum) | High to Definitive (based on accurate mass and fragmentation) | Molecular weight is an intrinsic property of a molecule. Tandem MS (MS/MS) can fragment the molecule to provide structural information, confirming identity.[19] |
| Impurity Detection | Limited to UV-active, chromatographically resolved impurities | Detects most ionizable impurities, including non-UV active and co-eluting species | The ability to ionize molecules makes MS detection less dependent on specific functional groups like chromophores.[16] |
| Sample Preparation | Standard (e.g., 0.45 µm filtration) | More stringent (e.g., 0.22 µm filtration, use of ultra-pure solvents) | MS sources are sensitive to non-volatile salts and particulates, which can cause ion suppression and contamination. LC-MS grade solvents are required to minimize background noise and adduct formation.[12][20] |
| Instrument Cost | Lower initial investment | Significant capital investment | Mass spectrometers are complex instruments requiring high vacuum systems, sophisticated electronics, and specialized ion optics.[12] |
| Operational Cost | Lower (standard HPLC grade solvents) | Higher (requires LC-MS grade solvents, high-purity gases, specialized maintenance) | The purity requirements for solvents and gases, along with the need for expert maintenance of the MS, increase running costs.[12] |
| Robustness | High; considered a workhorse for routine QC | Moderate; sensitive to matrix effects and contamination | UV detectors are generally more robust and less prone to contamination than MS ion sources, which require regular cleaning.[16] |
Pillar 3: Field-Proven Experimental Protocols
The following protocols provide a robust starting point for purity analysis. They are designed to be self-validating through the inclusion of system suitability tests, which ensure the chromatographic system is performing correctly before sample analysis. These methods must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[21][22]
Workflow Diagram: HPLC-UV Purity Analysis
Caption: Standard workflow for HPLC-UV based purity assessment.
Protocol 1: General Purpose HPLC-UV Method for Purity of a Synthesized Compound
This protocol is a typical starting point for a neutral or weakly acidic/basic small molecule.
-
System Preparation & System Suitability:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Rationale: The acid protonates free silanols on the silica surface, reducing peak tailing, and provides protons to aid ionization if the method is transferred to LC-MS.
-
Mobile Phase B: 0.1% Acetonitrile (HPLC Grade). Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
-
Purge the system thoroughly to remove air bubbles.[23]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting a standard mixture. Key parameters like resolution, tailing factor, and reproducibility of injections must meet predefined criteria as per ICH guidelines before proceeding.[24]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a 50:50 mixture of Acetonitrile:Water) to a final concentration of approximately 1 mg/mL. Rationale: The sample solvent should be compatible with the mobile phase to ensure good peak shape.[25]
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column.[26]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: This is a general-purpose column offering a good balance of efficiency and backpressure.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[23]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B (column wash)
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
Rationale: A gradient elution is used to separate compounds with a wide range of polarities and to clean the column after each injection.[27]
-
-
PDA Detector: Scan from 200-400 nm. Monitor at the λmax of the main compound and a lower wavelength (e.g., 220 nm) to detect impurities that may not absorb at the λmax.[27]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Use the PDA software to check the peak purity of the main peak to look for co-eluting impurities.[10]
-
Workflow Diagram: LC-MS Purity & Impurity Identification
Caption: Workflow for purity analysis and impurity identification using LC-MS.
Protocol 2: High-Confidence LC-MS Method for Purity and Impurity Identification
This protocol builds upon the HPLC method, adapting it for the stringent requirements of mass spectrometry.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Rationale: LC-MS grade solvents are essential to minimize background noise, prevent the formation of adducts, and avoid suppressing the ionization of the target analyte.[20] Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer.
-
-
Sample Preparation:
-
Prepare the sample as in the HPLC protocol but use LC-MS grade solvents and filter through a 0.22 µm syringe filter. Rationale: The smaller pore size provides better protection for the sensitive MS instrument.[12] The concentration may need to be lowered (e.g., to 0.1 mg/mL) to avoid saturating the detector.
-
-
LC Conditions:
-
Use the same column and gradient profile as the HPLC-UV method. This allows for direct comparison of data if both techniques are used.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: ESI is a soft ionization technique suitable for a wide range of moderately polar small molecules and is less likely to cause in-source fragmentation.[28] Positive mode is chosen for compounds that can be readily protonated (e.g., those with basic nitrogen atoms).
-
Mass Range: Scan from m/z 100 to 1000. Rationale: This range covers the expected molecular weight of the target compound and most potential impurities or dimers.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Note: These are typical starting parameters and must be optimized for the specific compound and instrument.
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC) to see all ionizable components.
-
Generate an Extracted Ion Chromatogram (EIC) for the expected m/z of your target compound to confirm its retention time and presence.
-
Analyze the mass spectrum of the main peak to confirm its molecular weight ([M+H]+).
-
Analyze the mass spectra of minor peaks to identify the molecular weights of impurities. This information is critical for impurity profiling and can guide further synthetic efforts to eliminate them.[29]
-
For definitive structural elucidation of unknown impurities, tandem mass spectrometry (LC-MS/MS) can be employed to generate fragmentation patterns.[19][30]
-
Conclusion: An Integrated Approach to Purity
For routine analysis of known compounds where impurities have been previously characterized, HPLC with PDA detection is a robust, reliable, and cost-effective method.[31] It provides quantitative purity data that is sufficient for many applications in the drug development pipeline.
However, during the critical phases of discovery, lead optimization, and process development, the superior selectivity and identification power of LC-MS are non-negotiable.[17][32] It provides an unparalleled level of confidence by confirming the molecular weight of the target compound and enabling the identification of unknown impurities that could confound biological results.[29] The best practice is often an integrated approach: using LC-MS to definitively characterize a new compound and its impurity profile, followed by the development of a robust HPLC-UV method for routine quality control once the compound moves into a more established phase. This strategy ensures both scientific rigor and operational efficiency, safeguarding the integrity of your research from the bench to potential clinical application.
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Navigating the Challenge: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Hindered Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. However, the use of sterically hindered aryl halides—molecules with bulky groups near the reaction site—presents a significant hurdle. These bulky groups can physically block the palladium catalyst from approaching the reaction center, slowing down or even preventing the desired chemical transformation. This guide provides an in-depth comparison of various palladium catalyst systems, offering insights into their performance in reactions involving these challenging substrates.
The Challenge of Steric Hindrance
Steric hindrance in aryl halides significantly impacts the crucial oxidative addition step in the catalytic cycles of common cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] The bulky substituents impede the approach of the palladium catalyst to the carbon-halogen bond, thereby increasing the activation energy of this rate-determining step.[2] Consequently, reactions with hindered aryl halides often require more specialized and highly active catalyst systems to achieve acceptable yields and reaction rates.
Key Catalyst Systems for Overcoming Steric Hindrance
The evolution of palladium catalysis has led to the development of sophisticated ligands that, when paired with a palladium source, create highly active and sterically tolerant catalysts. These ligands are typically electron-rich and possess significant bulk, which promotes the formation of the active, low-coordinate palladium(0) species and facilitates the challenging oxidative addition and reductive elimination steps.[1][3]
Below, we compare some of the most effective classes of palladium catalysts for reactions with hindered aryl halides.
Buchwald-Type Biaryl Phosphine Ligands
Pioneered by Stephen L. Buchwald, this class of ligands has revolutionized cross-coupling chemistry.[1][4] These ligands are characterized by a biaryl backbone with a phosphine group on one ring and various substituents on the other. The steric bulk and electron-donating properties of these ligands are finely tunable by modifying these substituents.
| Ligand | Key Features | Typical Applications |
| XPhos | Highly effective for a wide range of cross-coupling reactions, including those with hindered aryl chlorides.[5] | Suzuki-Miyaura, Buchwald-Hartwig amination.[5] |
| SPhos | Known for its high reactivity and stability, enabling Suzuki-Miyaura couplings with unprecedented scope, including hindered biaryls.[5] | Suzuki-Miyaura coupling of aryl chlorides.[5] |
| RuPhos | Exhibits broad scope in C-N cross-coupling reactions, often with low catalyst loadings and short reaction times.[6] | Buchwald-Hartwig amination. |
| BrettPhos | Similar to RuPhos, provides wide scope for C-N cross-coupling reactions, even without the use of a glovebox.[6] | Buchwald-Hartwig amination. |
The general superiority of these ligands stems from their ability to form monoligated, highly reactive Pd(0) complexes that readily undergo oxidative addition with even challenging aryl chlorides.[1]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands in palladium-catalyzed cross-coupling.[7] These ligands form very stable bonds with palladium and are strong sigma-donors, which enhances the catalytic activity.[8]
Robust acenaphthoimidazolylidene palladium complexes, a type of NHC-Pd catalyst, have shown exceptional efficiency in Suzuki-Miyaura couplings of sterically hindered substrates, achieving excellent yields with low catalyst loadings under mild conditions.[8] The "flexible steric bulk" and strong σ-donor properties of these NHC ligands are crucial for their high catalytic activity.[8]
| Ligand Type | Key Features | Typical Applications |
| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Provides a highly active and thermally stable catalyst system.[7] | Buchwald-Hartwig amination of aryl chlorides.[7] |
| Acenaphthoimidazolylidene | Excellent for Suzuki-Miyaura reactions with di-, tri-, and tetra-ortho-substituted biaryls.[8] | Suzuki-Miyaura coupling. |
Specialized Ligand Systems
Beyond the more common Buchwald and NHC ligands, other specialized systems have been developed to tackle particularly challenging substrates.
-
Carbazolyl-Derived P,N-Ligands: A novel carbazolyl-derived P,N-ligand has demonstrated remarkable efficacy in the Buchwald-Hartwig amination of highly hindered aryl chlorides. This system successfully coupled 2,6-diisopropylaniline with 2-chloro-1,3,5-triisopropylbenzene in high yield.[9][10]
-
AntPhos: This ligand has proven effective in the sterically demanding Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids, a reaction prone to side reactions like β-hydride elimination.[11]
-
Ruthenocenylphosphines (e.g., R-Phos): These ligands have shown high activity in the Suzuki-Miyaura coupling of sterically hindered aryl bromides, even at room temperature.[12]
Catalytic Cycle Overview
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle. Understanding this cycle is key to appreciating the role of the ligand in overcoming steric hindrance.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Data Comparison
The following table summarizes representative data from the literature, comparing the performance of different catalyst systems in challenging cross-coupling reactions.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System (Ligand) | Yield (%) | Reference |
| Buchwald-Hartwig | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | Pd(OAc)₂ / Carbazolyl-P,N-Ligand | 96 | [9] |
| Suzuki-Miyaura | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(dba)₂ / AntPhos | High | [11] |
| Suzuki-Miyaura | 2,6-Dimethylbromobenzene | o-Tolylboronic acid | Pd(dba)₂ / R-Phos | >95 | [12] |
| Suzuki-Miyaura | 2-Chlorotoluene | Phenylboronic acid | Acenaphthoimidazolylidene-Pd | >99 | [8] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Chloride
This protocol is a representative example and may require optimization for specific substrates.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Detailed Steps:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.03–1.0 mol%) and the appropriate ligand (e.g., a carbazolyl-derived phosphine ligand) to an oven-dried reaction vessel.[9]
-
Reagent Addition: Add the hindered aryl chloride (1.0 equiv), the amine (1.2 equiv), and a suitable base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the required time (typically 12-24 hours).[7]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Halide
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Setup: To an oven-dried flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), the hindered aryl halide (1.0 equiv), and the boronic acid (1.5 equiv).
-
Base and Solvent: Add a base (e.g., K₃PO₄, 2.0 equiv) and an anhydrous, degassed solvent (e.g., toluene).
-
Reaction Conditions: Heat the mixture under an inert atmosphere to the required temperature (e.g., 100 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.
Conclusion and Future Outlook
The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has significantly expanded the scope of palladium-catalyzed cross-coupling reactions to include sterically hindered aryl halides. Catalyst systems based on Buchwald ligands like XPhos and SPhos, as well as various NHC ligands, have proven to be particularly effective. The choice of the optimal catalyst system depends on the specific substrates and the type of cross-coupling reaction being performed. As ligand design continues to advance, we can expect the development of even more active and versatile catalysts that will further push the boundaries of what is possible in complex molecule synthesis.
References
-
A family of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands were synthesized and their efficacy in promoting the steric hindered Buchwald–Hartwig amination was evaluated. (n.d.). ResearchGate. Retrieved from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). SpringerLink. Retrieved from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Retrieved from [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). ACS Publications. Retrieved from [Link]
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Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. Retrieved from [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. Retrieved from [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2025). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Electronic Effects of Substituents on the Reactivity of Bromobenzoates
Introduction: Beyond Synthesis, Towards Predictive Chemistry
In the landscape of modern drug discovery and materials science, the ability to rationally design molecules with tailored properties is paramount. Aryl halides, particularly bromobenzoates, are foundational building blocks in countless synthetic pathways. Their reactivity, however, is not a fixed attribute; it is exquisitely modulated by the electronic character of the substituents adorning the aromatic ring. Understanding and quantifying these electronic effects allows us to move from empirical trial-and-error to predictive, mechanism-driven synthesis.
This guide provides a comparative framework for assessing how substituents influence the reactivity of bromobenzoates. We will eschew a simple recitation of facts and instead delve into the causality behind experimental design, focusing on two ubiquitous and electronically sensitive reaction classes: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura Cross-Coupling reaction. By establishing a robust, self-validating experimental workflow, we can generate quantitative data to guide reaction optimization, catalyst selection, and the rational design of next-generation molecular entities.
The Theoretical Cornerstone: The Hammett Equation
To quantify the electronic influence of substituents, we turn to the principles of physical organic chemistry, specifically the Hammett equation.[1][2] Developed by Louis P. Hammett, this linear free-energy relationship provides a powerful tool to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[2][3]
The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) reactant.[4]
-
σ (Sigma) is the substituent constant , which quantifies the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[5][6] These values are determined from a reference reaction: the ionization of substituted benzoic acids in water at 25°C.[1]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to the electronic effects of substituents.[2] Its sign and magnitude are profoundly informative about the reaction mechanism:
-
ρ > 0 (Positive): The reaction is accelerated by electron-withdrawing groups. This implies that negative charge is accumulating in the transition state of the rate-determining step.
-
ρ < 0 (Negative): The reaction is accelerated by electron-donating groups, indicating that positive charge is building in the transition state.
-
Magnitude of |ρ|: A large absolute value indicates high sensitivity to substituent effects, while a small value suggests the reaction is less dependent on the electronic nature of the substituent.[2][7]
-
A plot of log(k/k₀) versus σ for a series of substituents is known as a Hammett plot . A linear relationship validates that the reaction mechanism is consistent across the series and is primarily governed by the electronic effects quantified by σ.[8]
Diagram 1: The Logic of the Hammett Analysis
Caption: EWGs accelerate SNAr by stabilizing the Meisenheimer intermediate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, catalyzed by a palladium complex. [9][10]The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. [9]The initial, and often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst.
This step involves the insertion of the palladium into the carbon-bromine bond. The reaction is facilitated by a more electrophilic (electron-poor) carbon center. Therefore, electron-withdrawing substituents on the bromobenzoate should increase the rate of oxidative addition and, consequently, the overall reaction rate. This leads to the prediction of a positive ρ value , though its magnitude compared to the SNAr reaction provides valuable comparative data on the electronic demands of the two distinct mechanisms.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to generate high-fidelity kinetic data. The ultimate linearity of the Hammett plot serves as an internal validation of the data's quality and the consistency of the reaction mechanism across the chosen substituent series.
Protocol 1: Kinetic Analysis of SNAr of Substituted Methyl 4-Bromobenzoates
This experiment measures the reaction rates of a series of para-substituted methyl 4-bromobenzoates with sodium methoxide.
Materials:
-
Methyl 4-bromobenzoate (unsubstituted reference)
-
Methyl 4-bromo-3-nitrobenzoate (EWG example)
-
Methyl 4-bromo-3-methylbenzoate (EDG example)
-
Note: A full study would include a wider range of substituents (e.g., -CN, -Cl, -OCH₃) to generate a robust Hammett plot.
-
Sodium methoxide (0.1 M in dry methanol)
-
Dry Methanol (solvent)
-
Internal Standard (e.g., dodecane)
-
Anhydrous reaction vials, magnetic stir bars, gas-tight syringes
-
GC-MS or HPLC system for analysis
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 0.05 M stock solution of each methyl bromobenzoate substrate in dry methanol containing a known concentration of the internal standard.
-
Reaction Setup: In a thermostatted reaction vial at 50°C, place 1.0 mL of the substrate stock solution. Allow the solution to equilibrate thermally for 5 minutes with stirring.
-
Initiation: At time t=0, rapidly inject 1.0 mL of the pre-thermostatted 0.1 M sodium methoxide solution. This initiates the reaction under pseudo-first-order conditions with respect to the bromobenzoate.
-
Sampling: At timed intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 900 µL of a mild acidic quench solution (e.g., 1% acetic acid in methanol) to neutralize the sodium methoxide and halt the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC. Quantify the disappearance of the starting material relative to the internal standard.
-
Data Processing: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Hammett Analysis: Repeat for all substituted bromobenzoates. Calculate log(k_obs / k_obs(H)) for each substituent and plot this against its known Hammett σ value. Determine the reaction constant (ρ) from the slope of the resulting line.
Diagram 3: Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction rates and the Hammett ρ value.
Data Presentation and Expected Outcomes
The experimental data should be compiled into clear, comparative tables.
Table 1: Hammett Substituent Constants (σ_para)
| Substituent (X) | σ_para Value | Electronic Effect |
| -NO₂ | +0.78 | Strongly Withdrawing |
| -CN | +0.66 | Strongly Withdrawing |
| -Cl | +0.23 | Moderately Withdrawing |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Weakly Donating |
| -OCH₃ | -0.27 | Moderately Donating |
| -NH₂ | -0.66 | Strongly Donating |
Note: These are established literature values. [1][5] Table 2: Expected Relative Reactivity of Substituted Bromobenzoates
| Substituent (X) | Expected Relative Rate (k/k₀) in SNAr | Expected Relative Rate (k/k₀) in Suzuki Coupling |
| -NO₂ | Very Fast (>> 1) | Fast (> 1) |
| -Cl | Fast (> 1) | Moderately Fast (> 1) |
| -H | 1 (Reference) | 1 (Reference) |
| -CH₃ | Slow (< 1) | Slow (< 1) |
| -OCH₃ | Very Slow (<< 1) | Very Slow (<< 1) |
Interpretation of Results:
-
For the SNAr reaction: We anticipate a Hammett plot with a steep, positive slope, yielding a ρ value of approximately +3 to +5 . This large value confirms the high sensitivity of the reaction to electronic effects and the development of significant negative charge in the rate-determining transition state, consistent with the formation of a Meisenheimer complex.
-
For the Suzuki-Miyaura coupling: We also expect a positive slope, but likely less steep than for the SNAr reaction, with a ρ value in the range of +1 to +2 . This indicates that while the reaction is enhanced by EWGs, the electronic demand at the reaction center during the rate-determining oxidative addition is less pronounced than in the SNAr pathway.
Conclusion
This guide provides a robust framework for the quantitative assessment of substituent electronic effects on the reactivity of bromobenzoates. By employing kinetic analysis within the context of the Hammett equation, researchers can gain profound insights into reaction mechanisms. The comparative analysis of SNAr and Suzuki-Miyaura reactions clearly demonstrates that while both are accelerated by electron-withdrawing groups (positive ρ values), the magnitude of this effect differs significantly, reflecting the distinct electronic requirements of their respective rate-determining steps. These field-proven insights are not merely academic; they are directly applicable to the rational design of synthetic routes, the optimization of reaction conditions, and the fine-tuning of molecular properties for applications in pharmaceutical and materials science.
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Taft, R. W. (1952). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. [Link]
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. [Link]
-
Dalal Institute. Taft Equation. [Link]
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Slideshare. Steric parameters taft's steric factor (es). [Link]
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International Journal of Scientific Research. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). [Link]
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Safety Operating Guide
Proper Disposal of Methyl 2-bromo-6-fluoro-4-methylbenzoate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Methyl 2-bromo-6-fluoro-4-methylbenzoate. As a halogenated aromatic ester, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Understanding the Hazards: A Data-Driven Approach
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.[1][2][3][4]
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4]
-
Eye Irritation: Can cause serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]
Given these potential hazards, strict adherence to safety protocols is paramount. All handling of this compound should be conducted within a certified chemical fume hood.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, all personnel must be equipped with the appropriate PPE.[5][6][7]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[5][7] | To protect against accidental splashes that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5][6] | To prevent skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[5][6] | To protect the skin and clothing from spills and contamination. |
| Footwear | Closed-toe shoes.[5][7] | To protect feet from spills and falling objects. |
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is crucial for safe and compliant disposal. As a halogenated organic compound, this compound must be collected separately from non-halogenated waste.[8][9][10][11]
Step-by-Step Waste Collection Protocol:
-
Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[8][9] This container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9][11] Do not use abbreviations or chemical formulas.[9] A running list of all components and their approximate percentages should be maintained.[10]
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[9][11] Store the container in a well-ventilated, designated satellite accumulation area within the laboratory.[11]
-
Avoid Mixing: Do not mix halogenated organic waste with other waste streams, such as acids, bases, or heavy metals.[8][10][11]
Disposal Pathway: Incineration is Key
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[1][8][12] This process ensures the complete destruction of the compound, minimizing its environmental impact.
It is the responsibility of the waste generator to ensure that the disposal is handled by a licensed and reputable waste disposal company.[1][13] The "cradle-to-grave" principle of hazardous waste management holds the generator accountable for the waste from its creation to its final disposal.[13][14]
Emergency Procedures: Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.[15][16][17]
For Minor Spills (manageable by trained laboratory personnel):
-
Alert Personnel: Immediately notify others in the vicinity.[15][17]
-
Evacuate and Ventilate: If the substance is volatile, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[15][18]
-
Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.[15]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or commercial sorbent pads, to contain the spill.[11][15][17][18]
-
Clean-Up: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[9][15]
-
Decontaminate: Clean the spill area with soap and water.[15][18]
-
Report: Report the incident to your supervisor.[15]
For Major Spills (requiring external assistance):
-
Evacuate: Evacuate the area immediately.[18]
-
Call for Emergency Assistance: Contact your institution's emergency response team or local emergency services.[9][18]
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and the location.[16]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13][14][19][20][21][22][23][24] Key aspects of compliance include maintaining a written hazard communication program, providing employee training on chemical hazards, and ensuring access to Safety Data Sheets.[20][22][25]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
